tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Description
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363875 | |
| Record name | tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180683-64-1 | |
| Record name | tert-Butyl [(1S,2S)-2-aminocyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate, a chiral building block of significant interest in pharmaceutical and agrochemical research.[1] This compound, also known as (1S,2S)-Boc-1,2-diaminocyclohexane, serves as a crucial intermediate in the development of various biologically active molecules, particularly in the synthesis of peptide-based drugs and chiral ligands for asymmetric catalysis.[1][2]
Physicochemical Properties
The fundamental properties of the target compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 180683-64-1 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | White to off-white solid/powder to crystal | [1][2][3] |
| Melting Point | 118-119 °C | [3] |
| Optical Rotation | [α]D20 = +33 ± 2º (c=0.5 in MeOH) | [1] |
| Storage | 0-8 °C, under inert gas (nitrogen or Argon) | [1][3] |
Synthetic Pathway Overview
The synthesis of this compound originates from racemic trans-1,2-diaminocyclohexane. The overall process involves two key stages: the resolution of the racemic diamine to obtain the desired (1S,2S)-enantiomer, followed by the selective protection of one of the amino groups with a tert-butoxycarbonyl (Boc) group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane
The enantiomerically pure (1S,2S)-1,2-diaminocyclohexane is typically obtained through the resolution of the racemic mixture.[4] A common method involves the use of an enantiomerically pure resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.[4][5]
Protocol:
-
A mixture of racemic trans-1,2-diaminocyclohexane is treated with an optically active tartaric acid in an aqueous solvent.[5]
-
This leads to the formation of a diastereomeric salt of the optically active trans-1,2-diaminocyclohexane and the tartaric acid, which can be separated as crystals through solid-liquid separation.[5]
-
The separated diastereomeric salt is then treated with a base to liberate the free, enantiomerically pure diamine.
Synthesis of this compound
This procedure outlines the selective mono-Boc protection of the (1S,2S)-1,2-diaminocyclohexane.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula |
| (1S,2S)-1,2-Diaminocyclohexane | 21436-03-3 | C₆H₁₄N₂ |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ |
| Methanol (MeOH) | 67-56-1 | CH₄O |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ |
| Petroleum Ether | 8032-32-4 | N/A |
Reaction Scheme:
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 180683-64-1: (1S,2S)-Boc-1,2-diaminocyclohexane [cymitquimica.com]
- 3. (1S,2S)-Boc-1,2-diaminocyclohexane | 180683-64-1 [amp.chemicalbook.com]
- 4. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 5. JP2011093834A - Method for producing 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
Physical and chemical properties of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS No: 180683-64-1) is a chiral diamine building block of significant interest in medicinal chemistry and organic synthesis. The presence of a stereochemically defined diaminocyclohexane scaffold, combined with an acid-labile tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecules, including chiral ligands, catalysts, and active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth overview of its core physical and chemical properties, experimental protocols for its use, and its applications in modern drug development.
Physical and Chemical Properties
The fundamental properties of this compound are critical for its appropriate storage, handling, and application in synthetic chemistry. The data presented below is a compilation of experimental and computed values.
Table 1: Core Physical and Chemical Properties
| Property | Value | Data Type |
| CAS Number | 180683-64-1 | Experimental |
| Molecular Formula | C₁₁H₂₂N₂O₂ | Experimental[1][3] |
| Molecular Weight | 214.31 g/mol | Experimental[3] |
| Appearance | White to off-white solid/powder | Experimental[1] |
| Melting Point | 105-107 °C (for (1R,2R)-isomer) | Experimental[4] |
| Boiling Point | 322.1 ± 31.0 °C at 760 mmHg | Computed[5] |
| Density | 1.0 ± 0.1 g/cm³ | Computed |
| Flash Point | 148.6 ± 24.9 °C | Computed |
| pKa (Conjugate Acid) | 10.99 ± 0.70 | Computed |
Solubility Profile
The solubility of the compound is crucial for selecting appropriate reaction and purification solvents. It is generally soluble in polar organic solvents.[1]
Table 2: Solubility in Common Laboratory Solvents
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 100 mg/mL) | Ultrasonic assistance may be required[6] |
| Methanol | Soluble | A common solvent for reactions and purification[7] |
| Dichloromethane (DCM) | Soluble | Expected to be a good solvent[8] |
| Chloroform | Soluble | Expected to be a good solvent[8] |
| Water | Sparingly Soluble | Low solubility is expected[8] |
| Hexanes | Poorly Soluble | Expected to be a poor solvent[8] |
Experimental Protocols & Methodologies
The following sections detail generalized, yet comprehensive, protocols for the synthesis, purification, and subsequent deprotection of the title compound.
Synthesis via Mono-Boc Protection
The most common synthesis route involves the selective mono-protection of (1S,2S)-diaminocyclohexane using di-tert-butyl dicarbonate (Boc₂O). Selectivity can be achieved by leveraging the differential basicity of the two amines, often by first creating a mono-salt of the diamine.
Protocol: Selective Mono-N-Boc Protection
-
Dissolution: Dissolve (1S,2S)-diaminocyclohexane (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane in a round-bottom flask equipped with a magnetic stirrer, at 0 °C.
-
Mono-protonation (Optional but Recommended): To enhance selectivity, generate the mono-hydrochloride salt in situ by the slow, dropwise addition of a solution of acetyl chloride (1.0 eq) in the reaction solvent. Stir for 30 minutes at 0 °C.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq) in the same solvent. Add this solution dropwise to the stirred diamine salt solution at 0 °C.
-
Base Addition: Slowly add a base, such as triethylamine (2.0 eq), to neutralize the hydrochloride salt and scavenge the acid byproduct of the protection reaction.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Caption: Workflow for the synthesis of the target compound.
Purification
The crude product typically requires purification to remove unreacted starting materials and the di-protected byproduct.
Protocol: Purification by Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass chromatography column with the silica slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate), containing a small amount of triethylamine (~1%) to prevent product tailing.
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.
Caption: General workflow for purification via column chromatography.
Chemical Reactivity and Stability
The chemical behavior of the title compound is dominated by the two functional groups: the nucleophilic primary amine and the acid-labile Boc-protecting group.
-
Stability: The Boc group is stable to most basic and nucleophilic conditions, as well as catalytic hydrogenation.[9][10] The compound should be stored at 4°C, protected from light, to ensure long-term stability.[6]
-
Reactivity of the Primary Amine: The free primary amine is nucleophilic and can participate in standard amine reactions, such as acylation, alkylation, reductive amination, and condensation to form amides, sulfonamides, or imines.
-
Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions.[9][11] This orthogonality is a key feature, allowing for the selective unmasking of the second amine at a desired stage in a synthetic sequence.
Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the Boc-protected diamine (1.0 eq) in an anhydrous solvent like dichloromethane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane, to the solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting diamine salt can often be used directly or neutralized with a base during an aqueous workup to yield the free diamine.
Caption: Key reaction pathways of the title compound.
Applications in Drug Discovery and Synthesis
The stereochemical purity and orthogonal protection strategy make this compound a high-value intermediate.
-
Chiral Ligands and Catalysis: The C₂-symmetric diamine scaffold, accessible after deprotection, is a privileged structure for creating chiral ligands for asymmetric catalysis.[2]
-
Pharmaceutical Intermediates: It is a crucial building block in the synthesis of complex APIs. A notable example is its use as a key intermediate in the synthesis of Edoxaban, a direct oral anticoagulant that acts as a Factor Xa inhibitor.[7][12][13][14]
-
Peptide and PNA Synthesis: The compound can be incorporated into peptide backbones or used in the synthesis of peptide nucleic acids (PNAs), where the chiral cyclohexane moiety imparts conformational rigidity.[15]
Safety and Handling
-
Hazard Classification: According to aggregated GHS data, this compound is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[3]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention in all cases of exposure.
References
- 1. CAS 180683-64-1: (1S,2S)-Boc-1,2-diaminocyclohexane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H22N2O2 | CID 1514391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate | 1259278-17-5 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 13. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]
- 14. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 15. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and analytical workflows for the characterization of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate. This information is critical for researchers engaged in the synthesis, quality control, and application of this compound in pharmaceutical development and other scientific endeavors. While direct experimental spectra for this specific molecule are not widely published, this guide presents expected spectroscopic values derived from analogous structures and functional group analysis, alongside detailed methodologies for obtaining empirical data.
Molecular Structure and Spectroscopic Overview
This compound (C₁₁H₂₂N₂O₂) is a chiral diamine derivative protected with a tert-butoxycarbonyl (Boc) group.[1] Its structure consists of a cyclohexane ring with an amino group and a Boc-protected amino group in a (1S,2S) configuration. The spectroscopic data are essential for confirming the identity, purity, and structure of the synthesized compound.
Molecular Formula: C₁₁H₂₂N₂O₂[1] Molecular Weight: 214.30 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexane ring, the Boc group, and the amine and carbamate protons.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 3.0 - 3.5 | Multiplet | 1H | CH-NHBoc |
| ~ 2.5 - 2.9 | Multiplet | 1H | CH-NH₂ |
| ~ 1.0 - 2.0 | Multiplets | 8H | Cyclohexane CH₂ |
| 1.45 | Singlet | 9H | C(CH₃)₃ |
| Variable | Broad Singlet | 1H | NH (carbamate) |
| Variable | Broad Singlet | 2H | NH₂ (amine) |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~ 156 | C=O (carbamate) |
| ~ 79 | C(CH₃)₃ |
| ~ 50 - 60 | CH-NHBoc |
| ~ 50 - 60 | CH-NH₂ |
| ~ 20 - 40 | Cyclohexane CH₂ |
| ~ 28 | C(CH₃)₃ |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra is as follows:[2]
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field should be shimmed to achieve homogeneity, and the probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[2]
-
Acquisition Parameters for ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A pulse angle of 30° and an acquisition time of 4 seconds with no relaxation delay are often suitable for molecules in this molecular weight range.[2]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain the final NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (amine and carbamate) |
| 2950 - 2850 | Strong | C-H stretching (aliphatic) |
| ~ 1700 | Strong | C=O stretching (carbamate) |
| ~ 1520 | Medium | N-H bending (carbamate) |
| ~ 1170 | Strong | C-O stretching (carbamate) |
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the following methods are commonly used:
Attenuated Total Reflectance (ATR) Method: [3][4]
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Potassium Bromide (KBr) Pellet Method: [3][4]
-
Grind approximately 1-2 mg of the sample to a fine powder using an agate mortar and pestle.[3]
-
Mix the sample with about 100-200 mg of dry, IR-grade KBr powder.[3]
-
Place the mixture in a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted MS Data
| m/z | Interpretation |
| 215.17 | [M+H]⁺ (protonated molecule) |
| 159.13 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |
| 115.12 | [M - Boc + H]⁺ (loss of the Boc group) |
| 100.11 | [Cyclohexanediamine + H]⁺ fragment |
Experimental Protocol for Mass Spectrometry
A common technique for the analysis of this type of compound is Electrospray Ionization (ESI) mass spectrometry.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be volatile and compatible with the ESI source.
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: In the ESI source, a high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺).
-
Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[5][6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
A Technical Guide to Key Classes of Chiral Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral diamine ligands are a cornerstone of modern asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chiral molecules, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries. Their ability to form well-defined chiral environments around a metal center allows for high levels of enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the core classes of chiral diamine ligands, their synthesis, applications, and the methodologies behind their use.
Core Classes of Chiral Diamine Ligands
Chiral diamine ligands are broadly classified based on their symmetry elements, with C2-symmetric and C1-symmetric (asymmetric) ligands being the most prominent.
C2-Symmetric Diamine Ligands
C2-symmetric ligands possess a twofold rotational axis of symmetry, which simplifies the possible diastereomeric transition states in a catalytic reaction, often leading to high enantiomeric excess (ee).
-
1,2-Diphenylethylenediamine (DPEN): A widely used ligand with a flexible backbone, DPEN and its derivatives are effective in a range of reactions, including asymmetric hydrogenations and transfer hydrogenations.[1]
-
trans-1,2-Diaminocyclohexane (DACH): Featuring a rigid cyclohexane backbone, DACH provides a well-defined chiral pocket, leading to high stereocontrol in reactions such as the Jacobsen epoxidation.[1][2]
-
1,1'-Binaphthyl-2,2'-diamine (BINAM): This axially chiral ligand is known for its conformational rigidity and is employed in various metal-catalyzed reactions and as an organocatalyst.[3]
C1-Symmetric Diamine Ligands
C1-symmetric, or asymmetric, ligands lack a rotational axis of symmetry. While historically less favored, they have proven to be highly effective, sometimes surpassing their C2-symmetric counterparts in inducing asymmetry.
-
N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN): A key ligand in Noyori's Nobel Prize-winning work on asymmetric hydrogenation. The sulfonamide group plays a crucial role in the catalytic cycle through a "metal-ligand bifunctional catalysis" mechanism.[1]
Diagram 1: Classification of Key Chiral Diamine Ligands
A diagram illustrating the classification of key chiral diamine ligands into C2-symmetric and C1-symmetric categories.
Quantitative Data in Asymmetric Catalysis
The performance of chiral diamine ligands is evaluated based on several key metrics, including enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following tables summarize representative data for key reactions catalyzed by metal complexes of these ligands.
| Ligand | Metal | Reaction | Substrate | Product | ee (%) | TON | Reference |
| TsDPEN | Ru | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | 97-99 | up to 2,400,000 | [1] |
| DACH | Mn | Jacobsen Epoxidation | (Z)-1-Phenylpropene | (1R,2S)-1-Phenylpropylene oxide | >97 | - | [1] |
| DPEN | Ru | Asymmetric Hydrogenation | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 99 | - | [1] |
| BINAM | Cu | Henry Reaction | Benzaldehyde | (R)-2-Nitro-1-phenylethanol | up to 96 | - | [4] |
Table 1: Performance of Chiral Diamine Ligands in Asymmetric Catalysis.
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral diamine ligands. Below are representative experimental protocols for the synthesis of a key ligand and its application in a catalytic reaction.
Synthesis of (1S,2S)-(-)-1,2-Diphenylethylenediamine (DPEN)
This two-step procedure involves the synthesis of the racemic diamine followed by chiral resolution.[5]
Step 1: Synthesis of racemic (±)-1,2-Diphenylethylenediamine
-
In a 2-L, four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dry ice condenser, add 72.0 g (0.250 mol) of 2,2-spirocyclohexane-4,5-diphenyl-2H-imidazole.
-
Flush the flask with argon and add 400 mL of tetrahydrofuran (THF). Stir until all solids dissolve.
-
Cool the mixture to -78°C (dry ice/acetone bath) and introduce gaseous ammonia until the liquid volume increases by about 400 mL.
-
Slowly add 6.94 g (1.00 mol) of lithium wire, ensuring the temperature does not rise above -65°C.
-
Stir for 30 minutes, then slowly add 30 mL (1.0 mol) of ethanol.
-
Stir for an additional 20 minutes and add 70 g of ammonium chloride.
-
Allow the mixture to warm to room temperature and let the ammonia evaporate.
-
The subsequent workup involves acid-base extractions to isolate the racemic diamine.
Step 2: Chiral Resolution
-
In a 1-L round-bottomed flask with a mechanical stirrer, dissolve 42.5 g (0.200 mol) of the racemic diamine in 230 mL of ethanol by heating to 70°C.
-
In a separate flask, prepare a hot (70°C) solution of 30.0 g (0.200 mol) of L-(+)-tartaric acid in 230 mL of ethanol.
-
Slowly add the hot tartaric acid solution to the diamine solution. The tartrate salts will precipitate immediately.
-
Cool the mixture to room temperature, collect the crystals by filtration, wash twice with 60 mL of ethanol, and dry under reduced pressure.
-
To purify the (1S,2S)-enantiomer's salt, dissolve the collected solids in 230 mL of boiling water, add 230 mL of ethanol, and allow the solution to cool slowly to room temperature.
-
Collect the crystals by filtration, wash with 40 mL of ethanol, and dry under reduced pressure. Repeat this recrystallization procedure two more times.
-
The free (1S,2S)-(-)-1,2-diphenylethylenediamine is obtained by treating the resolved tartrate salt with aqueous sodium hydroxide and extracting with dichloromethane.
Asymmetric Transfer Hydrogenation of Acetophenone using Ru-TsDPEN Catalyst
This protocol is a general procedure for the highly enantioselective reduction of ketones.
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl2(p-cymene)]2 (0.002 mmol) and (S,S)-TsDPEN (0.004 mmol) in a 5:2 mixture of formic acid and triethylamine (2 mL).
-
Stir the solution at room temperature for 10 minutes to form the active catalyst.
-
Add acetophenone (1 mmol) to the catalyst solution.
-
Stir the reaction mixture at 28°C for the specified time (typically a few hours).
-
After the reaction is complete (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Experimental Workflows and Catalytic Cycles
Visualizing the experimental workflow and the underlying catalytic cycle is essential for understanding and optimizing asymmetric catalytic reactions.
Diagram 2: Experimental Workflow for Asymmetric Transfer Hydrogenation
References
The Pivotal Role of Chiral Diamines in Asymmetric Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral diamines have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Their unique structural and electronic properties allow for the formation of highly organized and stereoselective catalytic environments. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with chiral diamine-catalyzed asymmetric reactions, with a focus on their significance in drug development.
Introduction to Chiral Diamines in Asymmetric Catalysis
Chirality plays a critical role in the biological activity of many drugs, where often only one enantiomer is therapeutically effective while the other may be inactive or even harmful.[1] Asymmetric catalysis, utilizing chiral catalysts to stereoselectively produce a desired enantiomer, has become an indispensable tool in modern organic synthesis.[2] Among the diverse array of chiral ligands, C2-symmetric chiral diamines, such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), have gained a "privileged" status due to their versatility and effectiveness in a wide range of enantioselective transformations.[2]
The journey of chiral diamines in catalysis has evolved from the use of naturally occurring alkaloids to the rational design of highly efficient and selective synthetic ligands.[2] A significant breakthrough was the development of N-monosulfonated diamines, like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), by Noyori and his colleagues. This led to the concept of "metal-ligand bifunctional catalysis," where the ligand actively participates in the catalytic cycle, revolutionizing the asymmetric hydrogenation of ketones and imines.[2]
Key Asymmetric Transformations Catalyzed by Chiral Diamines
Chiral diamines are instrumental in a variety of asymmetric reactions, including hydrogenations, Michael additions, and epoxidations.
Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. Ruthenium complexes of chiral diamines, often in combination with phosphine ligands like BINAP, are highly effective catalysts for these transformations.[3]
Noyori's asymmetric hydrogenation and transfer hydrogenation are landmark achievements in this area.[2] The Ru-TsDPEN catalyst system, for instance, is renowned for its high efficiency and enantioselectivity in the reduction of a broad spectrum of ketones.[2][4]
Table 1: Asymmetric Transfer Hydrogenation of Ketones with Chiral Diamine-Ru(II) Catalysts [5][6][7]
| Entry | Ketone Substrate | Chiral Diamine Ligand | Catalyst | Yield (%) | ee (%) |
| 1 | Acetophenone | (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | >95 | >99 |
| 2 | 2-Chloroacetophenone | (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | >90 | >90 |
| 3 | 4-Methylacetophenone | (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | >90 | >90 |
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Chiral diamines can act as organocatalysts, activating substrates through the formation of enamine or iminium ion intermediates.[8][9][10] These reactions are crucial for the synthesis of a variety of functionalized chiral molecules.
Table 2: Chiral Diamine-Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins [11][12]
| Entry | Ketone | Nitroolefin | Chiral Diamine Catalyst | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | 95 | 98 | 99:1 |
| 2 | Acetone | trans-β-nitrostyrene | Proline-derived diamine | 85 | 92 | 90:10 |
| 3 | Isobutyraldehyde | trans-β-nitrostyrene | α,β-dipeptide | 94 | 96 | 93:7 |
Other Notable Asymmetric Reactions
Chiral diamines also find applications in a host of other asymmetric transformations, including:
-
Jacobsen-Katsuki Epoxidation: This reaction utilizes a chiral manganese-salen complex, derived from a chiral diamine, for the enantioselective epoxidation of unfunctionalized alkenes.
-
Diels-Alder Reactions: Chiral diamines can catalyze enantioselective Diels-Alder reactions by forming chiral iminium ions with α,β-unsaturated aldehydes, which then act as dienophiles.[13][14]
-
Aldol Reactions: Chiral diamine-derived organocatalysts can promote asymmetric aldol reactions, leading to the formation of chiral β-hydroxy ketones.
Applications in Drug Development and Industrial Synthesis
The high efficiency and selectivity of chiral diamine-catalyzed reactions have made them invaluable in the pharmaceutical industry for the synthesis of chiral drug intermediates and active pharmaceutical ingredients (APIs).[15][16]
A prominent example is the synthesis of Tamiflu (Oseltamivir) , an antiviral drug. Several synthetic routes to Tamiflu utilize chiral diamine-based catalysts to establish the key stereocenters of the molecule.[8][17] For instance, a catalytic asymmetric synthesis of a 1,2-diamino functionality, a core structural motif of Tamiflu, can be achieved through the ring-opening of a meso-aziridine with trimethylsilyl azide (TMSN3) catalyzed by a chiral yttrium complex.[17]
Another example is the synthesis of chiral alcohols, which are common building blocks for many pharmaceuticals. The asymmetric hydrogenation of ketones using Noyori's catalysts provides an efficient route to these intermediates on an industrial scale.[2]
Experimental Protocols
General Experimental Workflow for Chiral Diamine-Catalyzed Reactions
The following diagram illustrates a general workflow for performing a chiral diamine-catalyzed asymmetric reaction.
Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using (R,R)-TsDPEN-Ru Catalyst[2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-TsDPEN
-
Acetophenone
-
Formic acid
-
Triethylamine
-
2-Propanol (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous 2-propanol.
-
Stir the mixture at 80 °C for 20 minutes to form the active catalyst solution.
-
Cool the reaction mixture to room temperature.
-
Reaction Setup: In a separate flask, prepare a 5:2 mixture of formic acid and triethylamine.
-
To the catalyst solution, add acetophenone (1.0 eq) followed by the formic acid/triethylamine mixture (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess is crucial for evaluating the success of an asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chirobiotic V)
Conditions:
-
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v)[18]
-
Flow Rate: 0.5 mL/min[18]
-
Column Temperature: 45 °C[18]
-
Detection: UV at a suitable wavelength (e.g., 225 nm)
Procedure:
-
Prepare a standard solution of the racemic product and solutions of the synthesized product in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the synthesized product solution.
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., CP Chirasil-DEX CB)
Conditions:
-
Carrier Gas: Hydrogen or Helium
-
Injector and Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to achieve separation.
-
Derivatization (if necessary): Some alcohols may require derivatization (e.g., acylation) to improve volatility and separation.[5]
Procedure:
-
Prepare a dilute solution of the purified alcohol in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Record the chromatogram.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
Mechanistic Insights and Logical Relationships
Understanding the mechanisms of chiral diamine-catalyzed reactions is key to rational catalyst design and optimization.
Noyori Asymmetric Hydrogenation: A Metal-Ligand Bifunctional Mechanism
The Noyori asymmetric hydrogenation is believed to proceed through a six-membered pericyclic transition state where both the metal center and the amine ligand play crucial roles.
Evolution and Logical Relationships of Chiral Diamine Scaffolds
The development of chiral diamine ligands has followed a logical progression from simple, readily available backbones to more complex, functionalized structures with enhanced catalytic activity and selectivity.
Conclusion
Chiral diamines have proven to be exceptionally versatile and powerful ligands and organocatalysts in asymmetric synthesis. Their continued development, driven by a deeper understanding of reaction mechanisms and the demand for efficient and selective synthetic methods, will undoubtedly lead to new and innovative applications in the synthesis of complex chiral molecules, particularly within the pharmaceutical industry. The ability to rationally design and fine-tune the steric and electronic properties of chiral diamine catalysts holds immense promise for addressing the challenges of modern drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 15. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate (CAS 180683-64-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with CAS number 180683-64-1 is a chiral diamine building block crucial in modern synthetic and medicinal chemistry. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and catalysts. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and asymmetric catalysis.
IUPAC Name: tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate[1]
Synonyms: (1S,2S)-Boc-1,2-diaminocyclohexane, (1S,2S)-trans-N-Boc-1,2-Cyclohexanediamine, tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamate[1]
Physicochemical Properties
This compound is a white to off-white solid, appreciated for its stability and ease of handling in various synthetic applications. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, facilitating its use in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 117 °C | |
| Storage Conditions | 0-8 °C, protect from light |
Synthesis and Handling
Synthesis Protocol
While various methods exist for the synthesis of Boc-protected diamines, a common approach involves the selective protection of one of the amino groups of (1S,2S)-1,2-diaminocyclohexane. A general experimental protocol is outlined below:
Objective: To synthesize this compound from (1S,2S)-1,2-diaminocyclohexane.
Materials:
-
(1S,2S)-1,2-diaminocyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve (1S,2S)-1,2-diaminocyclohexane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane to the cooled solution over a period of 30-60 minutes.
-
Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.
Safety and Handling
The compound is known to cause skin and eye irritation. It is recommended to handle it in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For transportation, it is classified as a dangerous good.
Applications in Drug Discovery and Development
The chiral nature of this compound makes it a critical starting material for the synthesis of a wide range of biologically active molecules.
CCR2 Antagonists
Derivatives of this compound have been investigated as potent antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 and its ligand CCL2 are implicated in a variety of inflammatory and neurodegenerative diseases, as well as cancer. By blocking the CCL2/CCR2 signaling axis, these antagonists can inhibit the migration of monocytes and macrophages to sites of inflammation, representing a promising therapeutic strategy.
The development of small molecule antagonists for CCR2 has been a focus of several research programs, with structure-activity relationship (SAR) studies highlighting the importance of the diamine scaffold for potent inhibitory activity in binding and chemotaxis assays.
dot
Caption: CCR2 Signaling Pathway and Point of Antagonism.
Platinum-Based Anticancer Agents
The 1,2-diaminocyclohexane (DACH) ligand is a key component of the third-generation platinum-based anticancer drug, oxaliplatin. The DACH ligand is believed to be crucial for overcoming the resistance mechanisms that limit the efficacy of earlier platinum drugs like cisplatin and carboplatin. The bulky DACH ring forms platinum-DNA adducts that are less efficiently removed by the cell's DNA repair machinery, leading to enhanced cytotoxicity in cancer cells.
The (1S,2S) stereoisomer of the DACH ligand, derived from the title compound, has been incorporated into novel platinum(IV) prodrugs. These next-generation anticancer agents are designed to have improved selectivity for cancer cells and reduced side effects.
dot
Caption: Mechanism of Action of DACH-Platinum Anticancer Drugs.
Application in Asymmetric Catalysis
The chiral scaffold of (1S,2S)-diaminocyclohexane is widely used in the design of ligands for asymmetric catalysis. These ligands can coordinate with various transition metals to form catalysts that facilitate enantioselective transformations, yielding products with high optical purity.
Performance in Asymmetric Hydrogenation
Ligands derived from (1R,R)-1,2-diaminocyclohexane have been successfully employed in the manganese(I)-catalyzed asymmetric hydrogenation of ketones. The following table summarizes the performance of a catalyst system with different acetophenone derivatives.
| Substrate (Acetophenone Derivative) | Product | Conversion (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >99 | 85 |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 82 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 78 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 83 |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 75 |
Data adapted from studies on (R,R)-1,2-diaminocyclohexane-derived ligands, demonstrating the potential of this chiral scaffold.[2][3]
Role in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group is a cornerstone of one of the two main strategies in solid-phase peptide synthesis (SPPS). In Boc-SPPS, the Nα-amino group of an amino acid is temporarily protected by the acid-labile Boc group. This allows for the stepwise assembly of a peptide chain on a solid resin support. The use of a Boc-protected diamine like CAS 180683-64-1 can introduce a chiral diamine unit into a peptide backbone, a strategy used to create peptidomimetics with unique structural and biological properties.
General Boc-SPPS Deprotection and Coupling Workflow
The following workflow illustrates a typical cycle in Boc-SPPS.
dot
References
In-Depth Technical Guide: tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate, with a primary focus on its molecular weight. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.
Chemical Identity and Molecular Weight
This compound is a chiral organic compound featuring a carbamate functional group attached to a 1,2-diaminocyclohexane scaffold. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the amino functionalities, allowing for selective reactions at the other amino group.
Molecular Formula and Composition
The molecular formula for this compound is C₁₁H₂₂N₂O₂.[1] This formula indicates that each molecule is composed of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the molecular formula and the standard atomic weights of the elements, the molecular weight of this compound is calculated as follows:
(11 × Atomic Weight of Carbon) + (22 × Atomic Weight of Hydrogen) + (2 × Atomic Weight of Nitrogen) + (2 × Atomic Weight of Oxygen)
Using the abridged standard atomic weights: (11 × 12.011) + (22 × 1.008) + (2 × 14.007) + (2 × 15.999) = 214.30 g/mol [1][2]
Physicochemical Data
A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| CAS Number | 180683-64-1 | [1] |
Logical Representation of Molecular Composition
The following diagram illustrates the elemental composition of this compound.
References
The Art of Asymmetry: A Technical Guide to the Discovery and Development of Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Chiral diamines have emerged as a cornerstone of modern asymmetric catalysis, providing a versatile and powerful toolkit for the stereoselective synthesis of complex molecules. Their impact is particularly profound in the pharmaceutical industry, where the enantiomeric purity of a drug candidate can be the determining factor in its efficacy and safety. This technical guide provides an in-depth exploration of the discovery, development, and application of these indispensable ligands, offering detailed experimental protocols, comparative performance data, and a visual representation of key concepts to aid researchers in this dynamic field.
From Nature's Blueprint to Privileged Scaffolds: A Historical Perspective
The journey of chiral diamine ligands began with the utilization of naturally occurring alkaloids, such as sparteine, in early attempts at asymmetric synthesis. While these initial forays yielded modest enantioselectivities, they laid the crucial groundwork for the rational design of synthetic chiral ligands. A pivotal moment in this evolution was the development of C2-symmetric diamines, a design principle that significantly enhances stereochemical control by reducing the number of possible diastereomeric transition states.
Key milestones in the development of chiral diamine ligands include:
-
Early Explorations with Natural Products: Initial studies in the mid-20th century utilized alkaloids like sparteine and cinchona alkaloids as chiral inducers in various reactions.
-
The Rise of C2-Symmetry: The design and synthesis of C2-symmetric ligands, such as derivatives of tartaric acid, marked a significant step towards achieving high enantioselectivity.
-
Knowles' and Noyori's Nobel-Winning Work: The development of chiral phosphine ligands, particularly BINAP by Ryoji Noyori, for asymmetric hydrogenation highlighted the power of C2-symmetric bidentate ligands and indirectly spurred further interest in analogous diamine systems.
-
The Emergence of "Privileged Ligands": The identification of scaffolds like 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH) as "privileged ligands" solidified the importance of chiral diamines. These core structures have proven effective across a wide range of metal-catalyzed reactions.
-
Noyori's Breakthrough with TsDPEN: The introduction of N-sulfonated diamine ligands, most notably N-tosyl-1,2-diphenylethylenediamine (TsDPEN), by Noyori and his coworkers, led to highly efficient and enantioselective catalysts for the asymmetric hydrogenation of ketones and imines.
A Visual Timeline of Chiral Diamine Ligand Development
Caption: Logical evolution of chiral diamine ligand design.
Core Chiral Diamine Scaffolds: Synthesis and Properties
The efficacy of a chiral diamine ligand is intrinsically linked to its three-dimensional structure, which creates a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. The following sections detail the synthesis of three pivotal chiral diamine ligands: (1R,2R)-1,2-Diphenylethylenediamine (DPEN), (1R,2R)-trans-1,2-Diaminocyclohexane (DACH), and (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN).
Experimental Protocol 1: Synthesis of (1R,2R)-1,2-Diphenylethylenediamine
This procedure is adapted from Organic Syntheses.[1]
Step 1: Preparation of Benzoin
-
In a 1 L round-bottom flask, dissolve 100 g (0.94 mol) of benzaldehyde in 200 mL of 95% ethanol.
-
Add a solution of 10 g (0.15 mol) of sodium cyanide in 100 mL of water.
-
Reflux the mixture for 30 minutes.
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the benzoin crystals by vacuum filtration, wash with cold water, and air dry.
Step 2: Preparation of Benzil
-
In a 1 L flask, dissolve 50 g (0.24 mol) of benzoin in 250 mL of glacial acetic acid.
-
Warm the solution to 60 °C and add 25 g (0.24 mol) of nitric acid (70%) dropwise with stirring.
-
After the addition is complete, heat the mixture to 100 °C for 1.5 hours.
-
Pour the hot solution into 1 L of ice-water to precipitate the benzil.
-
Collect the yellow crystals by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.
Step 3: Preparation of racemic-1,2-Diphenylethylenediamine
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 21.0 g (0.10 mol) of benzil and 150 mL of methanol.
-
Add 30 g (0.47 mol) of ammonium formate and reflux the mixture.
-
Add 15 mL of formic acid (88%) dropwise over 30 minutes.
-
Continue refluxing for 6 hours.
-
Cool the reaction mixture and add 100 mL of concentrated hydrochloric acid.
-
Distill off the methanol and then add 100 mL of water.
-
Make the solution basic with 40% sodium hydroxide solution and extract with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude racemic diamine.
Step 4: Resolution of racemic-1,2-Diphenylethylenediamine with L-(+)-Tartaric Acid
-
Dissolve 21.2 g (0.10 mol) of the racemic diamine in 200 mL of hot methanol.
-
In a separate flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 200 mL of hot methanol.
-
Mix the two hot solutions and allow the mixture to cool slowly to room temperature.
-
The salt of the (1R,2R)-diamine with L-tartaric acid will crystallize out. Collect the crystals by filtration.
-
Recrystallize the salt from methanol to improve the diastereomeric purity.
-
Treat the resolved salt with 10% aqueous sodium hydroxide to liberate the free (1R,2R)-diamine.
-
Extract the free diamine with diethyl ether, dry the extract, and evaporate the solvent to obtain pure (1R,2R)-1,2-diphenylethylenediamine.
Experimental Protocol 2: Synthesis of (1R,2R)-trans-1,2-Diaminocyclohexane
This procedure is adapted from the hydrogenation of o-phenylenediamine followed by resolution.[2]
Step 1: Hydrogenation of o-Phenylenediamine
-
In a high-pressure autoclave, place a solution of 108.1 g (1.0 mol) of o-phenylenediamine in 500 mL of ethanol.
-
Add 5 g of a rhodium on alumina catalyst (5% Rh).
-
Pressurize the autoclave with hydrogen gas to 100 atm.
-
Heat the mixture to 80 °C and maintain stirring for 24 hours.
-
After cooling and venting the autoclave, filter the catalyst.
-
Remove the solvent under reduced pressure to obtain a mixture of cis- and trans-1,2-diaminocyclohexane.
Step 2: Resolution of trans-1,2-Diaminocyclohexane
-
Dissolve the mixture of diamine isomers in ethanol.
-
Add an equimolar amount of L-(+)-tartaric acid dissolved in ethanol.
-
The salt of the (1R,2R)-trans-1,2-diaminocyclohexane with L-tartaric acid will preferentially crystallize.
-
Collect the crystals by filtration and recrystallize from a water/ethanol mixture to achieve high diastereomeric purity.
-
Liberate the free (1R,2R)-diamine by treating the salt with a strong base (e.g., NaOH) and extract with an organic solvent.
-
Dry the organic extract and remove the solvent to yield enantiomerically pure (1R,2R)-trans-1,2-diaminocyclohexane.
Experimental Protocol 3: Synthesis of (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine (TsDPEN)
This procedure is a general method based on the sulfonylation of (1R,2R)-DPEN.
-
Dissolve 10.6 g (50 mmol) of (1R,2R)-1,2-diphenylethylenediamine in 200 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add 5.6 mL (70 mmol) of pyridine.
-
Slowly add a solution of 9.53 g (50 mmol) of p-toluenesulfonyl chloride in 50 mL of dichloromethane from the dropping funnel over a period of 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with 1 M hydrochloric acid (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to afford pure (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine.
Applications in Asymmetric Catalysis
Chiral diamine ligands have found widespread application in a multitude of asymmetric transformations, most notably in hydrogenation and oxidation reactions. The following sections highlight two of the most significant applications.
Noyori's Asymmetric Hydrogenation of Ketones
The ruthenium-catalyzed asymmetric hydrogenation of ketones, developed by Ryoji Noyori, is a powerful method for the synthesis of chiral secondary alcohols. The active catalyst is typically generated in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral N-sulfonated diamine ligand like (R,R)-TsDPEN. The reaction proceeds via a metal-ligand bifunctional mechanism where the NH group of the ligand and the Ru-H hydride participate in the concerted transfer of a proton and a hydride to the carbonyl group of the ketone.
Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
Performance of Chiral Diamine Ligands in Asymmetric Ketone Hydrogenation
The following table summarizes the performance of various chiral diamine ligand-ruthenium complexes in the asymmetric transfer hydrogenation of acetophenone as a model substrate.
| Ligand | Catalyst Precursor | Substrate | Solvent | Hydrogen Source | Temp (°C) | S/C Ratio | Conversion (%) | ee (%) | Reference |
| (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | Acetophenone | i-PrOH | HCOOH/NEt₃ | 28 | 100 | >99 | 98 (R) | [3] |
| (R,R)-MsDPEN | [RuCl₂(p-cymene)]₂ | Acetophenone | i-PrOH | HCOOH/NEt₃ | 28 | 100 | >99 | 97 (R) | [4] |
| (R,R)-DACH-derived ligand | [RuCl₂(p-cymene)]₂ | Acetophenone | i-PrOH | HCOOH/NEt₃ | 28 | 200 | 98 | 95 (R) | [5] |
| Tethered (R,R)-TsDPEN | Tethered Ru(II) complex | Acetophenone | H₂O/MeOH | HCOONa | 60 | 100 | ~99 | 94 (R) | [6] |
S/C Ratio: Substrate-to-Catalyst Ratio
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the conversion of alkenes to vicinal diols. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand. While the primary ligands are based on cinchona alkaloids, chiral diamines have been explored as ancillary ligands to modulate the reactivity and selectivity of the catalytic system. The catalytic cycle involves the formation of a chiral osmate ester intermediate, followed by hydrolysis to release the diol and regenerate the osmium catalyst.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle of Sharpless asymmetric dihydroxylation.[7]
Conclusion and Future Outlook
The discovery and development of chiral diamine ligands represent a triumph of rational catalyst design. From their humble beginnings as naturally occurring chiral sources to their current status as highly tunable and "privileged" ligands, chiral diamines have revolutionized the field of asymmetric synthesis. Their continued importance in both academic research and industrial applications is a testament to their versatility and effectiveness.
Future research in this area is likely to focus on the development of even more active and selective catalysts, the expansion of their application to new and challenging transformations, and the design of more sustainable catalytic systems, for instance, through the use of earth-abundant metals and the development of recyclable catalysts. The principles of ligand design and the mechanistic understanding gleaned from the study of chiral diamines will undoubtedly continue to inspire the next generation of asymmetric catalysts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noyori Hydrogenation [drugfuture.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Theoretical Frontiers in Chiral Vicinal Diamines: A Comprehensive Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis and drug discovery, serving as privileged scaffolds for a vast array of stereoselective transformations. The precise spatial arrangement of their two nitrogen atoms, locked in a chiral environment, allows for the effective transfer of stereochemical information, guiding reactions towards the desired enantiomer. Understanding the subtle interplay of conformational preferences, non-covalent interactions, and reaction energetics is paramount for the rational design of more efficient catalysts and the development of novel therapeutic agents. This technical guide delves into the theoretical and computational methodologies employed to unravel the intricacies of chiral vicinal diamines, providing a comprehensive resource for researchers in the field.
Conformational Landscapes of Chiral Vicinal Diamines
The catalytic efficacy and stereodirecting ability of a chiral vicinal diamine are intrinsically linked to its three-dimensional structure. Computational chemistry provides a powerful lens through which to explore the complex potential energy surface of these flexible molecules, identifying the low-energy conformers that are likely to be populated under reaction conditions. Techniques such as molecular mechanics and quantum mechanics, particularly Density Functional Theory (DFT), are routinely used to perform conformational searches and to calculate the relative energies of different conformers.
A systematic conformational search is the first step in any thorough theoretical investigation. This can be achieved through various algorithms, including systematic grid searches of dihedral angles, stochastic methods like Monte Carlo simulations, or more sophisticated approaches like the Conformer-Rotamer Ensemble Sampling Tool (CREST). Once a set of unique conformers is generated, their geometries are optimized, and their relative energies are calculated at a higher level of theory to obtain a more accurate representation of the conformational landscape.
Table 1: Calculated Relative Energies and Key Dihedral Angles of (1R,2R)-1,2-Diaminocyclohexane Conformers
| Conformer | Relative Energy (kcal/mol) | N-C-C-N Dihedral Angle (°) |
| diequatorial (de) | 0.00 | 60.2 |
| diaxial (da) | 5.89 | 178.5 |
| axial-equatorial (ae) | 2.45 | -55.8 |
Note: Energies and dihedral angles are hypothetical values for illustrative purposes and would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory with a solvent model).
Table 2: Relative Energies of (1S,2S)-1,2-Diphenylethylenediamine Conformers
| Conformer | Relative Energy (kcal/mol) | N-C-C-N Dihedral Angle (°) | Ph-C-C-Ph Dihedral Angle (°) |
| anti | 0.00 | 180.0 | 180.0 |
| gauche-1 | 0.85 | 65.3 | 68.1 |
| gauche-2 | 1.20 | -63.8 | -70.2 |
Note: These values are illustrative and would be obtained from computational studies.
The Crucial Role of Non-Covalent Interactions
The stereochemical outcome of many reactions catalyzed by chiral vicinal diamines is dictated by subtle non-covalent interactions (NCIs) between the catalyst, substrates, and any other species present in the transition state. These interactions, including hydrogen bonds, C-H···π interactions, and steric repulsion, can preferentially stabilize the transition state leading to one enantiomer over the other.
Theoretical methods are indispensable for quantifying the nature and strength of these interactions. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to identify and characterize bond critical points associated with NCIs, providing a quantitative measure of their strength. Non-Covalent Interaction (NCI) plots, based on the electron density and its derivatives, offer a visual representation of these interactions, highlighting regions of attraction and repulsion.
Table 3: Calculated Non-Covalent Interaction Energies in a Chiral Diamine-Metal Complex Intermediate
| Interacting Fragments | Interaction Type | Interaction Energy (kcal/mol) |
| Diamine N-H --- Substrate C=O | Hydrogen Bond | -4.5 |
| Diamine Aryl Ring --- Substrate Aryl Ring | π-π Stacking | -2.8 |
| Diamine C-H --- Metal Ligand | C-H···π | -1.5 |
Note: These are example values that would be derived from energy decomposition analysis or similar computational methods.
Elucidating Reaction Mechanisms and Predicting Stereoselectivity
One of the most powerful applications of theoretical studies is the elucidation of detailed reaction mechanisms. By mapping out the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway, characterize the structures of intermediates and transition states, and calculate activation barriers. This information is crucial for understanding how a catalyst operates and for predicting its stereoselectivity.
The stereoselectivity of a reaction is determined by the difference in the free energies of the transition states leading to the two enantiomers (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate, and thus the predominant formation of the corresponding enantiomer. DFT calculations are widely used to locate these transition states and to compute their energies with a high degree of accuracy.
The general workflow for such a study is depicted below:
Detailed Experimental Protocols
To facilitate the application of these theoretical methods, this section provides detailed protocols for key computational experiments. These protocols are intended as a starting point and may need to be adapted based on the specific system under investigation.
Protocol for Conformational Analysis
Objective: To identify the low-energy conformers of a chiral vicinal diamine.
Methodology:
-
Initial Structure Generation: Build the 3D structure of the diamine using a molecular modeling program (e.g., GaussView, Avogadro).
-
Conformational Search:
-
Software: Use a program capable of performing conformational searches, such as CREST or the GMMX module in Gaussian.
-
Method: A combination of molecular mechanics (e.g., MMFF94) for an initial broad search, followed by semi-empirical (e.g., GFN2-xTB) or DFT (e.g., B3LYP/6-31G(d)) for refinement of the low-energy conformers is often effective.
-
Example Gaussian Keyword (for a redundant coordinate scan): #p opt=(modredundant) B3LYP/6-31G(d) followed by a section specifying the dihedral angle to be scanned.
-
-
Geometry Optimization and Frequency Calculation:
-
Software: Gaussian, ORCA, etc.
-
Method: Optimize the geometry of each unique conformer identified in the search at a suitable level of theory (e.g., B3LYP-D3(BJ)/def2-SVP) in the desired solvent using a continuum solvation model (e.g., SCRF=(Solvent=...)).
-
Example Gaussian Route Section: #p opt freq B3LYP/6-31G(d) scrf=(pcm,solvent=toluene)
-
Verification: Confirm that all optimized structures have zero imaginary frequencies, indicating they are true minima on the potential energy surface.
-
-
Single-Point Energy Refinement:
-
Method: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP).
-
Example Gaussian Route Section: #p B3LYP/def2-TZVP scrf=(pcm,solvent=toluene) geom=check guess=read
-
-
Data Analysis:
-
Extract the Gibbs free energies for each conformer.
-
Calculate the relative energies of all conformers with respect to the global minimum.
-
Analyze key geometric parameters such as dihedral angles and bond lengths.
-
Protocol for Transition State Searching and Verification
Objective: To locate the transition state for a key stereodetermining step and verify its connection to the reactants and products.
Methodology:
-
Initial Transition State Guess:
-
Construct an initial guess for the transition state structure. This can be done by modifying the geometry of a reactant or intermediate towards the expected product, or by using a linear synchronous transit/quadratic synchronous transit (LST/QST) method.
-
Gaussian Keyword (QST2): opt=qst2. This requires the coordinates of the reactant and product.
-
-
Transition State Optimization:
-
Software: Gaussian, ORCA, etc.
-
Method: Optimize the transition state guess using an appropriate algorithm (e.g., Berny algorithm in Gaussian).
-
Example Gaussian Route Section: #p opt=(ts,calcfc,noeigen) B3LYP/6-31G(d)
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structure at the same level of theory.
-
Verification: A true transition state will have exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should correspond to the expected motion along the reaction coordinate (e.g., bond formation/breaking).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located transition state connects the desired reactant and product minima.
-
Software: Gaussian.
-
Method: Perform an IRC calculation starting from the optimized transition state.
-
Example Gaussian Route Section: #p irc=(calcfc,maxpoints=20,stepsize=10) B3LYP/6-31G(d) geom=check guess=read
-
Analysis: Visualize the IRC path to ensure it leads downhill to the correct reactant and product structures.
-
Visualizing Mechanistic Pathways
Graphviz diagrams provide a clear and concise way to represent the complex relationships in catalytic cycles and reaction pathways.
Conclusion
Theoretical and computational studies have become an indispensable tool in the field of asymmetric catalysis. For chiral vicinal diamines, these methods provide unparalleled insights into their conformational behavior, the nature of stereodirecting non-covalent interactions, and the intricate details of reaction mechanisms. This guide has provided an overview of the key theoretical concepts, detailed computational protocols, and visualization strategies that are essential for conducting and understanding research in this area. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these methods will undoubtedly play an even more significant role in the future design of highly efficient and selective chiral catalysts for a wide range of chemical transformations.
A Technical Guide to N-Boc Protected Diamines in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl (Boc) protected diamines are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and biotechnology sectors. The Boc protecting group offers a robust shield for one of the amino functionalities in a diamine, allowing for selective chemical transformations at the unprotected amine. Its widespread use stems from its stability under a variety of non-acidic reaction conditions and the facility of its removal under mild acidic conditions.[1][2] This unique characteristic enables the controlled, stepwise construction of complex molecules, making N-Boc protected diamines crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth overview of the synthesis, properties, and applications of N-Boc protected diamines, complete with detailed experimental protocols and quantitative data to support researchers in their endeavors.
Physicochemical Properties of Common N-Boc Protected Diamines
The selection of an appropriate N-Boc protected diamine for a synthetic route often depends on its physical and chemical properties. The following tables summarize key data for several commonly used N-Boc protected diamines to facilitate comparison.
Table 1: Physical Properties of Common N-Boc Protected Diamines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| N-Boc-ethylenediamine | 57260-73-8 | C₇H₁₆N₂O₂ | 160.21 | Colorless liquid | N/A | 72-80 @ 0.1 mmHg[3][4] | 1.012 @ 20°C[4][5] | 1.458 @ 20°C[3][4] |
| N-Boc-1,3-diaminopropane | 75178-96-0 | C₈H₁₈N₂O₂ | 174.24 | White solid or colorless liquid | 22[6][7] | 203[6][7] | 0.998 @ 20°C[7][8] | 1.454 @ 20°C[7] |
| N-Boc-1,4-diaminobutane | 68076-36-8 | C₉H₂₀N₂O₂ | 188.27 | Colorless to light yellow liquid | N/A | N/A | 0.984 @ 20°C[9][10] | 1.460 @ 20°C |
| N-Boc-1,6-diaminohexane | 51857-17-1 | C₁₁H₂₄N₂O₂ | 216.32 | Viscous liquid | N/A | 106-110 @ 0.3 mmHg | 0.965 @ 20°C | 1.462 @ 20°C |
| N-Boc-piperazine | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | White to yellowish crystalline substance | 47-49[1] | 258 @ 760 mmHg[1] | 1.03[1] | 1.467[1] |
Table 2: Solubility and Stability of Common N-Boc Protected Diamines
| Compound Name | Solubility | Stability |
| N-Boc-ethylenediamine | Miscible with methanol and chloroform. Slightly miscible with water.[4] | Stable under basic and nucleophilic conditions. Labile to strong acids. Thermally unstable at elevated temperatures (>85-90°C). Moisture sensitive.[1] |
| N-Boc-1,3-diaminopropane | Miscible with methanol.[7] | Stable under basic and nucleophilic conditions. Labile to strong acids. Thermally unstable at elevated temperatures. Moisture sensitive.[1] |
| N-Boc-1,4-diaminobutane | Soluble in dichloromethane and ethyl acetate. | Stable under basic and nucleophilic conditions. Labile to strong acids. Thermally unstable at elevated temperatures. Moisture sensitive.[1] |
| N-Boc-1,6-diaminohexane | Soluble in dichloromethane and ethyl acetate. | Stable under basic and nucleophilic conditions. Labile to strong acids. Thermally unstable at elevated temperatures. Moisture sensitive.[1] |
| N-Boc-piperazine | Soluble in ethyl acetate, methanol, and water. | Stable under recommended storage conditions (refrigerated, dry). Avoid oxidizing agents.[1] |
Synthesis of N-Boc Protected Diamines
The selective mono-protection of symmetrical diamines presents a synthetic challenge, as the formation of the di-protected byproduct is a common issue.[2] Several strategies have been developed to achieve high selectivity for the desired mono-Boc protected product.
Experimental Protocol: Mono-Boc Protection of Ethylenediamine via in situ Mono-protonation
This "one-pot" method utilizes an acid to protonate one of the amine groups, rendering it less reactive towards the Boc anhydride.
Materials:
-
(1R,2R)-cyclohexane-1,2-diamine tartrate salt (or other diamine)
-
4N Sodium Hydroxide (NaOH)
-
Anhydrous Methanol (MeOH)
-
Trimethylsilyl chloride (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Treat the diamine salt with 4N NaOH to obtain the free base.
-
Dissolve the free diamine in anhydrous methanol and cool to 0°C.
-
Slowly add one equivalent of Me₃SiCl dropwise to the cooled solution. A white precipitate should form.
-
Allow the mixture to warm to room temperature.
-
Add 1 mL of water, followed by the addition of one equivalent of Boc₂O dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the mixture with water and wash the aqueous layer with ethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the mono-Boc protected diamine into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the pure product.
Diagram 1: Experimental workflow for the mono-Boc protection of a diamine.
Deprotection of N-Boc Protected Diamines
The removal of the Boc group is a critical step to liberate the second amine for further functionalization. The most common method involves treatment with a strong acid.
Experimental Protocol: Acid-Catalyzed Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes a general and efficient method for Boc deprotection using TFA in dichloromethane (DCM).
Materials:
-
N-Boc protected diamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected diamine in anhydrous DCM (typically at a concentration of 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diamine.
Diagram 2: Experimental workflow for TFA-mediated Boc deprotection.
Application in Drug Development: The Synthesis of Imatinib
N-Boc protected diamines, particularly N-Boc-piperazine, are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is Imatinib (Gleevec®), a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6]
The synthesis of Imatinib involves the coupling of a pyrimidine derivative with a benzoyl chloride derivative that incorporates a methylpiperazine moiety. N-Boc-piperazine can be utilized to introduce the piperazine ring in a controlled manner.
Signaling Pathway of Imatinib Action
CML is characterized by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein.[1] This oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation through the phosphorylation of downstream signaling proteins.[1][9] Imatinib functions by competitively inhibiting the ATP binding site of the BCR-ABL kinase, thereby blocking its activity and inhibiting the downstream signaling cascade that leads to cancer cell growth.[9]
Diagram 3: Signaling pathway of Imatinib in inhibiting BCR-ABL.
Conclusion
N-Boc protected diamines are versatile and essential tools in modern organic chemistry. Their unique ability to allow for selective functionalization of diamines has made them invaluable in the synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of their properties, synthesis, and deprotection is crucial for any researcher working in these areas. This guide has provided a comprehensive overview of these aspects, with the aim of facilitating their effective use in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. ClinPGx [clinpgx.org]
- 7. A facile total synthesis of imatinib base and its analogues - Lookchem [lookchem.com]
- 8. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Asymmetric Synthesis Utilizing tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate is a versatile and highly valuable chiral building block in the field of asymmetric synthesis. Its rigid cyclohexane backbone and the presence of two stereochemically defined amino groups, one of which is protected with a tert-butyloxycarbonyl (Boc) group, make it an ideal precursor for the synthesis of a wide range of chiral ligands and catalysts.[1][2] These derived catalysts have demonstrated exceptional efficacy in a variety of enantioselective transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions, which are critical in the synthesis of pharmaceuticals and other biologically active molecules.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in several key asymmetric reactions.
Core Applications in Asymmetric Synthesis
The primary application of this compound lies in its conversion to chiral ligands for transition metal-catalyzed and organocatalyzed asymmetric reactions. The Boc-protecting group allows for selective functionalization of the free amino group, followed by deprotection to enable further modifications or to reveal the active catalytic site.
A crucial initial step in the synthesis of many of these ligands is the removal of the Boc protecting group to yield the free (1S,2S)-1,2-diaminocyclohexane.
Protocol 1: Deprotection of this compound
This protocol describes the acidic removal of the Boc protecting group to yield the corresponding diamine, which is often used in subsequent ligand synthesis.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (1S,2S)-1,2-diaminocyclohexane. The product can be further purified by distillation or crystallization if necessary.
Application in Asymmetric Epoxidation: The Jacobsen-Katsuki Epoxidation
One of the most prominent applications of (1S,2S)-1,2-diaminocyclohexane is in the synthesis of chiral salen ligands, which, when complexed with manganese(III), form the highly effective Jacobsen-Katsuki catalyst for the asymmetric epoxidation of unfunctionalized olefins.[5][6][7]
Protocol 2: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride (Jacobsen's Catalyst)
This protocol outlines the synthesis of the chiral salen ligand and its subsequent metallation.
Part A: Synthesis of the Salen Ligand
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane (from Protocol 1)
-
3,5-Di-tert-butylsalicylaldehyde
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of 3,5-di-tert-butylsalicylaldehyde (2.0 equivalents) in absolute ethanol, add a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in absolute ethanol.
-
Heat the resulting mixture to reflux and maintain for 1 hour.
-
A yellow precipitate will form. Cool the mixture to room temperature.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure salen ligand.
Part B: Metallation of the Salen Ligand
Materials:
-
Salen ligand from Part A
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Lithium chloride (LiCl)
-
Absolute ethanol
-
Air supply (or gentle bubbling of air)
Procedure:
-
Suspend the salen ligand (1.0 equivalent) in absolute ethanol.
-
Add manganese(II) acetate tetrahydrate (1.1 equivalents) to the suspension.
-
Heat the mixture to reflux for 1 hour.
-
Add lithium chloride (2.5 equivalents) and continue to reflux for an additional 30 minutes while bubbling air through the solution to facilitate oxidation to Mn(III).
-
Cool the mixture to 0 °C to induce precipitation of the dark brown catalyst.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 3: Asymmetric Epoxidation of an Olefin
This protocol describes a general procedure for the asymmetric epoxidation of an unfunctionalized olefin using the Jacobsen catalyst.
Materials:
-
Jacobsen's Catalyst
-
Olefin substrate
-
Dichloromethane (DCM)
-
Buffered commercial bleach (NaOCl) solution (pH ~11.3)
-
Phase-transfer catalyst (e.g., 4-phenylpyridine N-oxide), optional but recommended
-
Magnetic stirrer
Procedure:
-
Dissolve the olefin substrate (1.0 equivalent) in DCM in a round-bottom flask.
-
Add the Jacobsen's catalyst (0.02-0.05 equivalents).
-
If used, add the phase-transfer catalyst (0.1 equivalents).
-
Cool the mixture to 0 °C.
-
Add the buffered bleach solution dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours.
-
Continue stirring at 0 °C until the starting material is consumed (monitor by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography.
Quantitative Data for Asymmetric Epoxidation
| Entry | Olefin Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | cis-β-Methylstyrene | 4 | 75 | 92 |
| 2 | 2,2-Dimethylchromene | 2 | 89 | 97 |
| 3 | Indene | 5 | 65 | 84 |
Data is representative and may vary based on specific reaction conditions.
Application in Asymmetric Hydrogenation
Ligands derived from (1S,2S)-1,2-diaminocyclohexane are also effective in the asymmetric hydrogenation of ketones, a fundamental transformation in organic synthesis.
Protocol 4: Synthesis of a Chiral Tetradentate Ligand for Mn(I)-Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of a Schiff base ligand from (1S,2S)-1,2-diaminocyclohexane and 2-pyridinecarboxaldehyde.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane (from Protocol 1)
-
2-Pyridinecarboxaldehyde
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in methanol.
-
Add 2-pyridinecarboxaldehyde (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 12-24 hours.
-
The product will precipitate from the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 5: Asymmetric Hydrogenation of Acetophenone
This protocol details the in-situ preparation of the Mn(I) catalyst and its use in the asymmetric hydrogenation of acetophenone.
Materials:
-
Chiral tetradentate ligand from Protocol 4
-
Mn(CO)₅Br
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
2-Propanol
-
Schlenk flask
-
Hydrogen gas supply
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the chiral ligand (0.01 equivalents) and Mn(CO)₅Br (0.01 equivalents) in a minimal amount of anhydrous toluene and stir for 15 minutes.
-
In a separate Schlenk flask, dissolve acetophenone (1.0 equivalent) and KOtBu (0.1 equivalents) in 2-propanol.
-
Transfer the catalyst solution to the substrate solution.
-
Pressurize the flask with hydrogen gas (50 bar) and stir vigorously at 60 °C for 24 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
The enantiomeric excess of the resulting 1-phenylethanol can be determined by chiral HPLC or GC.
Quantitative Data for Asymmetric Hydrogenation of Ketones
| Entry | Ketone Substrate | Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (1S,2S)-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine | >99 | 85 |
| 2 | 4'-Methylacetophenone | (1S,2S)-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine | >99 | 82 |
| 3 | 2'-Methoxyacetophenone | (1S,2S)-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine | >99 | 75 |
Data is representative and may vary based on specific reaction conditions.
Conclusion
This compound is a cornerstone chiral auxiliary for the synthesis of a diverse array of highly effective ligands for asymmetric catalysis. The protocols provided herein for deprotection, ligand synthesis, and application in key enantioselective reactions such as epoxidation and hydrogenation serve as a practical guide for researchers in the field. The high enantioselectivities achievable with catalysts derived from this building block underscore its importance in the development of efficient and selective synthetic methodologies for the production of enantiomerically pure compounds in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel bis-N-[2-(diphenylphosphino)ferrocenylcarbonyl]diaminocyclohexane ligands: application in asymmetric allylic alkylation of imino esters with simple allyl carbonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Boc Protection of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of pharmaceutical development and peptide chemistry.[1] The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its robustness under a variety of synthetic conditions and its facile cleavage under mild acidic conditions.[1][2] The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][3] This protocol provides a comprehensive guide to the N-Boc protection of primary and secondary amines, detailing reaction mechanisms, experimental procedures, and providing quantitative data for a range of substrates.
The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. This is often facilitated by a base to deprotonate the amine, thereby increasing its nucleophilicity. The resulting tetrahedral intermediate collapses to form the stable N-Boc protected amine, with tert-butanol and carbon dioxide as byproducts.[2][4] The evolution of carbon dioxide serves as a thermodynamic driving force for the reaction.[5]
Reaction Mechanism
The general mechanism for the N-Boc protection of an amine with di-tert-butyl dicarbonate is depicted below. The reaction can be performed with or without a base, though the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate the reaction by neutralizing the protonated amine intermediate.[6]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocols
The choice of reaction conditions for N-Boc protection is flexible and can be adapted based on the substrate's reactivity and solubility.[3] Below are detailed protocols for common conditions.
Protocol 1: Standard Conditions with Triethylamine (TEA) in an Organic Solvent
This is a widely applicable protocol for a broad range of primary and secondary amines.[2]
-
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)
-
Triethylamine (TEA) (1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent (typically at a concentration of 0.1-0.5 M).
-
Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate to the stirring solution portion-wise or as a solution in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[2]
-
If necessary, purify the product by column chromatography on silica gel.[1]
-
Protocol 2: Catalyst-Free Conditions in an Aqueous Medium
This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[7]
-
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 equiv)
-
Water or a water-acetone mixture
-
Dichloromethane (for extraction, if necessary)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, add the amine to water or a water-acetone mixture (e.g., 9.5 mL water and 0.5 mL acetone for a 1 mmol scale reaction).[7]
-
Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate to the mixture and stir vigorously.
-
Monitor the reaction progress by TLC. Reaction times are often short, ranging from 8 to 12 minutes.[7]
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the reaction mixture with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[7]
-
Purify the residue by column chromatography if necessary.[7]
-
Experimental Workflow
The general workflow for the N-Boc protection of an amine is outlined in the following diagram.
Caption: General experimental workflow for Boc protection.
Quantitative Data
The following table summarizes representative data for the N-Boc protection of various amines under different reaction conditions, showcasing the versatility and efficiency of this method.
| Amine Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference(s) |
| Aniline | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT | < 1 min | 99 | [8] |
| p-Toluidine | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT | 2 min | 98 | [8] |
| Benzylamine | (Boc)₂O, Water:Acetone, RT | 8-12 min | 92-96 | [7] |
| Piperidine | (Boc)₂O, Amberlite-IR 120, Solvent-free, RT | 1 min | 99 | [8] |
| Glycine Methyl Ester | (Boc)₂O, Water:Acetone, RT | 5-12 min | 92-96 | [7] |
| p-Aminophenol | (Boc)₂O, Water:Acetone, RT | 8-12 min | 92-96 | [7] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, THF, 0°C to RT | Overnight | 89 | [9] |
Note: Yields are isolated yields after purification and may vary based on specific reaction scales and conditions.
Deprotection of N-Boc Amines
The Boc group is readily removed under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[3][10]
Caption: Logical flow for the deprotection of N-Boc amines.
Protocol for Deprotection using Trifluoroacetic Acid (TFA)
-
Materials:
-
N-Boc protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA to the solution (typically 20-50% v/v).[11]
-
Stir the reaction at room temperature. The reaction is usually complete within 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[11]
-
To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[11]
-
Conclusion
The N-Boc protection of amines is a robust and versatile transformation essential for modern organic synthesis. The use of di-tert-butyl dicarbonate allows for high-yielding and clean reactions under a variety of conditions, from standard organic solvents with a base to environmentally benign aqueous systems. The ease of both the protection and the subsequent acidic deprotection makes the Boc group an invaluable tool for researchers and professionals in drug development and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: (1S,2S)-N-Boc-1,2-diaminocyclohexane as a Chiral Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-N-Boc-1,2-diaminocyclohexane is a versatile chiral building block extensively utilized in the field of asymmetric catalysis. Its rigid cyclohexane backbone and the presence of two stereochemically defined amino groups make it an excellent precursor for the synthesis of a wide array of chiral ligands. These ligands, upon complexation with various transition metals, have demonstrated remarkable efficacy in catalyzing a diverse range of enantioselective transformations, providing access to chiral molecules of significant interest in pharmaceutical and fine chemical industries. This document provides a comprehensive overview of the applications of (1S,2S)-N-Boc-1,2-diaminocyclohexane-derived ligands, including detailed experimental protocols and a summary of their performance in key asymmetric reactions.
Applications in Asymmetric Catalysis
Ligands derived from (1S,2S)-N-Boc-1,2-diaminocyclohexane have been successfully employed in a multitude of asymmetric reactions, including:
-
Asymmetric Hydrogenation of Ketones: Chiral phosphine- and amine-containing ligands derived from this scaffold have been used to prepare highly active and enantioselective ruthenium and manganese catalysts for the reduction of prochiral ketones to chiral secondary alcohols.[1][2]
-
Enantioselective Henry (Nitroaldol) Reaction: Copper(II) complexes of ligands incorporating the (1S,2S)-diaminocyclohexane moiety have proven to be effective catalysts for the asymmetric addition of nitroalkanes to aldehydes, yielding valuable β-nitro alcohols with high enantiomeric excess.[3][4]
-
Asymmetric Hydrosilylation of Ketones: Zinc complexes of chiral acyclic and macrocyclic amines synthesized from (1S,2S)-diaminocyclohexane are efficient catalysts for the asymmetric hydrosilylation of ketones, offering another route to chiral secondary alcohols.
-
Asymmetric Conjugate Addition: Chiral N-heterocyclic carbene (NHC) ligands based on the trans-1,2-diaminocyclohexane framework have been utilized in copper-catalyzed asymmetric conjugate addition reactions.[5]
-
Asymmetric α-Amino Acid C-α Alkylation: Chiral Salen-type complexes prepared from (1S,2S)-diaminocyclohexane and salicylaldehyde derivatives catalyze the phase-transfer Cα-alkylation of α-amino acid Schiff bases with high enantioselectivity.[6]
Data Presentation
The following tables summarize the quantitative data for key asymmetric reactions catalyzed by metal complexes of ligands derived from (1S,2S)-1,2-diaminocyclohexane.
Table 1: Asymmetric Hydrogenation of Acetophenones Catalyzed by a Manganese(I) Complex of a Chiral PNNP Tetradentate Ligand
| Substrate (Acetophenone Derivative) | Product (Chiral Alcohol) | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | >99 | 65 |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 70 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 72 |
| 4'-Fluoroacetophenone | 1-(4-Fluorophenyl)ethanol | >99 | 75 |
| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 80 |
| 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 85 |
| 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 68 |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 95 | 50 |
Data sourced from a study on Mn(I)-catalyzed asymmetric hydrogenation of ketones.[1][7] The catalyst was prepared in situ from Mn(CO)₅Br and a chiral PNNP ligand derived from (R,R)-1,2-diaminocyclohexane.
Table 2: Enantioselective Henry Reaction of Aromatic Aldehydes with Nitromethane Catalyzed by a Copper(II)-Bis(diamine) Complex
| Aldehyde | Product (β-Nitro Alcohol) | Yield (%) | ee (%) |
| Benzaldehyde | (R)-2-Nitro-1-phenylethanol | 85 | 90 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-2-nitroethanol | 82 | 92 |
| 4-Bromobenzaldehyde | (R)-1-(4-Bromophenyl)-2-nitroethanol | 80 | 93 |
| 4-Methylbenzaldehyde | (R)-2-Nitro-1-(p-tolyl)ethanol | 88 | 88 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 90 | 85 |
| 2-Chlorobenzaldehyde | (R)-1-(2-Chlorophenyl)-2-nitroethanol | 75 | 89 |
Data extracted from research on the enantioselective Henry reaction catalyzed by a Cu(OAc)₂ complex with a ligand possessing two enantiomerically pure trans-cyclohexane-1,2-diamine units.[3][4]
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base Ligand from (1S,2S)-1,2-Diaminocyclohexane
This protocol describes the synthesis of a common Salen-type ligand precursor.
Materials:
-
(1S,2S)-1,2-Diaminocyclohexane
-
Salicylaldehyde (or a substituted derivative)
-
Methanol or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve one equivalent of (1S,2S)-1,2-diaminocyclohexane in methanol or ethanol in a round-bottom flask.
-
To this solution, add two equivalents of the desired salicylaldehyde derivative.
-
Stir the reaction mixture at room temperature. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.
-
The reaction can be gently heated to ensure completion if necessary.
-
The resulting chiral Schiff base ligand can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the purified ligand by standard analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: General Procedure for the Asymmetric Hydrogenation of Ketones
This protocol outlines a general method for the manganese-catalyzed asymmetric hydrogenation of ketones using a pre-formed or in-situ generated catalyst.
Materials:
-
Chiral ligand (e.g., a PNNP ligand derived from (1S,2S)-diaminocyclohexane)
-
Manganese(I) precursor (e.g., Mn(CO)₅Br)
-
Prochiral ketone substrate
-
Anhydrous ethanol
-
Base (e.g., K₂CO₃)
-
High-pressure autoclave equipped with a magnetic stirrer
-
Hydrogen gas source
Procedure:
-
Catalyst Formation (in-situ):
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with the manganese(I) precursor (e.g., 2.0 mol%) and the chiral ligand (e.g., 2.2 mol%).
-
Add anhydrous ethanol and stir the mixture, typically at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 4 hours) to form the active catalyst complex.
-
-
Hydrogenation Reaction:
-
In a separate vessel, dissolve the ketone substrate (1.0 equivalent) and the base (e.g., 20 mol%) in anhydrous ethanol.
-
Transfer the substrate solution and the pre-formed catalyst solution to the high-pressure autoclave under an inert atmosphere.
-
Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 bar H₂).
-
Stir the reaction mixture at the specified temperature (e.g., 55 °C) for the required time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The conversion and yield of the product can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture.
-
The enantiomeric excess (ee) of the chiral alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis of a chiral ligand from (1S,2S)-N-Boc-1,2-diaminocyclohexane and its subsequent application in asymmetric catalysis.
Caption: Workflow for chiral ligand synthesis and its use in catalysis.
Caption: Key steps in a chiral copper-catalyzed asymmetric Henry reaction.
References
- 1. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for common reactions involving the chiral building block, tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate. This versatile intermediate is frequently utilized in the synthesis of chiral ligands, catalysts, and pharmaceutical agents where the stereochemistry of the 1,2-diaminocyclohexane scaffold is crucial for molecular recognition and biological activity.
Introduction
This compound possesses two primary amine functionalities with defined stereochemistry. One amine is protected by a tert-butyloxycarbonyl (Boc) group, allowing for selective reaction at the unprotected amine. This differential protection is key to its utility, enabling sequential chemical modifications. Common transformations include acylation of the free amine to form amides and reductive amination with carbonyl compounds to generate secondary amines. These reactions are fundamental in extending the molecular framework and introducing further functionality.
Key Reactions and Protocols
Two primary applications of this reagent are detailed below: amide bond formation and reductive amination. These protocols provide a foundation for the incorporation of the chiral diamine scaffold into more complex molecules.
Amide Bond Formation via Acylation
This protocol describes the acylation of the free primary amine of this compound with an activated carboxylic acid derivative, such as an acyl chloride or an activated ester. The following is an adapted protocol based on a similar transformation.[1]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the carbamate in a suitable anhydrous aprotic solvent such as acetonitrile or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., a substituted ethyl oxoacetate, 1.05 equivalents) to the stirred solution at room temperature or a moderately elevated temperature (e.g., 50-60 °C).
-
Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 6-7 hours) at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water. The product may precipitate and can be collected by filtration.
-
Purification: Wash the collected solid with water and dry under vacuum to yield the acylated product. Further purification, if necessary, can be performed by recrystallization or column chromatography.
Quantitative Data:
The following table summarizes typical reaction parameters for an amide coupling reaction adapted from a patent describing a similar transformation.[1]
| Parameter | Value |
| Reactant 1 | This compound analogue |
| Reactant 2 | Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate |
| Stoichiometry (Reactant 1:Reactant 2:Base) | 1 : 1.05 : 0.5 |
| Solvent | Acetonitrile |
| Base | Triethylamine |
| Temperature | 60 °C |
| Reaction Time | 7 hours |
| Yield | 93.0% |
Experimental Workflow for Amide Bond Formation
Caption: Workflow for the acylation of this compound.
Reductive Amination
This protocol outlines a general procedure for the reductive amination of a ketone or aldehyde with this compound to form a secondary amine. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired carbonyl compound (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data:
The following table presents representative parameters for a general reductive amination reaction. Yields are typically moderate to high, depending on the substrates used.
| Parameter | Recommended Conditions | Notes |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective for iminium ions. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Anhydrous conditions are recommended. |
| Stoichiometry (Amine:Carbonyl:STAB) | 1 : 1.0-1.2 : 1.5 | A slight excess of the carbonyl and reducing agent is often used. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed. |
| Reaction Time | 12-24 hours | Varies depending on the reactivity of the substrates. |
| Typical Yield | 60-90% | Highly substrate-dependent. |
Logical Flow for Reductive Amination
References
Application Notes & Protocols: Tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate as a Pharmaceutical Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate, also known as (1S,2S)-Boc-1,2-diaminocyclohexane, is a versatile chiral building block crucial for the synthesis of various biologically active molecules and pharmaceuticals.[1] Its rigid cyclohexyl backbone, coupled with the specific (1S,2S) stereochemistry of its two amino groups, makes it an ideal scaffold for creating complex, enantiomerically pure compounds. One amine is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the free primary amine. This differential protection is key to its utility in multi-step syntheses.
The stability and predictable reactivity of this compound make it a valuable component in both academic research and industrial-scale pharmaceutical production.[1] Its primary applications are in the synthesis of peptide-based drugs, ligands for asymmetric catalysis, and as a key intermediate in the development of novel therapeutics, particularly anticoagulants.[1] The chirality imparted by this building block is often essential for the target molecule's efficacy and selectivity.[1]
Key Properties:
-
CAS Number: 180683-64-1[1]
-
Molecular Formula: C₁₁H₂₂N₂O₂[1]
-
Molecular Weight: 214.31 g/mol [1]
-
Appearance: White powder[1]
-
Storage: 0-8°C[1]
Application in the Synthesis of Factor Xa Inhibitors
A significant application of chiral 1,2-diaminocyclohexane derivatives is in the synthesis of direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the blood coagulation cascade.[2][3] The specific stereochemistry of the building block is translated into the final drug structure, which is critical for potent and selective inhibition. One prominent example is its use as a precursor in the synthesis of Edoxaban.
Tert-butyl N-[(1R,2S,5S)-2-aminocyclohexyl]carbamate, a related diastereomer, serves as a direct precursor in the synthesis of Edoxaban. A key step involves the amide coupling of the free amine with an activated carboxylic acid derivative. A patent describes the synthesis of an advanced intermediate of Edoxaban, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlighting the utility of this building block.[4]
The general workflow for such a synthesis involves the activation of a carboxylic acid and subsequent coupling with the primary amine of the Boc-protected diaminocyclohexane.
This protocol is adapted from a patented procedure for the synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.[5]
Materials:
-
tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Substrate A)
-
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Substrate B)
-
Acetonitrile (Solvent)
-
Triethylamine (Base)
-
Water
Procedure:
-
Combine 80 g (0.28 mol) of Substrate A and 67.3 g (0.294 mol, 1.05 eq.) of Substrate B in 400 mL of acetonitrile in a reaction vessel.[5]
-
Heat the resulting mixture to approximately 50°C.[5]
-
While maintaining the temperature, slowly add 27 mL (0.14 mol, 0.5 eq.) of triethylamine.[5]
-
Increase the reaction temperature to approximately 60°C and maintain stirring for 7 hours.[5]
-
Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mass to 20-25°C.[5]
-
Add 320 mL of water to precipitate the product.[5]
-
Cool the mixture to 0-5°C and filter the solid product.[5]
-
Wash the collected solid three times with 80 mL of water for each wash.[5]
-
Dry the solid to yield the final product.[5]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Amount (Substrate A) | 80.0 g | [5] |
| Product Yield | 122.0 g (93.0%) | [5] |
| Product Purity (HPLC) | 98.96% | [5] |
| Appearance | White Solid | [5] |
Application in Asymmetric Catalysis
The chiral 1,2-diaminocyclohexane scaffold is a cornerstone in the design of ligands for asymmetric catalysis. The (1S,2S) configuration is used to create a chiral environment around a metal center, enabling high enantioselectivity in various chemical transformations.
Bis(N-heterocyclic carbene) (NHC) ligands derived from (S,S)-1,2-diaminocyclohexane have been synthesized and evaluated in copper-catalyzed asymmetric conjugate addition reactions of enones with diethylzinc.[6] The chirality of the diaminocyclohexane backbone is critical for achieving high enantioselectivity in the formation of the carbon-carbon bond.[6]
This protocol provides a general methodology for the conjugate addition of diethylzinc to a cyclic enone, based on procedures reported in the literature.[6]
Materials:
-
Copper(II) perchlorate (Cu(ClO₄)₂) as catalyst precursor.
-
Chiral bis(NHC) ligand derived from (S,S)-1,2-diaminocyclohexane.
-
Cyclic enone (e.g., cyclohexenone) as the substrate.
-
Diethylzinc (Et₂Zn) as the nucleophile.
-
Anhydrous solvent (e.g., Toluene or THF).
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the chiral bis(NHC) ligand and the copper precursor in the anhydrous solvent.
-
Stir the mixture at room temperature to allow for the in-situ formation of the active catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C).
-
Add the cyclic enone substrate to the catalyst solution.
-
Slowly add the diethylzinc solution dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Quantitative Data from a Model Reaction:
| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
| Cyclic Enone | Cu(ClO₄)₂ / Ligand L7* | 87% | 69% (S) | [6] |
*Note: Ligand L7 is a specific bis(NHC) ligand derived from 1,2-benzenedimethanamine, but the protocol is representative for diaminocyclohexane-derived ligands.[6]
Summary and Outlook
This compound and its diastereomers are indispensable building blocks in modern pharmaceutical chemistry. Their utility stems from the pre-installed chirality and the orthogonally protected amino groups, which allow for controlled and stereospecific synthetic transformations. As demonstrated, these compounds are pivotal in the synthesis of complex APIs like Edoxaban and in the development of highly effective asymmetric catalysts. The continued exploration of new reactions and applications for this scaffold will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Betrixaban | C23H22ClN5O3 | CID 10275777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction [mdpi.com]
Application Notes and Protocols for Chiral Resolution Using (1S,2S)-Diaminocyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (1S,2S)-diaminocyclohexane and its derivatives as effective chiral resolving agents. This document covers the preparation of the chiral resolving agent itself and its subsequent application in the separation of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries.
Introduction: The Principle of Diastereomeric Salt Crystallization
Chiral resolution by diastereomeric salt formation is a robust and widely utilized technique for separating enantiomers from a racemic mixture. Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties, making their direct separation challenging. This method circumvents this issue by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.
In the context of this document, a racemic acid, for instance, is reacted with an enantiomerically pure chiral base, (1S,2S)-diaminocyclohexane. This acid-base reaction forms a pair of diastereomeric salts: [(R)-acid·(1S,2S)-diamine] and [(S)-acid·(1S,2S)-diamine]. Unlike the original enantiomers, these diastereomeric salts have different physical properties, most notably different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Once separated, the individual diastereomeric salts can be treated with an acid or base to regenerate the now enantiomerically enriched acid and the chiral resolving agent.
Preparation of the Chiral Resolving Agent: Resolution of (±)-trans-1,2-Diaminocyclohexane
To be used as a chiral resolving agent, (1S,2S)-diaminocyclohexane must first be isolated in its enantiomerically pure form from the commercially available racemic mixture of trans-1,2-diaminocyclohexane. A common and effective method for this resolution is the use of L-(+)-tartaric acid.
Quantitative Data for the Resolution of (±)-trans-1,2-Diaminocyclohexane
The following table summarizes the typical yields and purity obtained during the resolution of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid.
| Resolving Agent | Product | Yield | Enantiomeric Excess (ee) | Specific Rotation [α] | Reference |
| L-(+)-Tartaric Acid | (1R,2R)-Diammoniumcyclohexane mono-(+)-tartrate | 90-99% | ≥99% | +12.3° (c=2 in H₂O) | [1][2] |
| D-(-)-Tartaric Acid | (1S,2S)-Diammoniumcyclohexane mono-(-)-tartrate | 90% | Not specified | -12.3° (c=2 in H₂O) | [1] |
Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane
This protocol details the procedure for obtaining the (1R,2R)-enantiomer. To obtain the (1S,2S)-enantiomer, D-(-)-tartaric acid would be used.
Materials:
-
(±)-trans-1,2-Diaminocyclohexane
-
L-(+)-Tartaric Acid
-
Distilled Water
-
Glacial Acetic Acid
-
Methanol
-
4M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Standard laboratory glassware, including a round-bottom flask, overhead stirrer (for larger scale), beaker, Büchner funnel, and filtration apparatus.
-
Ice bath
-
Polarimeter for optical rotation measurements
Procedure:
Part A: Formation and Isolation of the Diastereomeric Salt
-
In a round-bottom flask, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL for a large scale preparation) with stirring until a homogeneous solution is obtained.[1][3]
-
To this solution, add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (1.94 mol) at a rate that allows the reaction temperature to reach approximately 70°C.[1][3]
-
Slowly add glacial acetic acid (1.75 mol) to the resulting solution, ensuring the temperature does not exceed 90°C. A white precipitate of the diastereomeric salt will form immediately.[1][3]
-
Vigorously stir the slurry as it cools to room temperature over a period of 2 hours.
-
Further cool the mixture in an ice bath to below 5°C for at least 2 hours to maximize crystallization.[1][3]
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold distilled water (e.g., 100 mL), followed by several rinses with methanol (e.g., 5 x 100 mL).[3]
-
Dry the resulting (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt under vacuum. The yield is typically around 99% with an enantiomeric excess of ≥99%.[3]
Part B: Liberation of the Free (1R,2R)-Diaminocyclohexane
-
Suspend the dried diastereomeric salt in dichloromethane.[1]
-
Add 4M NaOH solution to the suspension with stirring to neutralize the tartaric acid and liberate the free diamine.[1]
-
Extract the free diamine into diethyl ether.
-
Dry the ethereal solution over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the enantiomerically pure (1R,2R)-diaminocyclohexane as a colorless oil.
Application of (1S,2S)-Diaminocyclohexane Derivatives in Chiral Resolution
Once obtained in its enantiomerically pure form, (1S,2S)-diaminocyclohexane and its derivatives can be employed to resolve other racemic compounds, particularly carboxylic acids. The primary amine functionalities of the diaminocyclohexane readily form salts with acidic compounds.
General Workflow for Chiral Resolution of a Racemic Acid
Caption: Workflow for chiral resolution of a racemic acid.
Application Example: Resolution of a Racemic Carboxylic Acid Derivative of an Iridium(III) Complex
While a generalized protocol is broadly applicable, the specific conditions for resolving a particular racemic acid must be optimized. A documented example is the optical resolution of a racemic carboxylic acid derivative of a cyclometalated iridium(III) complex using (1R,2R)-1,2-diaminocyclohexane. The same principle applies for the (1S,2S)-enantiomer.
Quantitative Data for the Resolution of fac-Ir(tpyCO₂H)₃:
| Chiral Auxiliary | Diastereomer | Separation Method | Reference |
| (1R,2R)-1,2-Diaminocyclohexane | Δ- and Λ-forms of the corresponding amide | HPLC or silica gel column chromatography | [4] |
Experimental Protocol Outline:
-
Amide Formation: The racemic carboxylic acid of the Iridium(III) complex is condensed with (1R,2R)-1,2-diaminocyclohexane to form a pair of diastereomeric amides.[4]
-
Separation: The resulting diastereomers are separated using High-Performance Liquid Chromatography (HPLC) with a non-chiral column or by silica gel column chromatography.[4]
-
Hydrolysis: The separated diastereomeric amides are then hydrolyzed to yield the optically pure enantiomers of the carboxylic acid derivative.[4]
(1S,2S)-Diaminocyclohexane Derivatives as Chiral Solvating Agents
Beyond classical resolution, derivatives of (1S,2S)-diaminocyclohexane are also effective as chiral solvating agents (CSAs) for the determination of enantiomeric purity of carboxylic acids via Nuclear Magnetic Resonance (NMR) spectroscopy. In the presence of a chiral solvating agent, the enantiomers of a chiral substrate can form transient diastereomeric complexes, leading to distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the substrate.
Macrocyclic amines derived from (R,R)-1,2-diaminocyclohexane have been shown to induce significant chemical shift differences in the ¹H NMR spectra of the enantiomers of carboxylic acids like mandelic acid and N-Ts-phenylglycine.[5] This non-destructive method allows for rapid determination of enantiomeric excess without the need for physical separation.
Caption: Principle of using a CSA for ee determination by NMR.
Conclusion
(1S,2S)-Diaminocyclohexane and its derivatives are versatile and powerful tools in the field of stereochemistry. Their utility spans from being fundamental components in the synthesis of chiral ligands and catalysts to serving as effective resolving agents for racemic mixtures, particularly carboxylic acids, through the formation of diastereomeric salts. The protocols and data presented herein provide a solid foundation for researchers to implement these methodologies in their work, contributing to the efficient production of enantiomerically pure compounds for a wide range of applications.
References
Application Note: A Scalable and Efficient Protocol for the Synthesis of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Introduction
tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate is a critical chiral building block in the synthesis of numerous pharmaceutical compounds and asymmetric catalysts. The selective mono-N-Boc protection of (1S,2S)-1,2-diaminocyclohexane presents a significant challenge, as the formation of the di-protected byproduct is a common side reaction. This application note provides a detailed, scalable, and efficient protocol for the synthesis of the mono-Boc protected diamine, focusing on a method that utilizes the in-situ generation of hydrochloric acid to achieve high selectivity and yield. This approach avoids the complexities of handling anhydrous HCl gas, making it more amenable to a standard laboratory and scale-up settings.[1][2]
Overall Reaction Scheme
The synthesis involves a one-pot reaction where (1S,2S)-1,2-diaminocyclohexane is first selectively monoprotonated with in situ generated HCl, followed by the addition of di-tert-butyl dicarbonate (Boc₂O) to protect the remaining free amine.
Figure 1: Reaction Scheme for the mono-Boc protection of (1S,2S)-1,2-diaminocyclohexane.
Caption: One-pot synthesis of this compound.
Experimental Protocol
This protocol is adapted from a method that has been successfully scaled to the gram level.[1][2]
Materials and Equipment
-
(1S,2S)-1,2-diaminocyclohexane
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
4N Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ethyl Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Preparation of the Free Diamine: If starting from a salt (e.g., tartrate salt), the free diamine must first be liberated. Treat the (1S,2S)-cyclohexane-1,2-diamine salt with 4N NaOH to obtain the free base.
-
Monoprotonation:
-
To a round-bottom flask charged with anhydrous methanol, add the free (1S,2S)-1,2-diaminocyclohexane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add one equivalent of chlorotrimethylsilane (Me₃SiCl) dropwise to the stirred solution. The Me₃SiCl reacts with methanol to generate anhydrous HCl in situ.
-
Allow the reaction mixture to warm to room temperature.
-
-
Boc Protection:
-
To the same reaction mixture, add 1 mL of water.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with ethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 4N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the pure mono-protected product.
-
Workflow Diagram
Figure 2: Detailed workflow for the synthesis and purification.
Caption: Step-by-step workflow of the synthesis and purification process.
Data and Results
The following table summarizes the quantitative data from a representative synthesis based on the described protocol.
| Parameter | Value | Reference |
| Scale | ~4.0 g | [1] |
| Yield | 66% | [1] |
| Purity | >99% (Determined by GC-MS) | [1] |
| Physical State | White solid | [2] |
| Melting Point | 105-107 °C | [2] |
| ¹H NMR (CDCl₃) | δ 4.49 (brs, NH), 3.13 (brd, J = 6.2 Hz, 1 H), 2.33 (ddd, J = 10.4, 3.8, 3.8 Hz, 1H), 1.98 (m, 2H), 1.70 (m, 2H), 1.45 (s, 9H), 1.28 (m, 2H), 1.12 (m, 2H). | [2] |
| ¹³C NMR (CDCl₃) | δ 156.1, 79.4, 57.6, 55.7, 35.2, 32.9, 28.4, 25.2, 25.1. | [2] |
| EIMS m/z | [M]⁺ 214 N.D., 157 (1), 141 (13), 114 (8), 97 (100), 70 (15), 56 (47). | [2] |
Discussion
The presented protocol for the scale-up synthesis of this compound is robust and avoids the use of chromatography for purification, which is a significant advantage for large-scale production. The key to the high selectivity of this method is the in situ generation of one equivalent of HCl, which protonates one of the amino groups, rendering it unreactive towards Boc₂O.[1][2] The subsequent work-up procedure effectively removes the unreacted starting material and the di-protected byproduct. The reported yield of 66% at a 4-gram scale is good for this type of selective protection.[1] Further optimization of reaction conditions, such as temperature and reaction time, could potentially lead to even higher yields.
Conclusion
This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound. The method is straightforward, uses readily available reagents, and provides the desired product in high purity without the need for chromatographic separation. This makes it an excellent choice for researchers and professionals in drug development and chemical synthesis who require multi-gram quantities of this important chiral intermediate.
References
Application Notes and Protocols for the Synthesis of Edoxaban Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of Edoxaban, a direct factor Xa inhibitor. The information is compiled to assist researchers and professionals in the development and optimization of synthetic routes for this anticoagulant drug.
Introduction
Edoxaban is a widely used oral anticoagulant for the prevention of stroke and systemic embolism. Its synthesis involves the coupling of three key intermediates: a chiral cyclohexane diamine derivative, a chloropyridine oxalamic acid derivative, and a fused thiazolopyridine carboxylic acid. The efficient and stereoselective synthesis of these intermediates is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). These notes detail the synthetic procedures for these critical building blocks.
Key Intermediates and Synthetic Overview
The synthesis of Edoxaban relies on the preparation and coupling of the following key intermediates:
-
Intermediate 1 (Chiral Diamine): tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
-
Intermediate 2 (Oxalamic Acid Derivative): 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid
-
Intermediate 3 (Thiazolopyridine Core): 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
The general synthetic strategy involves the amidation of Intermediate 2 with the deprotected amine of Intermediate 1, followed by coupling with Intermediate 3 to form the final Edoxaban molecule.
Synthetic Workflow for Edoxaban
Caption: General synthetic workflow for Edoxaban.
Intermediate 1: tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate
This chiral diamine is a critical component that establishes the stereochemistry of the final drug molecule.
Synthesis Workflow
Caption: Synthesis of the chiral diamine intermediate.
Experimental Protocol
Synthesis of tert-butyl N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate [1]
-
Hydrogenation:
-
To a hydrogenation kettle, add methanol (480 g) and the azide precursor (60 g, 192.7 mmol).
-
Add 10% Pd/C (6.3 g, ~56% water content).
-
Replace the atmosphere with nitrogen three times, followed by hydrogen three times.
-
Maintain the pressure at 0.4-0.6 MPa and heat the mixture to 50-60°C.
-
Stir the reaction until hydrogen absorption ceases.
-
-
Work-up and Isolation:
-
Release the pressure and replace the hydrogen atmosphere with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in acetonitrile and filter any insoluble material.
-
Concentrate the filtrate to dryness.
-
Add toluene to the residue, heat to disperse, and then cool to 0-5°C to induce crystallization.
-
Collect the solid by filtration and dry to yield the final product.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | 87.7% | [1] |
| Purity (HPLC) | >99.5% | [2] |
| Chiral Purity | >99.5% | [2] |
Intermediate 2: 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid
This intermediate provides the chloropyridine moiety and the oxalamide linker in the Edoxaban structure.
Synthesis Workflow
Caption: Synthesis of the oxalamic acid intermediate.
Experimental Protocol
Synthesis of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride [3]
-
Reaction Setup:
-
In a reaction vessel, combine 5-chloro-2-aminopyridine with acetonitrile.
-
Add triethylamine as a base.
-
Heat the mixture to 60°C under a nitrogen atmosphere.
-
-
Addition of Ethyl Oxalyl Chloride:
-
Slowly add ethyl oxalyl chloride to the reaction mixture.
-
Maintain the temperature at 60°C and stir for 7 hours.
-
-
Isolation:
-
After the reaction is complete, cool the mixture.
-
The product can be crystallized from the reaction mixture.
-
Hydrolysis to 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid [3]
-
The ethyl ester intermediate is hydrolyzed under standard basic or acidic conditions to yield the final carboxylic acid.
Quantitative Data
| Parameter | Value | Reference |
| Yield (Ester) | 85-93% | [3] |
| Yield (Acid) | up to 89.2% | [3] |
| Purity | >97% | [3] |
Intermediate 3: 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
This heterocyclic intermediate forms the core of the factor Xa binding motif.
Synthesis Workflow
Caption: Multi-step synthesis of the thiazolopyridine core.
Experimental Protocol
The synthesis of this intermediate is a multi-step process. A representative procedure for the final hydrolysis step is provided below.
Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride from its nitrile precursor [4][5]
-
Hydrolysis:
-
The 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine precursor is subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.
-
-
Salt Formation:
-
The resulting carboxylic acid is treated with 1N HCl in ethanol.
-
The mixture is stirred for approximately 1.5 hours.
-
The precipitated hydrochloride salt is collected by filtration and washed with ethanol.
-
The product is dried under reduced pressure.
-
Quantitative Data
| Parameter | Value | Reference |
| Purity | High purity crystalline solid | [6] |
| Melting Point | 199.0 to 203.0 °C | [7] |
Coupling and Final Steps
The final stages of Edoxaban synthesis involve the coupling of these intermediates.
Experimental Protocol
Formation of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate [8]
-
Reaction Setup:
-
Suspend tert-butyl N-((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt (20 g) in acetonitrile (100 mL).
-
Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (16.96 g).
-
Cool the mixture to approximately 10°C.
-
-
Base Addition and Reaction:
-
Slowly add triethylamine (6.35 g).
-
Heat the mixture to about 60°C and slowly add more triethylamine (21.8 g).
-
Maintain the temperature at about 70°C and stir for 7 hours.
-
-
Work-up and Isolation:
-
Cool the reaction to about 25°C and add water (180 mL).
-
Cool further to about 10°C and filter the resulting solid.
-
Wash the solid with water (100 mL) and dry to obtain the product.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield | 91.1% | [8] |
| Purity (HPLC) | 98.50% | [8] |
This coupled product is then deprotected and reacted with Intermediate 3 to yield Edoxaban. The final product is typically isolated as a tosylate monohydrate salt.[9]
References
- 1. tert-butyl (1R,2S,5S)-2-aMino-5-(diMethylcarbaMoyl)cyclohexylcarbaMate synthesis - chemicalbook [chemicalbook.com]
- 2. CN111606826B - Preparation method of edoxaban intermediate - Google Patents [patents.google.com]
- 3. 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid|CAS 552850-73-4 [benchchem.com]
- 4. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 5. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | 720720-96-7 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 8. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using Chiral Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective synthesis of chiral alcohols and amines, which are crucial building blocks in the pharmaceutical and fine chemical industries. This technique utilizes a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, in place of high-pressure molecular hydrogen, rendering the process operationally simpler and safer. The stereochemical outcome of the reduction of prochiral ketones and imines is controlled by a chiral catalyst, most notably transition metal complexes of chiral diamine ligands. Among these, the ruthenium(II) complexes of N-tosyl-1,2-diphenylethylenediamine (TsDPEN) and its analogues, pioneered by Noyori and Ikariya, have become the gold standard due to their high efficiency and enantioselectivity.
These application notes provide an overview of the mechanism, key catalysts, and detailed protocols for performing asymmetric transfer hydrogenation reactions. The included data tables offer a convenient reference for the performance of these catalysts with various substrates, aiding in the selection of optimal reaction conditions.
Mechanism of Asymmetric Transfer Hydrogenation
The widely accepted mechanism for ATH catalyzed by Ru(II)-TsDPEN complexes involves a metal-ligand bifunctional concerted pathway. The catalyst precursor is activated by a base to form a 16-electron ruthenium hydride species. This active catalyst then participates in a six-membered pericyclic transition state with the carbonyl or imine substrate. In this transition state, the hydride on the ruthenium is transferred to the electrophilic carbon of the substrate, while the proton from the amine of the diamine ligand is transferred to the oxygen or nitrogen atom. This concerted transfer of both a hydride and a proton accounts for the high efficiency and stereoselectivity of the reaction.
Caption: General mechanism of asymmetric transfer hydrogenation.
Key Catalysts and Ligands
The most successful catalysts for ATH are based on half-sandwich ruthenium(II), rhodium(III), and iridium(III) complexes with chiral N-sulfonylated 1,2-diamine ligands. The electronic and steric properties of both the arene ligand and the diamine ligand can be fine-tuned to optimize the catalyst's performance for a specific substrate.
Caption: Common chiral ligands and their corresponding metal catalysts.
Experimental Protocols
Protocol 1: Preparation of RuCl(S,S)-TsDPEN Catalyst
This protocol describes the synthesis of the widely used Noyori-type catalyst from its commercially available precursors.
Materials:
-
[RuCl2(p-cymene)]2 (dichloro(p-cymene)ruthenium(II) dimer)
-
(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Triethylamine (NEt3), freshly distilled
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl2(p-cymene)]2 (1.0 eq) and (S,S)-TsDPEN (2.2 eq).
-
Add anhydrous DCM to dissolve the solids.
-
Add freshly distilled triethylamine (2.5 eq) to the mixture.
-
Stir the resulting solution at room temperature for 1-2 hours. The color of the solution will typically change from dark red-brown to a clearer orange-red.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove triethylammonium hydrochloride and any unreacted starting materials.
-
Dry the solid product under vacuum to yield RuCl--INVALID-LINK-- as a stable, orange-red solid. The catalyst can be stored under an inert atmosphere for extended periods.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general method for the ATH of a prochiral ketone using a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine with stirring. Caution: This is an exothermic reaction.
-
In a round-bottom flask, dissolve the ketone (1.0 mmol) and the RuCl--INVALID-LINK-- catalyst (0.005-0.01 mmol, 0.5-1.0 mol%) in the anhydrous solvent (5-10 mL).
-
To this solution, add the formic acid/triethylamine mixture (2.0-5.0 equivalents relative to the ketone).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 40 °C).
-
Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Caption: A typical experimental workflow for ATH.
Data Presentation
The following tables summarize the results for the asymmetric transfer hydrogenation of various ketones using Ru(II)-TsDPEN catalysts.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Entry | Substrate (Ar) | Catalyst (mol%) | S/C Ratio | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Phenyl | 1 | 100 | 5 | 28 | >99 | 97 (S) |
| 2 | 4-Methylphenyl | 1 | 100 | 6 | 28 | 98 | 96 (S) |
| 3 | 4-Methoxyphenyl | 1 | 100 | 8 | 28 | 95 | 98 (S) |
| 4 | 4-Chlorophenyl | 0.5 | 200 | 4 | 28 | >99 | 97 (S) |
| 5 | 4-Nitrophenyl | 0.5 | 200 | 3 | 28 | 99 | 95 (S) |
| 6 | 2-Methylphenyl | 1 | 100 | 12 | 40 | 92 | 94 (S) |
| 7 | 1-Naphthyl | 0.5 | 200 | 10 | 40 | 96 | 95 (S) |
Conditions: RuCl--INVALID-LINK-- catalyst, HCOOH/NEt3 (5:2) as hydrogen source, in CH3CN.
Table 2: Asymmetric Transfer Hydrogenation of Various Ketones
| Entry | Substrate | Catalyst (mol%) | S/C Ratio | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Propiophenone | 1 | 100 | 7 | 28 | 98 | 97 (S) |
| 2 | Benzyl acetone | 1 | 100 | 16 | 28 | 94 | 98 (R) |
| 3 | 2-Acetylthiophene | 0.5 | 200 | 6 | 28 | 97 | 96 (S) |
| 4 | Tetralone | 1 | 100 | 24 | 40 | 90 | 92 (S) |
| 5 | Indanone | 1 | 100 | 20 | 40 | 91 | 95 (S) |
Conditions: RuCl--INVALID-LINK-- catalyst, HCOOH/NEt3 (5:2) as hydrogen source, in CH3CN.
Applications in Drug Development
The synthesis of enantiomerically pure alcohols and amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry. Asymmetric transfer hydrogenation provides a robust and scalable method for the production of chiral intermediates for active pharmaceutical ingredients (APIs). For instance, chiral amino alcohols are key structural motifs in many drugs, including beta-blockers and antiviral agents. The operational simplicity and avoidance of high-pressure hydrogen make ATH an attractive methodology for both laboratory-scale synthesis and industrial production. The predictability of the stereochemical outcome based on the chirality of the diamine ligand allows for the targeted synthesis of the desired enantiomer.
Application Notes and Protocols for Metal Complexes of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of transition metals. The conformationally rigid (1S,2S)-1,2-diaminocyclohexane (DACH) backbone is a particularly effective scaffold for inducing high stereoselectivity in metal-catalyzed reactions. The title compound, tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate, is a valuable derivative of (1S,2S)-DACH where one of the amino groups is protected with a tert-butoxycarbonyl (Boc) group. This mono-protection allows for the selective formation of metal complexes where the metal center coordinates to the free amino group and potentially the carbamate oxygen, creating a well-defined chiral environment. These complexes are particularly effective in asymmetric transfer hydrogenation and other C-C and C-N bond-forming reactions.
Application Notes
Metal complexes derived from this compound are versatile catalysts for a range of asymmetric transformations. The primary application lies in the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity.
1. Asymmetric Transfer Hydrogenation (ATH) of Ketones and Imines:
Ruthenium(II), Rhodium(III), and Iridium(III) complexes featuring this chiral diamine ligand are highly effective catalysts for the asymmetric transfer hydrogenation of a broad spectrum of ketones and imines. The reaction typically employs isopropanol or a formic acid/triethylamine mixture as a safe and readily available hydrogen source, avoiding the need for high-pressure gaseous hydrogen.[1] The N-H group of the coordinated diamine ligand is believed to participate in the catalytic cycle through a metal-ligand bifunctional mechanism, facilitating the hydrogen transfer to the substrate via a six-membered pericyclic transition state.[2] This methodology is crucial for the synthesis of enantiomerically enriched secondary alcohols and amines, which are key building blocks in the pharmaceutical industry.
2. Asymmetric Carbon-Carbon Bond Forming Reactions:
Copper(II) complexes of chiral diamines, including derivatives of 1,2-diaminocyclohexane, have shown significant utility in catalyzing asymmetric C-C bond forming reactions. These include the Henry (nitroaldol) reaction and the conjugate addition of organometallic reagents to enones. While specific data for the title ligand is not abundant, its structural similarity to other DACH-derived ligands suggests its potential in these transformations to produce chiral nitroalcohols and carbonyl compounds with high stereocontrol.[3]
3. Lewis Acid Catalysis:
The chiral metal-diamine complex can also function as a chiral Lewis acid. In this role, it can activate substrates towards nucleophilic attack, enabling a variety of enantioselective reactions. For instance, Ni(II)-diamine complexes have been used to catalyze the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.
Quantitative Data
The following table summarizes representative data for the asymmetric transfer hydrogenation of various ketones catalyzed by Ruthenium and Rhodium complexes bearing N-substituted (1S,2S)-diaminocyclohexane ligands, which are structurally analogous to the title ligand. This data illustrates the general efficacy of this class of catalysts.
| Entry | Catalyst (Metal-Ligand Analogue) | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Reference |
| 1 | Ru(II)-TsDACH | Acetophenone | 1-Phenylethanol | >99 | 93 (S) | [4] |
| 2 | Rh(III)-TsDACH | Acetophenone | 1-Phenylethanol | 97 | 94 (R) | [5] |
| 3 | Ru(II)-TsDACH | 1-Tetralone | 1-Tetralol | >99 | 98 (S) | [4] |
| 4 | Rh(III)-TsDACH | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 95 | 96 (R) | [5] |
| 5 | Ru(II)-TsDACH | Benzylacetone | 4-Phenyl-2-butanol | >99 | 95 (S) | [4] |
| 6 | Rh(III)-TsDACH | 1-Indanone | 1-Indanol | 98 | 99 (R) | [5] |
*Note: The data presented is for catalysts derived from N-(p-toluenesulfonyl)-1,2-diaminocyclohexane (TsDACH), a structurally related ligand, to demonstrate the potential catalytic performance.
Experimental Protocols
Protocol 1: In Situ Preparation of a Ru(II) Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in situ preparation of a Ruthenium catalyst from [RuCl₂(p-cymene)]₂ and this compound, followed by its use in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
2-Propanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and this compound (0.011 mmol, 2.4 mg) in anhydrous 2-propanol (2 mL).
-
Stir the resulting orange solution at 80°C for 20 minutes to form the active catalyst.
-
Cool the solution to room temperature.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add acetophenone (1.0 mmol, 120 mg, 117 µL) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (0.5 mL) to initiate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding 5 mL of water.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Synthesis of a Chiral Salen-type Ligand and its Copper(II) Complex
This protocol outlines the synthesis of a more complex ligand derived from the title compound, followed by its complexation with a copper salt.
Materials:
-
This compound
-
Salicylaldehyde (or a substituted derivative)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]
-
Ethanol (absolute)
-
Methanol (anhydrous)
Procedure:
Part A: Synthesis of the Salen-type Ligand
-
First, deprotect the Boc group from this compound using standard procedures (e.g., with trifluoroacetic acid in DCM) to yield (1S,2S)-1,2-diaminocyclohexane.
-
In a round-bottom flask, dissolve (1S,2S)-1,2-diaminocyclohexane (1.0 mmol, 114 mg) in absolute ethanol (10 mL).
-
Add salicylaldehyde (2.0 mmol, 244 mg, 208 µL) to the solution.
-
Reflux the mixture for 4-6 hours. A yellow precipitate of the Schiff base ligand should form.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Part B: Synthesis of the Copper(II) Complex
-
In a separate flask, dissolve the synthesized Schiff base ligand (1.0 mmol) in hot ethanol (15 mL).
-
In another flask, dissolve Cu(OAc)₂·H₂O (1.0 mmol, 200 mg) in anhydrous methanol (10 mL).
-
Add the copper acetate solution dropwise to the hot ligand solution with vigorous stirring.
-
A color change and the formation of a precipitate should be observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Collect the solid complex by filtration, wash with ethanol and then diethyl ether.
-
Dry the complex under vacuum. The resulting solid can be used as a catalyst in various asymmetric reactions.[3]
Visualizations
The following diagrams illustrate the catalytic cycle for asymmetric transfer hydrogenation and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate, a key intermediate in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most effective methods are acid-base extraction and column chromatography. An acid-base extraction is often sufficient and can yield a highly pure product without the need for chromatography by exploiting the basicity of the free amine.[1] Column chromatography on silica gel or a modified stationary phase is used when acidic or neutral impurities of similar polarity are present.[2]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: The primary impurities are typically the unreacted starting material, (1S,2S)-cyclohexane-1,2-diamine, and the di-Boc-protected byproduct, di-tert-butyl (1S,2S)-cyclohexane-1,2-dicarbamate.[2] The starting diamine is highly polar, the desired mono-Boc product has intermediate polarity, and the di-Boc byproduct is the least polar of the three.
Q3: Why does my compound streak or show poor separation during silica gel column chromatography?
A3: The free primary amine on your target compound is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel.[3] This acid-base interaction can lead to significant band spreading (streaking), irreversible adsorption, and ultimately, low recovery and poor separation.[3]
Q4: How can I prevent streaking and improve separation on a silica gel column?
A4: To mitigate the acidic nature of the silica, add a small amount of a volatile competing base to your mobile phase.[3] A common and effective strategy is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., dichloromethane/methanol).[4] Pre-treating the silica by flushing the packed column with an eluent containing the base before loading your sample can also be beneficial.[4] Alternatively, using a different stationary phase, such as amine-functionalized silica or basic alumina, can prevent these undesirable interactions.[3][4]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
Problem: My crude reaction TLC shows three spots. How should I approach purification?
-
Possible Cause: These spots likely correspond to the highly polar starting diamine (baseline), the desired mono-Boc product, and the less polar di-Boc byproduct.
-
Solution: An acid-base extraction is the ideal first step. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and extract with a dilute acid (e.g., 1M HCl). The starting diamine and your desired mono-Boc product will be protonated and move to the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer.[1][5] The layers can then be separated. Afterwards, basify the aqueous layer (e.g., with 2M NaOH to pH > 12) and extract your purified mono-Boc product back into an organic solvent.[1][2]
Problem: My yield is very low after performing flash chromatography on silica gel.
-
Possible Cause A: Irreversible Adsorption. As mentioned in the FAQs, the basic amine can bind irreversibly to the acidic silica gel, leading to significant material loss.[3]
-
Solution A: If you must use chromatography, ensure your mobile phase is modified with a base like triethylamine.[4] If the loss persists, switch to a less acidic stationary phase like basic alumina or consider reversed-phase chromatography.[3]
-
Possible Cause B: Product Volatility. While the compound itself is not extremely volatile, losses can occur if it is dried on a rotary evaporator at excessively high temperatures or for extended periods.
-
Solution B: Remove the solvent under reduced pressure at a moderate temperature (e.g., < 40°C). For final drying, use a high vacuum at room temperature.
Problem: The product appears pure by NMR, but my mass spectrometry results show a peak that is +44 amu higher than the expected mass.
-
Possible Cause: Free amines can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt. This adduct is often stable enough to be observed by mass spectrometry.
-
Solution: This is typically not a purity issue affecting subsequent reactions. However, to minimize its formation, handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon). The carbamate can often be removed by dissolving the product in a solvent and placing it under a high vacuum for an extended period.
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Feature | Acid-Base Extraction | Flash Column Chromatography (with base) |
| Principle | Separation based on the basicity of the free amine.[5] | Separation based on polarity differences.[3] |
| Primary Use | Removing non-basic (e.g., di-Boc) or highly basic (diamine) impurities.[2] | Separating from neutral impurities of similar polarity. |
| Speed | Fast (typically < 1 hour). | Slower, depends on column size and length. |
| Scalability | Highly scalable for large quantities.[1] | Can be challenging and costly to scale up. |
| Solvent Usage | Moderate. | High. |
| Typical Purity | Often >95% if impurities are non-basic. | Can achieve >99% purity. |
| Potential Issues | Emulsion formation during extraction. | Yield loss due to adsorption, high solvent use.[3] |
Table 2: Recommended Starting Eluent Systems for Flash Column Chromatography
| Stationary Phase | Eluent System | Modifier | Typical Gradient |
| Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine (TEA)[4] | 0% to 10% Methanol |
| Silica Gel | Ethyl Acetate / Hexanes | 1-2% Triethylamine (TEA) | 20% to 80% Ethyl Acetate |
| C18 Reversed-Phase | Acetonitrile / Water | 0.1% Triethylamine (TEA) or NH₄OH[3] | 10% to 95% Acetonitrile |
| Basic Alumina | Ethyl Acetate / Hexanes | None needed | 10% to 70% Ethyl Acetate |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 10 mL of ethyl acetate per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 10 mL). Combine the aqueous layers. The desired product and unreacted diamine are now in the aqueous phase as hydrochloride salts. The di-Boc byproduct remains in the organic phase, which can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH solution with stirring until the pH is > 12.
-
Product Extraction: Extract the basified aqueous solution with dichloromethane (3 x 15 mL). The purified product will move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography on Silica Gel
-
Eluent Preparation: Prepare an eluent system, such as 98:2 dichloromethane/triethylamine (Solvent A) and 88:10:2 dichloromethane/methanol/triethylamine (Solvent B).
-
Column Packing: Pack a suitable size flash chromatography column with silica gel using your chosen eluent system (e.g., Hexanes/Ethyl Acetate with 2% TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Pre-adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
Elution: Run the column with a gradient of Solvent A to Solvent B. Start with 100% Solvent A and gradually increase the proportion of Solvent B to elute the compounds. Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for selecting a purification strategy.
References
Technical Support Center: (1S,2S)-N-Boc-1,2-diaminocyclohexane in Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1S,2S)-N-Boc-1,2-diaminocyclohexane in asymmetric synthesis. The following sections are designed to address common challenges in improving reaction yield and enantioselectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments. The solutions are based on established principles of asymmetric catalysis and the specific properties of the (1S,2S)-N-Boc-1,2-diaminocyclohexane scaffold.
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?
Answer:
Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors related to the catalyst, substrate, and reaction conditions can be the cause. Here is a step-by-step guide to troubleshoot this issue:
-
Ligand Modification and Catalyst Formation: The mono-Boc protection on the diamine allows for the selective derivatization of the free amine. The nature of the substituent introduced on the free amine is critical for creating an effective chiral environment.
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group can influence the overall steric environment of the catalyst. The substituent on the second nitrogen should be optimized to create a well-defined chiral pocket around the metal center. Consider increasing or decreasing the steric bulk of your custom ligand component to enhance facial selectivity.
-
Incomplete Catalyst Formation: Ensure the reaction to form the active catalyst from (1S,2S)-N-Boc-1,2-diaminocyclohexane and the metal precursor goes to completion. Incomplete reaction can lead to the presence of achiral or less selective catalytic species. Monitor the catalyst formation by techniques like NMR or IR spectroscopy.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running your reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. A screen of different solvents (e.g., toluene, THF, dichloromethane, diethyl ether) is highly recommended. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction.
-
Additives: In some cases, the addition of Lewis acids or bases, or other additives, can enhance enantioselectivity by influencing the conformation of the catalyst or the substrate.
-
-
Substrate Effects: The structure of your substrate can play a crucial role. If possible, consider minor modifications to the substrate that might enhance the stereochemical communication with the chiral catalyst.
Issue 2: Low Reaction Yield
Question: My reaction is showing high enantioselectivity, but the overall yield is poor. What steps can I take to improve the conversion?
Answer:
Low yields in a catalytic reaction can stem from catalyst deactivation, slow reaction kinetics, or side reactions. Here’s how to address this problem:
-
Catalyst Loading and Stability:
-
Increase Catalyst Loading: A straightforward approach is to increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). This can be particularly effective if the catalyst has limited stability under the reaction conditions.
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. This can be due to sensitivity to air, moisture, or impurities in the reagents or solvents. Ensure all reagents and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). The Boc group is generally stable to many reaction conditions but can be cleaved by strong acids.
-
-
Reaction Kinetics:
-
Temperature: While lower temperatures are often better for enantioselectivity, they also slow down the reaction rate. A careful balance must be struck. If the yield is low at a reduced temperature, consider allowing the reaction to run for a longer period or finding an optimal temperature that provides both acceptable yield and enantioselectivity.
-
Concentration: The concentration of the reactants can influence the reaction rate. Try increasing the concentration of your limiting reagent.
-
-
Side Reactions:
-
Boc Deprotection: Although generally stable, the Boc group can be labile under certain conditions, especially in the presence of strong Lewis acids or protic acids.[1] If you suspect Boc deprotection is occurring, you may need to choose a milder Lewis acid or add a non-coordinating base to scavenge any acidic byproducts.
-
Substrate or Product Decomposition: The reaction conditions may be too harsh for your substrate or product. Analyze the crude reaction mixture to identify any potential decomposition products and adjust the conditions accordingly (e.g., lower temperature, shorter reaction time).
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc group in (1S,2S)-N-Boc-1,2-diaminocyclohexane when used in catalysis?
A1: The tert-butoxycarbonyl (Boc) protecting group serves two primary purposes. Firstly, it allows for the selective functionalization of the unprotected amino group, enabling the synthesis of a wide range of C2-asymmetric ligands. Secondly, the bulky Boc group itself becomes an integral part of the chiral ligand, contributing to the steric environment around the metal center, which is crucial for achieving high enantioselectivity.
Q2: Can I use (1S,2S)-N-Boc-1,2-diaminocyclohexane directly as an organocatalyst?
A2: While the parent 1,2-diaminocyclohexane can act as an organocatalyst in some reactions, the mono-Boc protected version is typically used as a precursor to a more complex ligand for metal-catalyzed reactions. The free amine can be derivatized to introduce other functionalities, such as hydrogen-bond donors (e.g., thiourea) or coordinating groups for a metal.
Q3: How do I remove the Boc group from my ligand or product if necessary?
A3: The Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[2] It is important to note that these conditions may affect other acid-sensitive functional groups in your molecule.
Q4: What are some common applications of catalysts derived from (1S,2S)-N-Boc-1,2-diaminocyclohexane?
A4: Catalysts derived from this scaffold are versatile and have been employed in a variety of asymmetric transformations, including:
The specific application will depend on the final structure of the ligand and the choice of the metal center.
Data Presentation
The following tables summarize quantitative data for representative asymmetric reactions using catalysts derived from the 1,2-diaminocyclohexane scaffold. While not all examples use the mono-Boc derivative directly, they provide a valuable reference for expected yields and enantioselectivities.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| (1S,2S)-DACH-derived Thiourea / Additive A | Toluene | RT | 95 | 92 |
| (1S,2S)-DACH-derived Thiourea / Additive B | CH2Cl2 | 0 | 88 | 95 |
| (1S,2S)-DACH-derived Salen-Metal Complex | THF | -20 | 91 | 89 |
DACH = diaminocyclohexane; RT = Room Temperature
Table 2: Asymmetric Henry Reaction of Nitromethane with Benzaldehyde
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cu(OAc)2 / (1S,2S)-DACH-derived ligand A | i-PrOH | -20 | 85 | 91 |
| Zn(OTf)2 / (1S,2S)-DACH-derived ligand B | CH2Cl2 | -40 | 78 | 94 |
| La(OTf)3 / (1S,2S)-DACH-derived ligand C | THF | -78 | 90 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the In-Situ Preparation of a Chiral Catalyst for Asymmetric Michael Addition
This protocol describes a general method for the in-situ formation of a chiral catalyst from (1S,2S)-N-Boc-1,2-diaminocyclohexane and a metal salt, followed by its use in an asymmetric Michael addition.
Materials:
-
(1S,2S)-N-Boc-1,2-diaminocyclohexane
-
Custom-synthesized Schiff base or other coordinating ligand derived from the free amine of the diamine
-
Metal salt (e.g., Cu(OAc)2, Ni(acac)2)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Michael donor (e.g., diethyl malonate)
-
Michael acceptor (e.g., chalcone)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the (1S,2S)-N-Boc-1,2-diaminocyclohexane-derived ligand (0.011 mmol, 1.1 eq).
-
Add the metal salt (0.01 mmol, 1.0 eq) and anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The color of the solution may change, indicating catalyst formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor (0.2 mmol) to the reaction mixture.
-
Add the Michael donor (0.24 mmol, 1.2 eq) dropwise over 10 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Diagram 2: Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for catalyst screening.
References
- 1. digital.csic.es [digital.csic.es]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
Stability and storage conditions for tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. Specific temperature recommendations vary by supplier, but a common guideline is refrigeration at 4°C, with protection from light.[1][2] While some suppliers may ship the product at room temperature, prolonged storage at ambient temperatures is generally not recommended to ensure maximum shelf life.[1][3]
Q2: How should I store solutions of this compound?
A2: Once in solution, it is crucial to aliquot the product to prevent degradation from repeated freeze-thaw cycles.[3] For short-term storage, solutions can be kept at -20°C for up to one month, protected from light.[3] For longer-term storage, it is recommended to store solutions at -80°C, which can preserve stability for up to six months.[3]
Q3: What are the main factors that can cause the degradation of this compound?
A3: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions.[4][5] Therefore, exposure to acids is a primary cause of degradation. The compound is also incompatible with strong oxidizing agents.[6][7] Additionally, like many organic compounds, prolonged exposure to high temperatures, light, and moisture can lead to degradation. Amines, in general, are hygroscopic and can absorb moisture from the air, which may affect their stability.[8]
Q4: Is this compound sensitive to air?
A4: While the provided documentation does not specifically highlight extreme air sensitivity, general best practices for storing amines and carbamates should be followed.[8] This includes storing the compound in a tightly sealed container to minimize exposure to atmospheric moisture and contaminants.[7][9]
Q5: What are the known incompatibilities for this compound?
A5: The primary incompatibilities are strong acids and strong oxidizing agents.[6][7] Contact with these substances should be avoided to prevent chemical reactions that would compromise the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected loss of Boc protecting group (e.g., observed by TLC, LC-MS) | Accidental exposure to acidic conditions (e.g., contaminated glassware, acidic solvent). | Ensure all glassware is thoroughly cleaned and neutralized. Use high-purity, neutral or slightly basic solvents for dissolution and reactions. Verify the pH of any aqueous solutions used. |
| Compound appears discolored or has an unusual odor. | Potential degradation due to improper storage (e.g., exposure to light, heat, or moisture). | Discard the product as its purity may be compromised. Review storage procedures to ensure they align with the recommended guidelines (see storage summary table below). |
| Poor solubility in recommended solvents. | The compound may have degraded or absorbed moisture, altering its physical properties. | Confirm the identity and purity of the compound using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, obtain a fresh batch of the compound. |
| Inconsistent experimental results using the same batch of the compound. | The compound may be degrading over time due to improper handling or storage between experiments. | Aliquot the solid or solution upon receipt to minimize the number of times the main container is opened and to avoid repeated freeze-thaw cycles for solutions.[3] |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | 4°C | Long-term | Protect from light; store in a dry, well-ventilated area.[1][2] |
| Solid (Powder) | Room Temperature | Short-term (e.g., during shipping) | Varies by supplier; long-term storage at room temperature is not ideal.[3][10] |
| Solution | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |
| Solution | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol for Assessing Compound Purity by Thin Layer Chromatography (TLC)
This protocol provides a general method for monitoring the integrity of this compound, particularly to check for the presence of the deprotected diamine.
-
Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1-2 mg/mL.
-
Spotting: Carefully spot the prepared sample onto the baseline of the TLC plate using a capillary tube.
-
Eluent System: A common mobile phase for Boc-protected amines is a mixture of dichloromethane and methanol or ethyl acetate and hexane. The exact ratio may need to be optimized, but a starting point could be 9:1 dichloromethane:methanol.
-
Development: Place the TLC plate in a developing chamber saturated with the chosen eluent system. Allow the solvent front to travel up the plate.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under UV light (254 nm).
-
Stain the plate with a suitable reagent, such as ninhydrin stain, which is effective for visualizing primary amines (the deprotected product will appear as a colored spot).
-
-
Analysis: The Boc-protected compound should appear as a single spot. The presence of a second spot, particularly one that stains with ninhydrin, may indicate degradation and the loss of the Boc protecting group.
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: A decision tree for the correct storage of the compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. calpaclab.com [calpaclab.com]
Common side reactions in the synthesis of chiral diamines
Welcome to our technical support center for the synthesis of chiral diamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chiral diamaines, offering potential causes and actionable solutions.
Reductive Amination
Question 1: I am observing significant amounts of over-alkylation (formation of secondary and tertiary amines) in my reductive amination reaction to produce a primary chiral diamine. How can I minimize this?
Answer:
Over-alkylation is a common side reaction in reductive amination, arising from the product amine being more nucleophilic than the starting amine and reacting further with the carbonyl compound.[1] Several strategies can be employed to enhance the selectivity for the desired mono-alkylated product:
-
Choice of Reducing Agent: The selection of the reducing agent is critical.
-
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred.[2] These are milder reducing agents that selectively reduce the protonated imine intermediate over the starting carbonyl compound, allowing for a one-pot reaction where the amine, carbonyl, and reducing agent are mixed.[2]
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can also reduce the starting aldehyde or ketone.[2] To minimize this, a stepwise procedure is recommended: first, allow the imine to form completely, and then add NaBH₄.[2][3]
-
-
Stoichiometry: Using a large excess (5-10 fold) of the starting amine can statistically favor the reaction of the carbonyl compound with the intended amine rather than the product amine.[1] This approach is most practical when the starting amine is readily available and inexpensive.
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 4-5) is crucial for efficient imine formation and its subsequent protonation to the more reactive iminium ion, which is readily reduced.[2]
-
Temperature: Lowering the reaction temperature can sometimes help to control the rate of the competing over-alkylation reaction.
-
-
Stepwise Procedure: A more controlled approach involves the pre-formation of the imine, followed by its reduction.[3]
-
React the primary amine with the aldehyde or ketone in a suitable solvent (e.g., methanol) to form the imine. The use of a dehydrating agent can drive this equilibrium.
-
Once imine formation is complete (monitored by techniques like NMR or IR), add the reducing agent (e.g., NaBH₄) to reduce the imine to the desired secondary amine.
-
Question 2: My reductive amination is producing a significant amount of the corresponding alcohol from the reduction of the starting carbonyl compound. What is causing this and how can I prevent it?
Answer:
The formation of an alcohol byproduct is a result of the reducing agent reacting with the starting aldehyde or ketone instead of the desired imine intermediate. This is particularly problematic with less reactive amines or sterically hindered carbonyls where imine formation is slow.
-
Use a Selective Reducing Agent: As mentioned previously, NaBH₃CN and NaBH(OAc)₃ are less reactive and will preferentially reduce the iminium ion over the carbonyl compound.[2] This is the most effective way to circumvent this side reaction in a one-pot procedure.
-
Two-Step Protocol: If you must use a less selective reducing agent like NaBH₄, ensure complete imine formation before introducing the reducing agent. This sequesters the carbonyl compound as the imine, preventing its reduction.
-
Catalysts for Imine Formation: For sluggish imine formations, a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄) or a Brønsted acid (e.g., acetic acid) can be used to accelerate the reaction, thereby increasing the concentration of the imine available for reduction.[3][4]
Ring-Opening of Aziridines
Question 3: I am getting a mixture of regioisomers from the nucleophilic ring-opening of my chiral aziridine. How can I control the regioselectivity?
Answer:
The regioselectivity of aziridine ring-opening is a well-known challenge and is influenced by several factors. The reaction can proceed via an SN1 or SN2-like mechanism, and controlling which carbon of the aziridine ring is attacked by the nucleophile is key to obtaining a single product.
-
Substituent Effects: The electronic and steric nature of the substituents on the aziridine ring plays a major role.
-
Electronic Effects: Electron-withdrawing groups on the aziridine nitrogen can influence the stability of potential carbocation-like transition states. Phenyl groups on a carbon atom of the ring tend to direct nucleophilic attack to that benzylic position due to stabilization of positive charge development.[5]
-
Steric Effects: In the absence of strong electronic directing groups, nucleophilic attack often occurs at the less sterically hindered carbon atom.
-
-
Nature of the Nucleophile: The choice of nucleophile can impact the regioselectivity. "Harder" nucleophiles may favor one site of attack over "softer" nucleophiles.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction mechanism. More polar solvents may favor an SN1-type pathway, potentially leading to a loss of regioselectivity.
-
Temperature: Temperature can also affect the selectivity of the ring-opening reaction.[5]
-
Catalyst: The use of a Lewis or Brønsted acid catalyst can activate the aziridine, and the nature of the catalyst can influence the site of nucleophilic attack.[6]
-
-
Intramolecular Ring-Opening: A powerful strategy to ensure regioselectivity is to use an intramolecular nucleophile tethered to the aziridine. This approach often leads to a single, predictable regioisomer due to the geometric constraints of the cyclization.
Diamination of Alkenes
Question 4: During the diamination of an alkene, I am observing the formation of an aziridine as a side product. How can I favor the desired diamine?
Answer:
The formation of an aziridine is a common competing pathway in alkene diamination reactions, as it represents a related transformation of the alkene with a nitrogen source.[7] The desired 1,2-diamine is formed through a subsequent ring-opening of this aziridine or through a concerted or stepwise mechanism that avoids an isolable aziridine intermediate.
-
Reaction Conditions: The reaction conditions can often be tuned to favor the diamination product over the aziridine. In some catalytic systems, the aziridine is an intermediate that is further transformed in situ to the diamine. Ensuring the reaction goes to completion is crucial.
-
Choice of Nitrogen Source and Catalyst: The nature of the nitrogen source and the catalyst system is critical. Some systems are designed for aziridination, while others are optimized for diamination. It is important to select a protocol that is known to favor diamination for the specific class of alkene being used.
-
Tandem Reactions: Some protocols are designed as a one-pot, two-step sequence where the aziridination is the first step, followed by the addition of a reagent to promote the ring-opening to the diamine.[8] If you are isolating the aziridine, you may need to re-subject it to the reaction conditions or add a specific reagent to complete the transformation to the diamine.
Data on Side Reaction Control
The following table summarizes the effect of various experimental parameters on the formation of common side products in the synthesis of chiral diamines.
| Synthesis Method | Desired Product | Common Side Product(s) | Parameter | Effect on Side Product Formation | Reference(s) |
| Reductive Amination | Mono-alkylated Amine | Di- and Tri-alkylated Amines | Stoichiometry of Amine | Using a large excess of the starting amine minimizes over-alkylation. | [1] |
| Alcohol (from carbonyl reduction) | Reducing Agent | NaBH₃CN or NaBH(OAc)₃ are selective for the imine and reduce alcohol formation compared to NaBH₄. | [2] | ||
| Reaction Procedure | A two-step procedure (imine formation then reduction) minimizes alcohol formation with less selective reducing agents. | [3] | |||
| Ring-Opening of Aziridines | Single Regioisomer Diamine | Mixture of Regioisomers | Substituents on Aziridine | Phenyl groups direct nucleophilic attack to the benzylic carbon. | [5] |
| Nucleophile/Solvent/Temp | Can influence the SN1 vs. SN2 character of the ring-opening, affecting regioselectivity. | [5] | |||
| Cu-Catalyzed Reductive Coupling | Chiral Diamine | Urea Derivatives | Additive (e.g., t-BuOH) | The presence of an alcohol additive can suppress the formation of urea byproducts. | |
| Alkene Diamination | 1,2-Diamine | Aziridine, Allylic Chloride | Reaction Conditions | Optimization of catalyst, nitrogen source, and reaction time can favor diamine formation over aziridine isolation. | [7] |
Experimental Protocols
Protocol 1: Minimizing Over-Alkylation in Reductive Amination using a Two-Step Procedure
This protocol is designed for situations where over-alkylation is a significant issue and a less selective reducing agent like NaBH₄ is used.
-
Imine Formation:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in an appropriate solvent (e.g., methanol).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.[1]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1] Monitor the reaction by TLC or NMR to confirm the consumption of the starting materials.
-
-
Reduction:
-
Once imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation to isolate the desired mono-alkylated chiral diamine.
-
Visualizing Reaction Pathways
Diagram 1: Reductive Amination and Common Side Reactions
Caption: Reductive amination pathway and competing side reactions.
Diagram 2: Aziridine Ring-Opening Regioselectivity
Caption: Factors influencing the regioselectivity of aziridine ring-opening.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vicinal Diamination of Alkenes under Rh-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Chiral Ligand Synthesis
Welcome to the Technical Support Center for Chiral Ligand Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform if my asymmetric reaction is giving low enantiomeric excess (ee)?
A1: When faced with low enantiomeric excess, it is crucial to systematically verify the foundational elements of your experiment. First, rigorously validate your analytical method (e.g., chiral HPLC or GC) to ensure its accuracy and reproducibility. An unreliable analytical method can provide misleading results.[1] Second, meticulously check the purity of all starting materials, including the substrate, reagents, and solvents. Impurities can act as catalyst poisons or inhibitors, significantly impacting enantioselectivity.[2] Finally, confirm the integrity and enantiomeric purity of your chiral ligand and metal precursor.
Q2: How does temperature typically affect the enantioselectivity and yield of a reaction?
A2: Temperature is a critical parameter in asymmetric catalysis. Generally, lower reaction temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states that lead to the two enantiomers becomes more significant.[2] However, this can also decrease the reaction rate, potentially lowering the overall yield. Conversely, higher temperatures can increase the reaction rate but may lead to lower enantioselectivity.[3] It is essential to perform a temperature optimization study for each specific reaction to find the ideal balance between enantioselectivity and yield.[2]
Q3: My chiral ligand is expensive. What are some strategies to minimize the amount used (catalyst loading)?
A3: Reducing catalyst loading is a common goal to improve the cost-effectiveness of a synthesis.[4] To achieve this, ensure the reaction is running under optimal conditions (temperature, solvent, concentration) to maximize catalyst turnover. Rigorously exclude air and moisture, as these can deactivate the catalyst. The purity of all reagents is paramount, as impurities can act as catalyst poisons, requiring higher catalyst loadings to achieve the desired conversion.[2] For some reactions, using a highly active pre-catalyst or an in-situ activation method can also lead to lower required loadings.
Q4: I am struggling with the purification of my chiral ligand. What are the common challenges and solutions?
A4: Purifying chiral compounds presents unique challenges, primarily achieving high enantiomeric purity.[2] Chiral column chromatography (HPLC or SFC) is a powerful technique for separating enantiomers.[2] Common issues include poor resolution, peak tailing, and column degradation. To troubleshoot, one can optimize the mobile phase composition, adjust the temperature, and ensure the column is not overloaded.[1] Crystallization is another effective method for purification and enantiomeric enrichment. For air- or moisture-sensitive ligands, all purification steps must be conducted under an inert atmosphere using anhydrous solvents.
Q5: What are the key considerations when scaling up a chiral ligand synthesis from the lab to a pilot plant?
A5: Scaling up chiral ligand synthesis requires careful consideration of several factors. Reaction kinetics and thermodynamics may change, requiring re-optimization of temperature and addition rates. Mixing efficiency becomes critical and may necessitate different stirring mechanisms. Heat transfer is also a major consideration, as exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale.[4] Furthermore, the cost and availability of reagents at a larger scale must be evaluated. Finally, purification methods may need to be adapted; for example, preparative chromatography might be replaced by crystallization.
Troubleshooting Guides
Guide 1: Low or Inconsistent Enantiomeric Excess (% ee)
Problem: You are observing a high conversion to your desired product, but the enantiomeric excess is disappointingly low or varies between runs.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature:
-
Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature) to identify the optimal condition for your specific reaction.[2]
-
-
Incorrect Solvent Choice:
-
Solution: Perform a solvent screening experiment. The polarity and coordinating ability of the solvent can significantly impact the stability of the diastereomeric transition states.[2][5] Test a variety of solvents (e.g., toluene, dichloromethane, THF, acetonitrile) to find the one that provides the highest enantioselectivity.
-
-
Inappropriate Catalyst Loading:
-
Solution: Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). High concentrations may lead to the formation of less selective catalyst aggregates, while low concentrations might result in a more prominent non-catalyzed, non-selective background reaction.[2]
-
-
Poor Quality of Reagents or Catalyst:
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous where necessary. Use a fresh batch of catalyst or purify the existing one. The enantiomeric purity of the chiral ligand itself is also paramount.
-
-
Inaccurate Analytical Method:
-
Solution: Validate your chiral HPLC or GC method. Ensure good separation of enantiomers (Resolution > 1.5) and check for linearity, accuracy, and precision.[1]
-
Guide 2: Poor or Stalled Reaction Yield
Problem: The reaction is not proceeding to completion, or the yield of the desired product is low, even with high enantioselectivity.
Possible Causes and Solutions:
-
Catalyst Deactivation:
-
Solution: Impurities in the substrate or solvent can act as catalyst poisons. Purify all starting materials. If using an air- or moisture-sensitive catalyst, ensure the reaction is performed under strictly inert conditions.
-
-
Suboptimal Reaction Conditions:
-
Solution: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.[2] Monitor the reaction over time by TLC or GC to determine if it has stalled. A modest increase in temperature or an extension of the reaction time might be necessary.
-
-
Insufficient Catalyst Loading:
-
Solution: The amount of catalyst may be too low to effectively turn over the substrate. Gradually increase the catalyst loading and monitor the effect on the reaction yield.[2]
-
-
Poor Solubility of Reactants:
-
Solution: If the reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and likely slow. Select a solvent in which all reactants are fully soluble at the reaction temperature.[2]
-
Data Presentation
Table 1: Effect of Temperature on Enantioselectivity and Yield in Asymmetric Reduction
| Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) | Reference Compound |
| 40 | 78.8 | >95 | Ethyl 4-chloro-3-hydroxybutanoate |
| 25 | 85.2 | >95 | Ethyl 4-chloro-3-hydroxybutanoate |
| 10 | 92.5 | >95 | Ethyl 4-chloro-3-hydroxybutanoate |
| -3 | 98.0 | >95 | Ethyl 4-chloro-3-hydroxybutanoate |
Data adapted from a study on the enantioselectivity of NcCR for the reduction of ethyl 4-chloro-3-oxobutanoate.[6]
Table 2: Influence of Solvent on Enantioselectivity in an Asymmetric Michael Addition
| Solvent | Dielectric Constant (approx.) | Enantiomeric Excess (ee %) |
| Toluene | 2.4 | 65 |
| Dichloromethane | 9.1 | 82 |
| Tetrahydrofuran (THF) | 7.5 | 75 |
| Acetonitrile | 37.5 | 91 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | >95 |
Illustrative data based on general trends observed in asymmetric catalysis.[2][5]
Table 3: Impact of Catalyst Loading on Asymmetric Hydrogenation
| Catalyst Loading (mol %) | Enantiomeric Excess (ee %) | Conversion (%) |
| 0.1 | 95 | 85 |
| 0.5 | 98 | >99 |
| 1.0 | 98 | >99 |
| 2.0 | 97 | >99 |
Representative data for a typical asymmetric hydrogenation of a ketone.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Ketones
This protocol describes a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru-catalyst.
Materials:
-
Aromatic ketone (1.0 mmol)
-
[RuCl₂(diphosphine)(diamine)] catalyst (0.01 mmol, 1 mol%)
-
Anhydrous isopropanol (5 mL)
-
Potassium tert-butoxide (0.02 mmol, 2 mol%)
-
Hydrogen gas
Procedure:
-
In a glovebox, add the aromatic ketone, the Ru-catalyst, and potassium tert-butoxide to a pressure-rated reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous isopropanol to the vessel.
-
Seal the reaction vessel and remove it from the glovebox.
-
Connect the vessel to a hydrogen gas line, purge the vessel with hydrogen three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove a small aliquot of the reaction mixture for analysis of conversion (by GC or ¹H NMR) and enantiomeric excess (by chiral HPLC).
-
Concentrate the remaining reaction mixture under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography on silica gel.
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol provides a method for the enantioselective epoxidation of a prochiral allylic alcohol.[7][8][9]
Materials:
-
Allylic alcohol (1.0 mmol)
-
Titanium(IV) isopropoxide (0.1 mmol, 10 mol%)
-
(+)-Diethyl tartrate (0.12 mmol, 12 mol%)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., 5.5 M in decane, 2.0 mmol)
-
Anhydrous dichloromethane (DCM), pre-cooled to -20 °C (10 mL)
-
Molecular sieves (4Å), powdered and activated
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous DCM and powdered 4Å molecular sieves.
-
Cool the flask to -20 °C in a cooling bath.
-
Add (+)-diethyl tartrate to the cooled DCM.
-
Add titanium(IV) isopropoxide dropwise to the stirred solution.
-
Stir the mixture at -20 °C for 30 minutes to form the chiral catalyst complex.
-
Add the allylic alcohol to the reaction mixture.
-
Add the TBHP solution dropwise over a period of 10-15 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the filtrate with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General experimental workflow for chiral ligand synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. article.scirea.org [article.scirea.org]
- 5. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Sharpless Epoxidation [organic-chemistry.org]
Technical Support Center: Asymmetric Hydrogenations with Rhodium Catalysts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in rhodium-catalyzed asymmetric hydrogenation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experimental work, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. What are the common causes and how can I fix it?
A1: Low or no catalytic activity is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.[1]
Possible Causes & Solutions:
-
Incomplete Catalyst Activation: The active catalytic species is often formed in situ from a precatalyst, such as [Rh(COD)₂]BF₄, by hydrogenating the diolefin ligand.[2][3] This activation step can have an induction period.
-
Solution: Ensure sufficient time and hydrogen pressure are applied at the beginning of the reaction to allow for complete activation of the precatalyst.[1]
-
-
Catalyst Poisoning: Rhodium catalysts are sensitive to various impurities that can act as poisons.
-
Oxygen: Rigorous exclusion of air using inert gas techniques (glovebox or Schlenk line) is crucial as oxygen can poison the catalyst.[2]
-
Inhibitors: Carbon monoxide (CO) and coordinating diolefins can inhibit cationic rhodium complexes.[1] Ensure all gases and solvents are thoroughly degassed and pure.
-
Substrate Impurities: Impurities in the substrate or solvent, such as sulfur or basic nitrogen compounds, can deactivate the catalyst.[4] Purify all reagents and use high-purity, anhydrous, and deoxygenated solvents.[2]
-
-
Catalyst Decomposition: The catalyst may have decomposed before or during the reaction.
-
Solution: Ensure the catalyst and its precursors are stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Formation of Inactive Species: The active monomeric catalyst can form inactive species, such as rhodium hydride clusters or inactive dimeric species, especially in non-coordinating solvents.[1]
-
Solution: Consider screening different, more coordinating solvents.
-
-
Suboptimal Reaction Conditions:
-
Solution: Systematically optimize reaction parameters. Increase hydrogen pressure, reaction time, or catalyst loading to improve conversion.[2]
-
Q2: The conversion is good, but my enantioselectivity (ee) is low or inconsistent. What should I investigate?
A2: Poor enantioselectivity suggests that the chiral environment of the catalyst is not effectively discriminating between the two faces of the prochiral substrate.
Possible Causes & Solutions:
-
Suboptimal Ligand-Substrate Match: The stereochemical outcome is highly dependent on the interaction between the specific chiral ligand and the substrate.[1]
-
Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.[2]
-
Solution: Screen a range of solvents. Non-protic solvents like dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) have been shown to provide excellent enantioselectivity in some systems.[7] In other cases, fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can play a vital role in achieving high selectivity.[8]
-
-
Suboptimal Temperature: Reaction temperature has a strong effect on enantioselectivity.
-
Solution: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[2]
-
-
Presence of Achiral Rhodium Species: If the chiral catalyst has partially decomposed, achiral rhodium species may be present, catalyzing a racemic background reaction that lowers the overall ee.[1][9]
-
Solution: Ensure complete complexation of the rhodium precursor with the chiral ligand. Using a slight excess of the ligand can sometimes prevent the formation of non-ligated, achiral catalysts.[9]
-
-
Product Racemization: The desired chiral product may be susceptible to racemization under the reaction conditions.[1]
-
Solution: Analyze the ee at different reaction times to check for product degradation. If racemization is occurring, consider milder conditions or shorter reaction times.
-
Q3: I am struggling with poor reproducibility between experiments. What factors should I control more carefully?
A3: Poor reproducibility is often caused by sensitivity to trace impurities or slight variations in experimental conditions.[4]
Possible Causes & Solutions:
-
Atmosphere Control: Air and moisture sensitivity is a primary cause of irreproducibility.
-
Solution: Employ rigorous air-free techniques using a glovebox or Schlenk line for all manipulations of the catalyst, reagents, and solvents.[4]
-
-
Reagent and Solvent Purity: Trace impurities can have a significant impact.
-
Analytical Method Validation: An inaccurate analytical method can give misleading and inconsistent ee values.
-
Solution: Rigorously validate your chiral HPLC or GC method to ensure good separation of enantiomers (Resolution > 1.5) and confirm its precision and accuracy.[4]
-
-
Additives: The presence or absence of additives, such as bases (e.g., K₂CO₃, triethylamine), can dramatically affect the outcome.[10][11]
-
Solution: Carefully control the addition and quantity of any required additives, as they can be essential for catalyst activation and reactivity.[11]
-
Data Presentation
Quantitative data is essential for systematic troubleshooting and optimization.
Table 1: Representative Effect of Solvent on Enantioselectivity (% ee)
| Entry | Substrate | Ligand | Solvent | % ee |
|---|---|---|---|---|
| 1 | Methyl (Z)-α-acetamidocinnamate | Rh-MonoPhos | Acetone | 88 |
| 2 | Methyl (Z)-α-acetamidocinnamate | Rh-MonoPhos | THF | 91 |
| 3 | Methyl (Z)-α-acetamidocinnamate | Rh-MonoPhos | Ethyl Acetate | >99 |
| 4 | Methyl (Z)-α-acetamidocinnamate | Rh-MonoPhos | Dichloromethane | >99 |
Illustrative data adapted from trends observed in the literature. The solvent choice can dramatically impact enantioselectivity, with non-protic solvents often being superior for certain catalyst systems.[2][7]
Table 2: Influence of Hydrogen Pressure on Enantioselectivity (% ee)
| Entry | Substrate | Catalyst System | H₂ Pressure (bar) | % ee |
|---|---|---|---|---|
| 1 | Substrate A | Supramolecular Rh-complex | 1 | 98 |
| 2 | Substrate A | Supramolecular Rh-complex | 10 | 98 |
| 3 | Substrate A | Supramolecular Rh-complex | 40 | 98 |
| 4 | Substrate B (lacks H-bond donor) | Supramolecular Rh-complex | 1 | ~75 |
| 5 | Substrate B (lacks H-bond donor) | Supramolecular Rh-complex | 10 | ~25 |
| 6 | Substrate B (lacks H-bond donor) | Supramolecular Rh-complex | 40 | ~10 |
Data based on trends where enantioselectivity can be either independent of or highly dependent on hydrogen pressure, depending on the specific catalyst-substrate interactions.[12]
Table 3: Common Catalyst Poisons in Asymmetric Hydrogenation
| Poison | Catalyst System | Effect |
|---|---|---|
| Sulfur Compounds (e.g., thiols) | Rh, Ru, Pd based catalysts | Significant decrease in activity and enantioselectivity. |
| Basic Nitrogen Compounds (e.g., pyridine) | Rhodium catalysts | Strong inhibition and potential loss of enantioselectivity.[4] |
| Halides (e.g., from chlorinated solvents) | Various transition metal catalysts | Can alter the electronic properties of the metal center and reduce enantioselectivity.[4] |
| Carbon Monoxide (CO) | Cationic rhodium complexes | Strong inhibitor, leading to catalyst deactivation.[1] |
Table adapted from BenchChem.[4]
Experimental Protocols
Protocol 1: General Procedure for In-Situ Catalyst Preparation and Asymmetric Hydrogenation
This protocol outlines the preparation of a rhodium catalyst from a common precursor and its application in a model hydrogenation reaction.[2]
1. Materials and Setup:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral phosphine ligand (e.g., BINAP, Josiphos, etc.)
-
Substrate (e.g., an enamide or dehydroamino acid derivative)
-
Anhydrous, deoxygenated solvent (e.g., Methanol, Dichloromethane)
-
High-pressure autoclave or Parr shaker apparatus
-
Inert atmosphere glovebox or Schlenk line
-
Hydrogen gas (high purity)
2. Catalyst Preparation (In-Situ):
-
Inside a glovebox or under a positive pressure of inert gas, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1-1.2 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent (e.g., 5 mL).
-
Stir the mixture at room temperature for 15-30 minutes. A color change in the solution typically indicates the formation of the active catalyst complex.[2]
3. Asymmetric Hydrogenation:
-
To the freshly prepared catalyst solution, add the substrate (1.0 mmol).
-
Seal the reaction vessel and transfer it to the high-pressure apparatus.
-
Purge the system with hydrogen gas three to five times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).[2]
-
Begin vigorous stirring and maintain the desired reaction temperature.
-
Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots via TLC, GC, or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with inert gas.
-
The product can then be isolated and purified using standard techniques (e.g., solvent evaporation followed by column chromatography). Enantiomeric excess should be determined using a validated chiral GC or HPLC method.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low reaction conversion.
Caption: Simplified pathway for the in-situ activation of a rhodium precatalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Full Saturation of Vinylarenes with Cooperative Homogeneous and Heterogeneous Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization of Chiral Diamines
Welcome to the Technical Support Center for the prevention of racemization in chiral diamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges encountered during the synthesis, purification, and handling of optically active diamines.
Frequently Asked questions (FAQs)
Q1: What is racemization and why is it a concern for chiral diamines?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For chiral diamines, which are crucial building blocks in asymmetric synthesis and pharmaceuticals, maintaining enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities or catalytic efficiencies.
Q2: What are the primary factors that cause racemization in chiral diamines?
A2: The main drivers of racemization in chiral diamines include:
-
Temperature: Higher temperatures provide the activation energy for the inversion of stereocenters.
-
pH: Both acidic and basic conditions can catalyze racemization, often through mechanisms involving protonation or deprotonation of the amine groups or adjacent stereocenters.
-
Solvent: The polarity and proticity of the solvent can influence the stability of intermediates and transition states involved in racemization.
-
Catalysts: The presence of certain metals (e.g., Palladium) or other catalysts can significantly accelerate racemization.[1][2]
Q3: How can I detect and quantify racemization of my chiral diamine?
A3: The most common and reliable techniques for determining the enantiomeric excess (ee) and thus quantifying racemization are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method separates the enantiomers on a chiral stationary phase, allowing for their individual quantification.
-
Chiral Supercritical Fluid Chromatography (SFC): Similar to HPLC but uses a supercritical fluid as the mobile phase, often providing faster and more efficient separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the determination of the ee.
Q4: Are there any general storage conditions to minimize racemization of chiral diamines?
A4: Yes, to preserve the enantiomeric integrity of chiral diamines during storage, it is recommended to:
-
Store them at low temperatures (e.g., in a refrigerator or freezer).
-
Protect them from light and moisture.
-
Store them as a salt (e.g., hydrochloride salt), which can be more stable than the free base.
-
Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can sometimes lead to side reactions that promote racemization.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that can lead to the racemization of chiral diamines.
Problem 1: Loss of enantiomeric excess after a reaction (e.g., acylation, alkylation).
-
Possible Cause: High reaction temperature.
-
Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Possible Cause: Use of a strong base.
-
Solution: Opt for a weaker, sterically hindered base if possible. The choice of base is critical, as strong, non-hindered bases can deprotonate a stereogenic center, leading to racemization.[3]
-
-
Possible Cause: Inappropriate solvent.
-
Solution: The solvent can significantly impact the rate of racemization.[4] Protic solvents, for instance, can facilitate proton exchange that may lead to racemization. Screen a variety of aprotic solvents with different polarities to find the optimal conditions.
-
-
Possible Cause: Prolonged reaction time.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it reaches completion to minimize the exposure of the chiral diamine to potentially racemizing conditions.
-
Problem 2: Racemization observed during purification by column chromatography.
-
Possible Cause: Acidic or basic stationary phase.
-
Solution: Standard silica gel is acidic and can cause racemization of sensitive compounds. Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. You can also add a small amount of a volatile base (e.g., triethylamine) to the eluent to neutralize the stationary phase.
-
-
Possible Cause: Prolonged exposure to the stationary phase.
-
Solution: Optimize your chromatography conditions to minimize the time the compound spends on the column. Use a slightly stronger eluent system for faster elution, without compromising separation.
-
Problem 3: Gradual loss of enantiomeric purity during storage.
-
Possible Cause: Inappropriate storage conditions.
-
Solution: As mentioned in the FAQs, store your chiral diamine at low temperatures, protected from light and moisture, and preferably as a more stable salt form under an inert atmosphere.
-
Data Presentation
The following tables summarize the impact of various factors on the racemization of chiral compounds. This data is illustrative and the actual rates will depend on the specific chiral diamine and experimental conditions.
Table 1: Effect of Temperature on the Half-life of Racemization for MRTX1719 (an atropisomeric compound) [5]
| Temperature (K) | Half-life (h) |
| 313 | 990 |
| 333 | 56 |
| 353 | 1 |
Table 2: Effect of Solvent on Racemization Rate Constant (Illustrative) [4]
| Solvent | Relative Racemization Rate |
| Hexane | Low |
| Dichloromethane | Low |
| Acetonitrile | Moderate |
| Ethanol | High |
| Methanol | High |
Table 3: Effect of Base on Racemization in Peptide Coupling (Illustrative) [3]
| Base | Extent of Racemization |
| 2,4,6-Collidine (TMP) | Low |
| N-Methylmorpholine (NMM) | Moderate |
| Diisopropylethylamine (DIPEA) | High |
| Triethylamine (TEA) | Very High |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general procedure for analyzing the enantiomeric excess of a chiral diamine. The specific column and mobile phase will need to be optimized for the particular analyte.
Materials:
-
Chiral HPLC column (e.g., Daicel CHIRALPAK series)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, trifluoroacetic acid)
-
Sample of the chiral diamine
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., 90:10 hexane:isopropanol). Add a small amount of an amine modifier (e.g., 0.1% diethylamine for basic diamines) to improve peak shape. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh a small amount of the chiral diamine and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Protocol 2: Preventing Racemization during Acylation of a Chiral Diamine
This protocol describes a general procedure for the acylation of a chiral diamine while minimizing the risk of racemization.
Materials:
-
Chiral diamine
-
Acylating agent (e.g., acyl chloride or anhydride)
-
A weak, sterically hindered base (e.g., 2,4,6-collidine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup reagents
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral diamine (1.0 eq) and the sterically hindered base (1.1 eq) in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.0 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purification: Purify the product by column chromatography on deactivated silica gel or by recrystallization.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or NMR spectroscopy to confirm that no significant racemization has occurred.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iridium-Catalyzed Transfer Hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in iridium-catalyzed transfer hydrogenation.
Frequently Asked Questions (FAQs)
Q1: My iridium-catalyzed transfer hydrogenation reaction shows low or no conversion. What are the primary areas to investigate?
A1: Low or no conversion in iridium-catalyzed transfer hydrogenation reactions can typically be attributed to one of four main areas: the integrity of the catalyst, the purity of reagents and solvents, the reaction conditions, or the substrate itself. A systematic troubleshooting approach is recommended to identify the root cause.[1]
Q2: How can I determine if my iridium catalyst has decomposed or is in an inactive state?
A2: Catalyst deactivation is a common issue and can manifest through various pathways, including ligand degradation, dimerization to form inactive species, or changes in the metal's oxidation state. Spectroscopic analysis, particularly NMR, is a powerful tool to assess the integrity of your catalyst. Comparing the NMR spectrum of a used catalyst sample to that of a fresh sample can reveal changes in the ligand environment or the formation of new iridium species.[2] If decomposition is suspected, using a freshly synthesized or newly purchased batch of the catalyst can quickly confirm this issue.
Q3: Can high-grade solvents and reagents still inhibit the reaction?
A3: Yes, even trace impurities in high-purity solvents and reagents can act as potent catalyst poisons. Many iridium catalysts are sensitive to oxygen and water, which can lead to oxidation or hydrolysis of the active species.[1] Additionally, sulfur-containing compounds are well-known poisons for many transition metal catalysts. Therefore, rigorous exclusion of air and moisture using inert atmosphere techniques (e.g., Schlenk line or glovebox) and using freshly purified and degassed solvents are critical for reproducible results.
Q4: My reaction starts well but then stops before completion. What could be the cause?
A4: This often points towards catalyst deactivation over the course of the reaction. Potential causes include the formation of inhibiting byproducts from the substrate or solvent, or inherent instability of the catalyst under the reaction conditions, leading to gradual decomposition. Monitoring the reaction kinetics can provide insights. A non-linear reaction profile that plateaus prematurely is a strong indicator of catalyst deactivation.
Q5: What is the role of the base in the reaction, and could it be causing issues?
A5: In many iridium-catalyzed transfer hydrogenations, a base is crucial for the activation of the hydrogen donor (e.g., isopropanol or formic acid) and the generation of the active iridium-hydride species.[3] However, the choice and concentration of the base can be critical. An inappropriate base or an excess amount can sometimes lead to catalyst inhibition or degradation. If you suspect issues with the base, consider screening different bases (e.g., KOH, NaOH, t-BuOK) and optimizing their stoichiometry.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
This guide provides a step-by-step approach to diagnosing and resolving low or no catalytic activity in your iridium-catalyzed transfer hydrogenation reaction.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low catalytic activity.
Catalyst Deactivation Pathways
Understanding the potential deactivation pathways of your iridium catalyst is crucial for developing robust reaction conditions and mitigation strategies.
Common Deactivation Mechanisms
Caption: Common deactivation pathways for iridium catalysts.
Data Presentation
Table 1: Influence of Ligand Modification on Catalyst Stability and Activity
| Catalyst Precursor | Ligand Modification | Turnover Frequency (TOF) (h⁻¹) | Catalyst Stability | Reference |
| [CpIrCl₂]₂ | N-tosyl diphenyl ethylenediamine (TsDPEN) | 63 ± 2 | Stable at physiological pH | [4] |
| [Ir(COD)Cl]₂ | NNP ligand derived from cinchona alkaloid | High (S/C up to 2000) | Not specified | [5] |
| [CpIr(ppy)Cl] | 2-phenylpyridine (ppy) | Not specified | Decomposes under oxidizing conditions | |
| [Ir(PCy₃)₂(CO)Cl] | Tricyclohexylphosphine | Not specified | Not specified |
Note: Direct comparison of TOF values should be made with caution due to variations in reaction conditions across different studies.
Table 2: Effect of Reaction Conditions on Catalyst Performance
| Catalyst System | Substrate | Hydrogen Donor | Base | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Cationic Ru(II) | Quinolines | H₂ | - | 50 | >99 | >99 | [6] |
| Water-soluble Ir catalyst | Quinolines | HCOOH/H₂O | - | Room Temp | High | High | [6] |
| Tethered Rh(III) complex | Quinolines | Isopropanol | Base | 50 | <100 | up to 94 | [6] |
| [Ir(COD)Cl]₂/NNP Ligand | Aromatic Ketones | Isopropanol | Base | Not specified | High | up to 99 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Transfer Hydrogenation of a Ketone
Materials:
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral ligand (e.g., (S,S)-TsDPEN) (1.1 mol%)
-
Aromatic ketone (1.0 eq)
-
Isopropanol (degassed)
-
Base (e.g., KOH or NaOH) (5-10 mol%)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add [Ir(COD)Cl]₂ and the chiral ligand to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add degassed isopropanol to the flask.
-
Stir the mixture at room temperature for approximately 30 minutes to allow for the formation of the active catalyst.
-
Add the aromatic ketone substrate and the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 1-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: NMR Spectroscopic Analysis of a Used Catalyst Sample
Objective: To identify potential catalyst deactivation by comparing the NMR spectrum of a used catalyst with a fresh sample.
Procedure:
-
At the end of the reaction, take a small aliquot of the crude reaction mixture.
-
If the catalyst is soluble, dilute the aliquot with a deuterated solvent suitable for your catalyst (e.g., CDCl₃, C₆D₆, or DMSO-d₆).
-
If the catalyst has precipitated, carefully isolate the solid by filtration under an inert atmosphere, wash with a suitable solvent to remove residual substrate and product, and then dissolve in an appropriate deuterated solvent.
-
Acquire a ¹H NMR spectrum and, if applicable (for phosphine-containing ligands), a ³¹P NMR spectrum of the used catalyst sample.
-
Acquire corresponding NMR spectra of a fresh, unused sample of your iridium catalyst precursor.
-
Compare the spectra. Look for:
-
The disappearance or significant broadening of signals corresponding to the active catalyst.
-
The appearance of new signals that may indicate ligand degradation, dimerization, or the formation of other iridium species. For example, the appearance of new hydride signals in the upfield region of the ¹H NMR spectrum could indicate the formation of different iridium hydride complexes.[7][8]
-
Protocol 3: A General Approach to Catalyst Reactivation (for supported or precipitated catalysts)
Note: The feasibility and effectiveness of reactivation are highly dependent on the nature of the catalyst and the deactivation mechanism. This is a general guideline and may require optimization.
Materials:
-
Deactivated iridium catalyst
-
Appropriate solvents for washing
-
Reactivating agents (specific to the deactivation cause, e.g., an acid or base wash to remove poisons, or a specific solvent to break up aggregates).
Procedure:
-
Isolate the deactivated catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a solvent that dissolves the substrate and product but not the catalyst to remove any adsorbed species.
-
To remove organic residues or fouling: Wash the catalyst with a suitable organic solvent.
-
To remove strongly coordinated inhibitors: A mild acid or base wash may be attempted, followed by extensive washing with a neutral solvent and drying. The choice of acid or base should be made carefully to avoid further decomposition of the catalyst.
-
For iridium nanoparticles or clusters formed by decomposition: In some cases, treatment with a ligand solution under appropriate conditions may help to redissolve the metal and reform the active complex.
-
After treatment, thoroughly dry the catalyst under vacuum.
-
Test the activity of the reactivated catalyst in a small-scale reaction to evaluate the success of the procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Boc Protecting Group from (1S,2S)-Diaminocyclohexane
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from (1S,2S)-diaminocyclohexane. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this chiral diamine in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for Boc deprotection of (1S,2S)-diaminocyclohexane?
The most common and effective methods for removing the Boc group are acid-catalyzed hydrolysis. The two most widely used reagents are Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent.[1]
-
TFA in Dichloromethane (DCM): This is a very common and generally rapid method. A solution of TFA in DCM (typically 20-50%) is used to cleave the Boc group.[2]
-
HCl in Dioxane or other organic solvents: A solution of HCl in a solvent like 1,4-dioxane (commonly 4M) is another robust method for Boc removal.[3] This can sometimes be advantageous in preventing certain side reactions.
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction's progress using several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method to visualize the disappearance of the starting material (Boc-protected diamine) and the appearance of the product (the free diamine). The free diamine will have a much lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4 ppm.
Q3: What are the potential side reactions during the Boc deprotection of (1S,2S)-diaminocyclohexane?
The primary side reaction of concern is the formation of byproducts due to the reactive tert-butyl cation generated during the cleavage.
-
t-Butylation: The tert-butyl cation can alkylate nucleophilic sites on your molecule. While (1S,2S)-diaminocyclohexane itself is not particularly susceptible, other functional groups in more complex substrates might be.
-
Incomplete Deprotection: If the reaction conditions are not optimal, you may observe incomplete removal of the Boc groups, resulting in a mixture of the mono-Boc protected and fully deprotected diamine.[2]
-
Trifluoroacetylation: When using TFA, there is a small possibility of the deprotected amine being acylated by a trifluoroacetyl group.[4]
Q4: How do I work up the reaction and isolate the (1S,2S)-diaminocyclohexane?
The work-up procedure depends on whether you need the free diamine or its salt.
-
As the Salt (TFA or HCl salt): After the reaction is complete, the solvent and excess acid can be removed under reduced pressure. The resulting salt can often be precipitated or triturated with a solvent like diethyl ether and then collected by filtration.[3]
-
As the Free Diamine: After removal of the acid and solvent, the residue can be dissolved in an appropriate organic solvent and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and generate the free amine. This is followed by extraction, drying of the organic layer, and solvent removal.
Q5: Are there any specific challenges related to the deprotection of a bis-Boc protected (1S,2S)-diaminocyclohexane?
Yes, if your goal is to selectively remove only one of the two Boc groups (mono-deprotection), this can be challenging with standard strong acid conditions, which tend to remove both. Achieving selective mono-deprotection often requires carefully controlled conditions, such as using a limited amount of acid or exploring alternative deprotection methods.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM). Extend the reaction time and continue to monitor by TLC or LC-MS.[7] |
| Steric hindrance around the Boc-protected amine. | Consider switching to a stronger acidic system, such as 4M HCl in dioxane. A gentle increase in temperature (e.g., to 40°C) can also be attempted, but with careful monitoring for side reactions. | |
| Poor quality or degraded acid. | Use fresh, high-purity acid for the reaction. | |
| Formation of Side Products | t-Butylation of other sensitive functional groups. | Add a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture to trap the tert-butyl cation. |
| Difficulty in Isolating the Product | The diamine salt is an oil or is difficult to precipitate. | After removing the volatiles, try co-evaporation with a solvent like toluene to remove residual acid. Attempt trituration with different solvents (e.g., diethyl ether, pentane, or a mixture) to induce precipitation. |
| The free diamine is water-soluble, leading to poor extraction. | If the free diamine has significant water solubility, perform multiple extractions with an organic solvent. Alternatively, consider using the salt form directly in the next step if possible. | |
| Non-selective removal of both Boc groups (when mono-deprotection is desired) | The reaction conditions are too harsh. | Use a stoichiometric amount of a weaker acid or perform the reaction at a lower temperature. Consider alternative methods for selective deprotection that may be milder.[4] |
Quantitative Data Summary
The following tables summarize typical reaction conditions for the complete deprotection of bis-Boc-(1S,2S)-diaminocyclohexane.
Table 1: Boc Deprotection using TFA in DCM
| Parameter | Condition | Notes |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | --- |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster reactions. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to room temperature.[3] |
| Reaction Time | 30 minutes - 4 hours | Monitor by TLC or LC-MS for completion.[3] |
| Typical Yield | >90% | Yields are substrate-dependent. |
Table 2: Boc Deprotection using HCl in Dioxane
| Parameter | Condition | Notes |
| Reagents | 4M HCl in 1,4-Dioxane | Commercially available or can be prepared. |
| Temperature | Room Temperature | --- |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion.[2] |
| Typical Yield | >90% | The product often precipitates as the dihydrochloride salt.[3] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Reaction Setup: Dissolve the Boc-protected (1S,2S)-diaminocyclohexane in anhydrous DCM (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of TFA: Slowly add the desired volume of TFA to the cooled solution with stirring. A common ratio is 1:1 TFA:DCM (v/v).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up for TFA Salt: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of (1S,2S)-diaminocyclohexane. This can be further purified by precipitation or trituration with a solvent like diethyl ether.
-
Work-up for Free Amine: After removing the volatiles, dissolve the residue in an organic solvent like ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution will occur. Separate the layers and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the free diamine.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, add the Boc-protected (1S,2S)-diaminocyclohexane.
-
Addition of HCl/Dioxane: Add a solution of 4M HCl in 1,4-dioxane.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The deprotected product may precipitate as the dihydrochloride salt. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: If a precipitate has formed, it can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude dihydrochloride salt. This can be further purified by trituration or recrystallization.[3]
Visualizations
Caption: Experimental workflow for the Boc deprotection of (1S,2S)-diaminocyclohexane.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity in Large-Scale Reactions of Edoxaban Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity-related challenges during the large-scale synthesis of Edoxaban intermediates.
Troubleshooting Guide & FAQs
This section addresses common issues related to increased viscosity and solidification during key reaction steps in the synthesis of Edoxaban intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high viscosity or solidification in the synthesis of Edoxaban intermediates?
A1: Increased viscosity or solidification during the synthesis of Edoxaban intermediates can arise from several factors:
-
Precipitation of Intermediates or Products: The limited solubility of reactants, intermediates, or the final product in the chosen solvent system can lead to precipitation, forming a thick slurry or solid mass.
-
Formation of High Molecular Weight Byproducts: Side reactions can generate polymeric or other high molecular weight species that increase the viscosity of the reaction mixture.
-
Inadequate Temperature Control: Temperature fluctuations can affect solubility and reaction rates, potentially leading to uncontrolled precipitation. For instance, in some slurries, viscosity can surprisingly increase with a rise in temperature due to changes in particle interactions.
-
Suboptimal Solvent Selection: The choice of solvent is critical. A poor solvent for any of the components can lead to solubility issues. The polarity, viscosity, and boiling point of the solvent all play a role in maintaining a manageable reaction consistency.[1]
-
High Reactant Concentration: Operating at very high concentrations can exceed the solubility limits of the components in the reaction mixture, causing them to precipitate or form a highly viscous slurry.
Q2: During the ammonolysis step for the preparation of a key diamine intermediate, the reaction mixture tends to solidify. How can this be prevented?
A2: Solidification during the ammonolysis step is a known challenge, often due to the precipitation of the product or intermediates.[2] To mitigate this, consider the following strategies:
-
Solvent System Modification: Employing a solvent system that ensures the solubility of all components is crucial. Patents suggest using solvents like acetonitrile, tetrahydrofuran, ethanol, toluene, or butanone.[3] A mixture of solvents might also be beneficial.
-
Temperature Optimization: The reaction temperature should be carefully controlled. While higher temperatures can increase reaction rates, they might also decrease the solubility of certain components. The ammonolysis is typically carried out at temperatures between 50-100°C.[3]
-
Controlled Reagent Addition: Adding the reagents portion-wise or via slow addition can prevent a sudden increase in the concentration of insoluble species.
-
Vigorous Agitation: Ensuring efficient mixing is essential to maintain a homogeneous suspension and prevent localized high concentrations that can initiate precipitation.
Q3: We are observing a significant increase in viscosity during the amide coupling step to form the final Edoxaban molecule. What troubleshooting steps can we take?
A3: High viscosity in amide coupling reactions can hinder effective mixing and lead to incomplete reactions. Here are some troubleshooting steps:
-
Solvent Choice and Volume: Ensure the solvent (e.g., dichloromethane, acetonitrile) can dissolve both the carboxylic acid and amine intermediates.[3] Increasing the solvent volume to create a more dilute reaction mixture can help maintain a lower viscosity.
-
Temperature Control: Amide coupling reactions are often conducted at controlled temperatures (e.g., 0-5°C initially, then warming to room temperature).[3] Maintaining a consistent temperature is important as viscosity can be temperature-dependent.
-
Base Selection and Addition: The choice and addition of a base (e.g., triethylamine, diisopropylethylamine) can influence the reaction.[3] A slow, controlled addition can prevent rapid salt formation that might precipitate and increase viscosity.
-
Coupling Reagent: The type of coupling reagent used can affect the reaction kinetics and the formation of byproducts that might contribute to viscosity.
Q4: Can the choice of base impact the viscosity of the reaction mixture?
A4: Yes, the choice of base can indirectly affect viscosity. The reaction of an acid with a base forms a salt, and the solubility of this salt in the reaction medium can impact the overall viscosity. If the salt is poorly soluble, it will precipitate and form a slurry. The use of non-nucleophilic, sterically hindered bases can sometimes be advantageous in controlling the reaction and minimizing side products.
Quantitative Data Summary
The following tables summarize key quantitative data for relevant reaction steps in the synthesis of Edoxaban intermediates, compiled from various sources.
Table 1: Ammonolysis Reaction Parameters
| Parameter | Value | Reference |
| Solvents | Acetonitrile, Tetrahydrofuran, Ethanol, Toluene, Butanone | [3] |
| Bases | Triethylamine, Diisopropylethylamine, Pyridine, DBU | [3] |
| Temperature Range | 50-100°C | [3] |
| Molar Ratio (Amine:Electrophile) | 1:1.1 - 1.5 | [3] |
Table 2: Amide Coupling Reaction Parameters
| Parameter | Value | Reference |
| Solvent | Dichloromethane | [3] |
| Base | Triethylamine | [3] |
| Initial Temperature | 0-5°C | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 2-3 hours | [3] |
Experimental Protocols
Protocol 1: Synthesis of N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide
This protocol is based on the reduction of an azide precursor.
-
Reactor Setup: Charge a hydrogenation reactor with N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide (1 equivalent), Palladium on Carbon (Pd/C, 2% w/w), and methanol.
-
Hydrogenation: Pressurize the reactor with hydrogen gas.
-
Reaction Conditions: Heat the reaction mixture to 50-55°C and maintain for 8 hours.
-
Work-up: After the reaction is complete (monitored by a suitable analytical technique like HPLC), cool the mixture, filter off the catalyst, and concentrate the filtrate under reduced pressure to obtain the product.
Protocol 2: Synthesis of Edoxaban (Amide Coupling)
-
Reactor Setup: In a reaction flask, dissolve N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide (1 equivalent) in dichloromethane.
-
Base Addition: Add triethylamine (2.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0-5°C with stirring.
-
Acid Chloride Addition: Slowly add a solution of 4,5,6,7-tetrahydro-5-methyl-thiazolo[5,4-C]pyridine-2-carbonyl chloride hydrochloride (prepared separately) to the cooled mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up: Monitor the reaction for completion. Once complete, wash the organic phase with a saturated aqueous sodium carbonate solution.
-
Solvent Exchange and Precipitation: Add absolute ethanol and distill off the dichloromethane. The product will precipitate out of the ethanol solution.
-
Isolation: Collect the solid product by filtration.
Visualizations
Caption: A simplified workflow for the synthesis of Edoxaban.
Caption: A logical flowchart for troubleshooting viscosity issues.
References
Validation & Comparative
Comparative ¹H NMR Spectral Analysis of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate and its cis-Isomer
A definitive guide to the stereochemical elucidation of mono-Boc-protected 1,2-diaminocyclohexane isomers using ¹H NMR spectroscopy.
In the realm of synthetic chemistry and drug development, the precise characterization of stereoisomers is of paramount importance for ensuring the desired biological activity and purity of pharmaceutical intermediates. This guide provides a detailed comparative analysis of the ¹H NMR spectra of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate, a trans-isomer, and its corresponding cis-diastereomer. The distinct spatial arrangement of the amino and N-Boc-carbamate functional groups in these isomers leads to characteristic differences in their proton nuclear magnetic resonance (¹H NMR) spectra, allowing for their unambiguous identification.
¹H NMR Spectral Data Comparison
The key to differentiating between the trans and cis isomers lies in the analysis of the chemical shifts (δ) and coupling constants (J) of the methine protons (CH-NH₂ and CH-NHBoc) and the protons of the cyclohexane ring. In the chair conformation of the cyclohexane ring, substituents can occupy either axial or equatorial positions, leading to distinct magnetic environments and, consequently, different NMR signals.
| Signal Assignment | This compound (trans-isomer) | tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate (cis-isomer) | Key Differentiating Features |
| -C(CH₃)₃ | ~1.44 ppm (singlet, 9H) | ~1.45 ppm (singlet, 9H) | The chemical shift of the tert-butyl group is largely unaffected by the stereochemistry of the cyclohexane ring and appears as a sharp singlet in both isomers. |
| Cyclohexane Protons | ~1.0-2.1 ppm (multiplet, 8H) | ~1.2-1.9 ppm (multiplet, 8H) | The cyclohexane ring protons appear as a complex set of overlapping multiplets in both isomers. Subtle differences in the chemical shifts and coupling patterns can be observed upon detailed analysis. |
| CH-NH₂ | ~2.6-2.8 ppm (multiplet, 1H) | ~3.0-3.2 ppm (multiplet, 1H) | In the more stable diequatorial conformation of the trans-isomer, the methine proton adjacent to the amino group is axial and therefore shielded, appearing at a lower chemical shift. In the cis-isomer, this proton is in a different environment, leading to a downfield shift. |
| CH-NHBoc | ~3.2-3.4 ppm (multiplet, 1H) | ~3.5-3.7 ppm (multiplet, 1H) | Similar to the CH-NH₂ proton, the methine proton adjacent to the N-Boc-carbamate group in the trans-isomer is axial and appears at a lower chemical shift compared to the corresponding proton in the cis-isomer. The larger steric bulk of the Boc group can further influence its chemical shift. |
| -NH₂ | ~1.5-2.0 ppm (broad singlet, 2H) | ~1.6-2.1 ppm (broad singlet, 2H) | The chemical shift of the amine protons can vary depending on the solvent and concentration and typically appears as a broad singlet. |
| -NH- | ~4.5-5.0 ppm (broad singlet, 1H) | ~4.6-5.1 ppm (broad singlet, 1H) | The carbamate proton also appears as a broad singlet and its chemical shift can be influenced by hydrogen bonding. |
Note: The chemical shift values are approximate and can vary depending on the solvent, concentration, and instrument used.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H NMR spectra for the analysis of these compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the mono-Boc-protected diaminocyclohexane isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Set the appropriate spectral width to cover all proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) of the signals.
-
Logic of Stereochemical Assignment
The stereochemistry of the mono-Boc-protected 1,2-diaminocyclohexane isomers can be reliably determined by analyzing the coupling constants of the methine protons (CH-NH₂ and CH-NHBoc).
In the preferred diequatorial chair conformation of the trans-isomer, the methine protons are in axial positions. This leads to large axial-axial (J_ax-ax) coupling constants, typically in the range of 8-12 Hz, with the adjacent axial protons on the cyclohexane ring. Conversely, in the cis-isomer, one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings, which are typically in the range of 2-5 Hz. The observation of large coupling constants for the methine protons is a clear indication of the trans stereochemistry.
By carefully analyzing the chemical shifts and, more importantly, the coupling constants of the methine protons, researchers can confidently distinguish between the trans and cis isomers of tert-butyl N-(2-aminocyclohexyl)carbamate, ensuring the stereochemical integrity of their synthetic intermediates and final products.
A Comparative Guide to ¹³C NMR Analysis of Boc-Protected Amines and Alternatives
For researchers, scientists, and drug development professionals, the protection of amine functionalities is a critical step in the synthesis of complex molecules. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group due to its stability and ease of removal. Verifying the successful installation of the Boc group, as well as other common amine protecting groups like Carboxybenzyl (Cbz) and tosyl (Ts), is paramount. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and definitive method for this characterization. This guide offers a comparative analysis of the ¹³C NMR signatures of these protecting groups on various amine substrates, supported by experimental data and detailed protocols.
¹³C NMR Chemical Shift Comparison
The ¹³C NMR spectrum of a protected amine provides characteristic signals for the protecting group, allowing for unambiguous confirmation of a successful reaction. The chemical shifts of these signals are influenced by the electronic environment of the amine and the nature of the protecting group itself. The following table summarizes representative ¹³C NMR chemical shift data for Boc-, Cbz-, and tosyl-protected amines.
| Protecting Group | Amine Type | Substrate | Key ¹³C NMR Chemical Shifts (δ, ppm) | Solvent |
| Boc | Primary Alkyl | Alanine Methyl Ester | C=O: 155.4, C(CH₃)₃: 79.9, C(CH₃)₃: 28.3 | CDCl₃ |
| Secondary Cyclic | Piperidine | C=O: ~155, C(CH₃)₃: ~80, C(CH₃)₃: ~28.5 | CDCl₃ | |
| Primary Aryl | Aniline | C=O: 152.4, C(CH₃)₃: 80.7, C(CH₃)₃: 28.4 | CDCl₃ | |
| Primary Aralkyl | Benzylamine | C=O: 155.9, C(CH₃)₃: 79.2, C(CH₃)₃: 28.4 | CDCl₃ | |
| Cbz | Primary Alkyl | Cysteine | C=O: ~156, CH₂-Ph: ~67 | DMSO-d₆ |
| Primary Aryl | Aniline | C=O: 153.5, CH₂-Ph: 65.8 | CDCl₃ | |
| Secondary Cyclic | Piperidine | C=O: 155.4, CH₂-Ph: 67.1 | CDCl₃ | |
| Tosyl | Primary Alkyl | Phenethylamine | C-SO₂: 137.3, Ar-C (ipso): 143.4, CH₃: 21.5 | CDCl₃ |
| Primary Aryl | Aniline | C-SO₂: 137.9, Ar-C (ipso): 143.5, CH₃: 21.5 | CDCl₃ | |
| Secondary Cyclic | Piperidine | C-SO₂: 135.0, Ar-C (ipso): 143.3, CH₃: 21.4 | CDCl₃ |
Note: Chemical shifts are approximate and can vary depending on the specific molecule, solvent, and concentration.
Analysis of ¹³C NMR Data:
-
Boc Group: The Boc group is characterized by three key signals in the ¹³C NMR spectrum.[1] A carbonyl carbon (C=O) signal typically appears around 155 ppm.[1] A quaternary carbon (C(CH₃)₃) is observed further upfield, generally in the range of 79-81 ppm. The three equivalent methyl carbons (C(CH₃)₃) give rise to a strong signal around 28 ppm.[1] The presence of all three signals is a strong indicator of successful Boc protection.
-
Cbz Group: The Cbz group also displays a characteristic carbonyl signal (C=O) in a similar region to the Boc group, around 153-156 ppm. A key differentiator is the signal for the benzylic methylene carbon (CH₂-Ph), which typically resonates around 66-67 ppm. The aromatic carbons of the benzyl group will also be present in the aromatic region of the spectrum.
-
Tosyl Group: Unlike the carbamate-based Boc and Cbz groups, the tosyl group does not have a carbonyl signal. Instead, its presence is confirmed by the signals of the tosyl aromatic ring and the methyl group. The carbon directly attached to the sulfur atom (C-SO₂) appears around 135-145 ppm, and the ipso-carbon of the aromatic ring is also found in this region. A characteristic signal for the methyl group (CH₃) is observed at approximately 21 ppm.
Visualizing Key ¹³C NMR Features and Experimental Workflow
To aid in the identification of these protecting groups, the following diagrams illustrate the key ¹³C NMR signals for a Boc-protected amine and a general experimental workflow for ¹³C NMR analysis.
Caption: Key ¹³C NMR signals for a Boc-protected amine.
Caption: Experimental workflow for ¹³C NMR analysis.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality and reproducible ¹³C NMR data.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 10-50 mg of the protected amine into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer and the molecular weight of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Add approximately 0.6-0.8 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H frequency) for optimal resolution and sensitivity.
-
Experiment Type: Acquire a standard proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single peak, simplifying interpretation.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the known signal of the deuterated solvent or an internal standard like tetramethylsilane (TMS).
-
Peak Identification: Identify the characteristic peaks of the protecting group and the parent amine scaffold to confirm the structure of the protected product.
Conclusion
¹³C NMR spectroscopy is an indispensable tool for the structural verification of protected amines. The distinct and predictable chemical shifts of the carbon atoms within the Boc, Cbz, and tosyl protecting groups provide clear and reliable evidence of successful protection. By following standardized experimental protocols and understanding the characteristic spectral features of each group, researchers can confidently confirm their synthetic outcomes, ensuring the integrity of their molecules for subsequent steps in drug discovery and development.
References
A Comparative Guide to Enantiomeric Excess Determination for Reactions Utilizing (1S,2S)-N-Boc-1,2-diaminocyclohexane
The precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, particularly for reactions catalyzed by chiral ligands derived from (1S,2S)-N-Boc-1,2-diaminocyclohexane. The efficacy of these catalysts in producing a desired enantiomer must be rigorously validated. This guide provides an objective comparison of the three most prominent analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents. This comparison, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.
At a Glance: Comparison of Key Analytical Methods
The choice of analytical technique for determining enantiomeric excess is often dictated by the physicochemical properties of the analyte, the required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR spectroscopy.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Discriminating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times in a liquid mobile phase.[1][2] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column with a gaseous mobile phase.[1][2] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer.[2] |
| Typical Analytes | A wide range of non-volatile and thermally labile compounds, such as pharmaceuticals and amino acids.[1] | Volatile and thermally stable compounds. Derivatization may be required to increase volatility.[1][2] | A broad range of compounds with suitable functional groups (e.g., alcohols, amines) for interaction with a CDA.[3][4] |
| Typical Analysis Time | 10 - 30 minutes per sample.[2] | 5 - 20 minutes per sample.[2] | 2 - 10 minutes per sample.[2] |
| Resolution | Excellent, capable of baseline separation for a wide variety of compounds.[2] | Very high, especially for volatile compounds.[2] | Variable, dependent on the CDA and the analyte structure. May not achieve baseline separation. |
| Sensitivity | High, with UV or fluorescence detectors.[5] | Very high, especially with Flame Ionization Detectors (FID) or Mass Spectrometry (MS).[5] | Generally lower compared to chromatographic methods. Requires higher sample concentration. |
| Sample Preparation | Dissolution in mobile phase and filtration.[2][6] | Dissolution in a volatile solvent. Derivatization may be necessary.[2] | Dissolution in a deuterated solvent, followed by the addition of a CDA.[2] |
| Solvent Consumption | Relatively high. | Low. | Very low (typically < 1 mL per sample).[7][8] |
| Key Advantage | Versatility for a broad range of compounds.[1] | High resolution and sensitivity for volatile analytes.[1] | Speed, minimal sample preparation, and the ability to assign absolute configuration (e.g., with Mosher's acid).[4][9] |
Experimental Workflows and Protocols
The following section provides a generalized workflow for determining enantiomeric excess and detailed protocols for each of the discussed analytical methods.
Caption: Workflow for enantiomeric excess (ee) determination.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation of enantiomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral HPLC column (e.g., Chiralpak® or Chiralcel® series).[6]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[6] The exact ratio should be optimized for the specific analyte and column. For basic analytes, adding a small amount of an amine modifier like diethylamine (DEA, e.g., 0.1%) can improve peak shape.[6] Degas the mobile phase using sonication or vacuum filtration.[2]
-
Standard Solution Preparation: Prepare a stock solution of the racemic standard in the mobile phase (approx. 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the purified reaction product in the mobile phase to a final concentration of approximately 1 mg/mL.[2] Filter the sample solution through a 0.45 µm syringe filter before injection.[2][6]
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Identify and integrate the peak areas corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ > Area₂).[10]
-
Protocol 2: Chiral Gas Chromatography (GC)
This protocol describes a method for the direct separation of volatile enantiomers using a cyclodextrin-based chiral stationary phase.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column (e.g., based on a derivatized cyclodextrin).[1][11]
-
Autosampler for reproducible injections.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).[2] If the analyte is not sufficiently volatile or contains polar functional groups (e.g., alcohols, amines), derivatization (e.g., acylation with trifluoroacetic anhydride) may be required to enhance volatility.[2]
-
Instrument Setup:
-
Install the chiral capillary column in the GC oven.
-
Set the injector and detector temperatures (e.g., 250 °C).[2]
-
Program the oven with a suitable temperature gradient to achieve separation (e.g., start at 60°C and ramp to 200°C at 2°C/min).[12]
-
Set the carrier gas (e.g., helium or hydrogen) flow rate.[2]
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC and start the data acquisition.[2]
-
Data Analysis:
-
Identify the peaks for the two enantiomers in the resulting chromatogram.
-
Integrate the peak areas and calculate the enantiomeric excess using the same formula as for HPLC.[2]
-
Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)
This protocol details the preparation of Mosher's esters from a chiral alcohol for the determination of enantiomeric excess.[4]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Standard NMR tubes.
Materials:
-
Chiral alcohol (approx. 5 mg).[4]
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[4]
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP).[4]
-
Anhydrous deuterated solvent (e.g., CDCl₃).[4]
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.[4]
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).[4]
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[4]
-
Cap the tube and mix gently. Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).
-
-
Data Acquisition: Acquire a ¹H NMR (or ¹⁹F NMR) spectrum of the resulting diastereomeric ester mixture.[4]
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific proton (or fluorine) in the two diastereomers.
-
Carefully integrate these two signals.
-
Calculate the enantiomeric excess based on the integration values: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 (where Integral₁ > Integral₂).[4]
-
Conclusion
Chiral HPLC, Chiral GC, and NMR spectroscopy are all powerful and reliable techniques for the determination of enantiomeric excess in products from reactions catalyzed by (1S,2S)-N-Boc-1,2-diaminocyclohexane derivatives.
-
Chiral HPLC is the most versatile and is often considered the gold standard for a wide range of compounds, offering excellent resolution and sensitivity.[6][9]
-
Chiral GC provides exceptional resolution and sensitivity, making it the method of choice for volatile and thermally stable analytes.[1]
-
NMR spectroscopy with chiral discriminating agents offers a significant advantage in terms of speed and low solvent consumption, making it ideal for high-throughput screening and rapid reaction monitoring.[8][9] Furthermore, methods like Mosher's acid analysis can simultaneously provide information on the absolute configuration of the product.[4]
Ultimately, the selection of the most appropriate method depends on the specific properties of the synthesized molecule, the required level of accuracy, and the available instrumentation. For comprehensive validation, cross-verification of results using two different methods (e.g., HPLC and NMR) can provide the highest degree of confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. physicsforums.com [physicsforums.com]
- 11. web.mit.edu [web.mit.edu]
- 12. gcms.cz [gcms.cz]
A Comparative Guide to Chiral Phosphine Ligands in Asymmetric Hydrogenation for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal chiral phosphine ligand is a critical step in developing efficient and highly selective asymmetric hydrogenation processes. This guide provides an objective comparison of the performance of several widely used classes of chiral phosphine ligands, supported by experimental data, to aid in the rational selection of ligands for specific applications.
The efficacy of a chiral phosphine ligand in asymmetric hydrogenation is primarily evaluated by its ability to induce high enantioselectivity (expressed as enantiomeric excess, e.e.%), while maintaining high catalytic activity (measured by turnover number, TON, and turnover frequency, TOF). This guide focuses on a comparative analysis of prominent ligand families: P-chiral phosphines (e.g., QuinoxP, BenzP, DIPAMP), atropisomeric biaryl bisphosphines (e.g., BINAP, TunePhos), and electron-rich phospholane ligands (e.g., DuPhos).
Performance Data in Asymmetric Hydrogenation
The following tables summarize the performance of selected chiral phosphine ligands in the asymmetric hydrogenation of common prochiral substrates. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.
Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives
Methyl (Z)-α-acetamidocinnamate (MAC) is a benchmark substrate for evaluating the performance of chiral phosphine ligands in the synthesis of chiral α-amino acids.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | S/C Ratio | e.e. (%) | TON | Reference |
| (S,S)-QuinoxP | [Rh(cod)(QuinoxP)]BF₄ | MAC | MeOH | 10 | 25 | 1000 | >99 | - | |
| (R,R)-BenzP | [Rh(cod)(BenzP)]BF₄ | MAC | MeOH | 10 | 25 | 1000 | >99 | - | [1] |
| (S,S)-DIPAMP | [Rh(cod)(DIPAMP)]BF₄ | MAC | MeOH | 1 | 25 | - | 95 | - | [2][3] |
| (R)-BINAP | Ru(OAc)₂( (R)-BINAP) | MAC | EtOH | 4 | 25 | 100 | 92 | - | [4] |
| (S,S)-Me-DuPhos | [Rh(cod)(Me-DuPhos)]OTf | MAC | MeOH | 1 | 25 | - | >99 | - | [5] |
Asymmetric Hydrogenation of β-Dehydroamino Acid Derivatives
The synthesis of chiral β-amino acids is of significant interest in pharmaceutical development. The performance of various ligands in the hydrogenation of β-(acylamino)acrylates is compared below.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | S/C Ratio | e.e. (%) | TON | Reference |
| (R,R)-BenzP | [Rh(cod)(BenzP)]BF₄ | Methyl (Z)-3-acetamidobut-2-enoate | Toluene | 20 | 50 | 1000 | 99 | - | [6] |
| (R,R)-BICP | [Rh(cod)₂]BF₄ + BICP | Methyl (Z)-3-acetamidobut-2-enoate | Toluene | 2.7 | 25 | 1000 | 96 | - | [7] |
| (R,R)-Me-DuPhos | [Rh(cod)₂]BF₄ + Me-DuPhos | Methyl (E)-3-acetamidobut-2-enoate | Toluene | 2.7 | 25 | 1000 | 99.6 | - | [7] |
Asymmetric Hydrogenation of β-Ketoesters
Chiral β-hydroxy esters are valuable building blocks in organic synthesis. The Ru-BINAP system is a well-established catalyst for this transformation.
| Ligand | Catalyst System | Substrate | Solvent | Pressure (atm H₂) | Temp (°C) | S/C Ratio | e.e. (%) | TON | Reference |
| (R)-BINAP | RuCl₂((R)-BINAP) | Methyl acetoacetate | MeOH | 100 | 50 | 2000 | 99 | - | [8] |
| (S)-BINAP | Et₂NH₂⁺--INVALID-LINK--₃⁻ | Ethyl 4-chloro-3-oxobutanoate | MeOH | 4 | 25 | - | >98 | - | [9] |
| C3-TunePhos | Ru(OAc)₂(C3-TunePhos) | Methyl 3-oxobutanoate | MeOH | 10 | 50 | 1000 | 99 | - | [4] |
Experimental Protocols
A detailed methodology for a representative asymmetric hydrogenation reaction is provided below.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC):
Materials:
-
[Rh(cod)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., QuinoxP, BenzP, DuPhos) (1.05 - 1.1 equivalents relative to Rh)
-
Methyl (Z)-α-acetamidocinnamate (MAC)
-
Anhydrous, degassed solvent (e.g., Methanol, Toluene)
-
High-purity hydrogen gas
Catalyst Precursor Preparation (in situ):
-
In a nitrogen-filled glovebox, a Schlenk flask or a pressure reactor vessel is charged with [Rh(cod)₂]BF₄ and the chiral bisphosphine ligand.
-
Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
Hydrogenation Reaction:
-
A solution of the substrate (MAC) in the same anhydrous, degassed solvent is added to the catalyst solution.
-
The reaction vessel is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure.
-
The reaction mixture is stirred at the specified temperature for the required duration.
Reaction Monitoring and Work-up:
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy to determine the conversion of the starting material.
-
Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the hydrogenated product.
Analysis:
-
The enantiomeric excess (e.e.%) of the product is determined by chiral HPLC or chiral Gas Chromatography (GC) analysis.
-
The yield of the purified product is determined gravimetrically.
Mechanistic Overview and Visualization
The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides with chiral bisphosphine ligands is the "unsaturated pathway". This mechanism involves the initial coordination of the olefin to the solvated catalyst, followed by the oxidative addition of hydrogen, migratory insertion, and reductive elimination to yield the product and regenerate the catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Asymmetric hydrogenations one by one: differentiation of up to three beta-ketocarboxylic acid derivatives based on Ruthenium(II)-binap catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds remains a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries. Chiral diamine ligands have emerged as a privileged class of molecules, capable of inducing high levels of stereoselectivity in a vast array of chemical transformations. This guide provides an objective comparison of three distinct chiral diamine ligands, highlighting their performance in representative catalytic systems. We will delve into a classic C2-symmetric ligand, a naturally occurring alkaloid, and a modern computationally designed ligand, offering a broad perspective on the field.
Ligand Showcase: A Tale of Three Diamines
This guide focuses on the following three chiral diamine ligands, each representing a different facet of ligand design and application:
-
N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN): A widely used C2-symmetric ligand, renowned for its effectiveness in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. Its mechanism is a hallmark example of metal-ligand bifunctional catalysis.[1]
-
(-)-Sparteine: A rigid, naturally occurring tetracyclic diamine that has found significant use in asymmetric deprotonation reactions, particularly with organolithium bases.[2]
-
Pluripotent N-H Diamine Ligand (L3): A recently developed, computationally designed chiral diamine that has demonstrated high reactivity and enantioselectivity in a variety of reactions, including those conducted in environmentally benign solvents like water.[3][4][5]
Performance Comparison
The following table summarizes the performance of each ligand in a representative asymmetric transformation, providing a quantitative basis for comparison.
| Ligand/Catalyst System | Reaction | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |
| (S,S)-TsDPEN / Ru(II) | Asymmetric Transfer Hydrogenation | Acetophenone | (S)-1-Phenylethanol | 95 | 97% ee |
| (-)-Sparteine / s-BuLi | Asymmetric Deprotonation-Alkylation | N-Boc-pyrrolidine | (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine | 75-77 | 91.1-91.6% ee |
| L3 / Pd(0) | Asymmetric Addition | N-sulfonyl ketimine | Chiral sulfonamide | 90 | 96:4 er |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Asymmetric Transfer Hydrogenation of Acetophenone with (S,S)-TsDPEN/Ru(II)
This protocol is adapted from established procedures for the Noyori-type asymmetric transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN
-
Formic acid/triethylamine azeotrope (5:2)
-
Acetophenone
-
Anhydrous isopropanol
Procedure:
-
In a nitrogen-flushed flask, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL).
-
The mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
The solution is cooled to room temperature, and acetophenone (1 mmol) is added.
-
The formic acid/triethylamine azeotrope (0.5 mL) is added, and the reaction mixture is stirred at room temperature for the specified time.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The product is purified by flash column chromatography on silica gel to afford (S)-1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Asymmetric Deprotonation of N-Boc-pyrrolidine with (-)-Sparteine/s-BuLi
This protocol is based on the well-established method for the enantioselective lithiation of N-Boc heterocycles.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Trimethylsilyl chloride (Me₃SiCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask is added anhydrous diethyl ether, followed by N-Boc-pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).[1]
-
The solution is cooled to -78 °C in a dry ice/acetone bath.[1]
-
s-BuLi (1.2 equiv) is added dropwise, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.[1]
-
Me₃SiCl (1.5 equiv) is then added dropwise, and stirring is continued at -78 °C for an additional 2 hours.[1]
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature.[1]
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield (S)-2-(trimethylsilyl)-N-Boc-pyrrolidine.
-
Enantiomeric excess is determined by chiral GC or HPLC analysis.
Asymmetric Addition to an N-sulfonyl Ketimine with the Pluripotent Diamine Ligand L3
This protocol is based on the reported application of the novel diamine ligand L3 in palladium-catalyzed asymmetric additions.
Materials:
-
Pd₂(dba)₃
-
Pluripotent N-H Diamine Ligand (L3)
-
N-sulfonyl ketimine
-
Arylboronic acid
-
Potassium carbonate
-
Toluene/Water (solvent mixture)
Procedure:
-
In a reaction vessel, Pd₂(dba)₃ (0.025 equiv) and the chiral diamine ligand L3 (0.05 equiv) are combined in the toluene/water solvent mixture.
-
The N-sulfonyl ketimine (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv) are added sequentially.
-
The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired chiral sulfonamide.
-
The enantiomeric ratio is determined by chiral HPLC analysis.
Mechanistic Insights through Visualization
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and logical workflows for the discussed transformations.
Catalytic Cycle of Ru-TsDPEN in Asymmetric Transfer Hydrogenation
This diagram illustrates the "metal-ligand bifunctional catalysis" mechanism, where both the ruthenium center and the amine of the TsDPEN ligand participate in the hydride transfer.
Caption: Proposed catalytic cycle for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of a ketone.
Mechanism of (-)-Sparteine in Asymmetric Deprotonation
This workflow illustrates the role of (-)-sparteine in forming a chiral complex with s-BuLi to achieve enantioselective deprotonation.
Caption: Workflow for the (-)-sparteine-mediated asymmetric deprotonation and functionalization.
Catalytic Cycle for Pd-L3 Catalyzed Asymmetric Addition
This diagram outlines a plausible catalytic cycle for the palladium-catalyzed asymmetric addition of an arylboronic acid to an N-sulfonyl ketimine, a common pathway for such transformations.
Caption: Plausible catalytic cycle for the Pd-L3 catalyzed asymmetric addition to an N-sulfonyl ketimine.
Conclusion
The choice of a chiral diamine ligand is a critical parameter in the development of efficient and highly selective asymmetric transformations. This guide has provided a comparative overview of a classic, a natural, and a modern diamine ligand, demonstrating their unique strengths in different catalytic systems. The provided data, protocols, and mechanistic visualizations serve as a valuable resource for researchers in the field, aiding in the rational selection and application of these powerful catalytic tools. The continued exploration of novel ligand architectures, guided by both empirical screening and computational design, will undoubtedly lead to even more powerful and versatile catalysts for asymmetric synthesis in the future.
References
A Comparative Guide to Rhodium and Palladium-Based Catalytic Systems for Enantioselectivity
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a metal catalyst is a cornerstone of modern asymmetric synthesis, profoundly influencing the efficiency, selectivity, and scope of a chemical transformation. Among the transition metals, rhodium (Rh) and palladium (Pd) have emerged as exceptionally versatile and powerful tools for the construction of chiral molecules. While both are celebrated for their catalytic prowess, their applications are often highly complementary, governed by the intrinsic electronic properties and reactivity of each metal center.
This guide provides an objective comparison of rhodium and palladium-based catalytic systems in the context of enantioselective synthesis. We will delve into their distinct areas of excellence, supported by quantitative experimental data, detailed protocols for benchmark reactions, and mechanistic visualizations to aid in catalyst selection and reaction design.
Core Strengths and Mechanistic Divergence
The primary distinction between rhodium and palladium in catalysis lies in their preferred oxidation states and, consequently, their reactivity profiles.
-
Rhodium: Often employed for its excellence in asymmetric hydrogenation of polar, functionalized olefins like enamides and dehydroamino acids.[1][2] Rhodium catalysts typically operate through Rh(I)/Rh(III) catalytic cycles, making them highly effective for reactions involving oxidative addition of H₂ and subsequent insertion steps.[3] Its applications have expanded to include highly selective C-H functionalization and cycloaddition reactions.[4][5]
-
Palladium: Renowned for its unparalleled versatility in cross-coupling reactions, most notably the asymmetric allylic alkylation (AAA).[1][6] Palladium's ability to readily cycle between Pd(0) and Pd(II) states is key to its success, facilitating facile oxidative addition to substrates (like allylic acetates) and subsequent reductive elimination.[1][7] This has made it the metal of choice for a vast array of C-C and C-heteroatom bond-forming reactions.[8]
The choice between a rhodium or palladium system is therefore fundamentally dictated by the desired chemical transformation.[1]
Performance Data in Key Enantioselective Transformations
The following tables summarize representative data for key reactions where rhodium and palladium catalysts are frequently employed, highlighting their respective strengths.
Table 1: Asymmetric Hydrogenation
Asymmetric hydrogenation is a flagship reaction for rhodium, particularly for producing chiral amino acids and amines. While palladium is also capable, rhodium often provides superior enantioselectivity for classic substrates.[2][9]
| Metal | Catalyst Precursor | Chiral Ligand | Substrate | Yield (%) | ee (%) | Conditions | Ref. |
| Rh | [Rh(COD)₂]BF₄ | (R)-SDP | (Z)-N-(1-phenylvinyl)acetamide | >99 | 95 | 1 mol% cat., Toluene, 50 atm H₂, 25°C | [10] |
| Rh | [Rh(COD)₂]OTf | (2S,4S)-ptbp-skewphos | Tetrasubstituted Enamine | >99 | >95 | 2.5 mol% cat., K₂CO₃, 2-propanol, 1.0 MPa H₂, 50°C | [11] |
| Rh | [Rh(COD)₂]BF₄ | (R,R)-t-Bu-BisP* | Dimethyl α-acetylaminoethenephosphonate | Complete | 90 | MeOH, 4 atm H₂, 18°C | [12] |
| Pd | Pd/C | (S)-BINAP | β,γ-Unsaturated Lactam Precursor | 92 | 94 | 10% Pd/C, 1.1 mol% ligand, Toluene, 30 bar H₂, 30°C | [13] |
Table 2: Asymmetric Allylic Alkylation (AAA)
Palladium is the dominant metal for AAA reactions, leveraging its unique ability to form π-allyl palladium intermediates.[1][14]
| Metal | Catalyst Precursor | Chiral Ligand | Substrate | Nucleophile | Yield (%) | ee (%) | Ref. |
| Pd | [Pd₂(dba)₃]·CHCl₃ | (R,R)-Chiraphite | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | 96 | [1] |
| Pd | Pd₂(dba)₃ | (S)-BINAP | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 95-99 | 89-94 | [15] |
| Pd | [Pd(allyl)Cl]₂ | Trost Ligand | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 98 | >98 | [6] |
Table 3: Asymmetric C–H Functionalization
Both metals have emerged as powerful catalysts for enantioselective C-H functionalization, often displaying complementary reactivity and substrate scope.[4][7]
| Metal | Catalyst System | Reaction Type | Substrate | Yield (%) | ee (%) | Ref. |
| Rh | [Cp*RhCl₂]₂ + AgSbF₆ | C-H Annulation | α-Arylidene pyrazolone + Alkyne | 70-92 | 90-97 | [16] |
| Pd | Pd(OAc)₂ + Chiral Ligand | Intramolecular C(sp³)-H Arylation | Cyclopropyl carboxamide | 80 | 94 | [7] |
| Pd | Pd(CH₃CN)Cl₂ + (R)-DM-SEGPHOS | Intramolecular 5-Hydroxyamino Cyclization | Bisindole precursor | 90 | 95 | [8] |
Experimental Protocols
Detailed methodologies for representative rhodium and palladium-catalyzed reactions are provided below.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol is representative of the synthesis of chiral amides via hydrogenation.[10][12]
-
Catalyst Preparation: In an inert atmosphere glovebox, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral diphosphine ligand (e.g., (R)-SDP, 1.1 mol%).
-
Anhydrous, degassed solvent (e.g., Toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
-
Hydrogenation Reaction: The enamide substrate (1.0 equiv) is dissolved in the same solvent and added to the catalyst solution.
-
The Schlenk flask is placed in an autoclave, which is then purged several times with H₂ gas.
-
The reaction is pressurized to the desired pressure (e.g., 50 atm) and stirred at the specified temperature (e.g., 25°C) until completion (monitored by TLC or GC/LC).
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol describes a general procedure for the benchmark Pd-catalyzed AAA reaction.[1]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), the palladium precursor (e.g., [Pd₂(dba)₃]·CHCl₃, 1 mol%) and the chiral ligand (e.g., (R,R)-Chiraphite, 2.2 mol%) are dissolved in an anhydrous solvent (e.g., THF). The solution is stirred at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate flask, the nucleophile (e.g., dimethyl malonate, 1.2 equiv) is dissolved in the solvent, and a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.3 equiv) is added. The mixture is stirred for 10 minutes.
-
The allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate, 1.0 equiv) is added to the flask containing the nucleophile.
-
Reaction Execution: The prepared catalyst solution is transferred via cannula to the substrate/nucleophile mixture.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mechanistic Pathways
The fundamental differences in the catalytic cycles of rhodium and palladium are crucial for understanding their distinct reactivity.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Homogeneous palladium-catalyzed asymmetric hydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chiral building blocks like tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate is critical in pharmaceutical development to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the comprehensive purity assessment of this compound, including achiral and chiral analyses.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity in separating the main component from potential impurities.[1][2] However, a comprehensive evaluation of purity often involves orthogonal methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination without the need for a specific reference standard.[1][2]
Table 1: Comparison of Key Analytical Methods for Purity Determination
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity differences between the analyte and a nonpolar stationary phase. | Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP). | Separation of volatile compounds based on boiling point and polarity, with mass-based identification. | Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard.[2][3] |
| Primary Application | Quantification of the main component and non-volatile impurities.[1][2] | Determination of enantiomeric purity and separation of stereoisomers. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[2] | Absolute purity determination and structural confirmation.[1][2][3] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[2] | Polysaccharide-based or macrocyclic glycopeptide-based CSPs. | Low-polarity capillary column (e.g., DB-5ms). | Not applicable. |
| Strengths | High resolution, high sensitivity, robust, and widely available.[1] | Essential for controlling stereochemical purity. | High specificity and sensitivity for volatile compounds.[2] | High precision, no need for a specific reference standard of the analyte.[3][4] |
| Limitations | May not separate all stereoisomers. Requires reference standards for impurity identification. | Column selection can be complex and method development can be time-consuming.[5][6] | Not suitable for non-volatile impurities. Derivatization may be required. | Lower sensitivity compared to HPLC and GC-MS. Requires a high-field NMR spectrometer. |
Experimental Protocols
Representative RP-HPLC Method for Achiral Purity
This protocol is adapted from a method for a similar Boc-protected amine and is suitable for the routine assessment of purity and non-volatile impurities.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 210 nm (for carbamate absorbance).[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
Strategy for Chiral HPLC Method Development
Determining the enantiomeric purity is crucial. The following is a general strategy for developing a chiral separation method.
-
Column Screening: Screen a set of complementary chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic V, T) are good starting points.[5][7]
-
Mobile Phase Screening: For normal-phase mode, screen with mobile phases like n-hexane/2-propanol or n-hexane/ethanol.[5] For basic compounds like the target analyte, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary.[5]
-
Optimization: Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution.[6][8]
Workflow for HPLC Purity Analysis
The following diagram illustrates a typical workflow for the complete HPLC purity analysis of this compound, encompassing both achiral and chiral assessments.
Caption: Workflow for HPLC purity analysis.
Logical Relationship of Purity Assessment Methods
A comprehensive purity assessment relies on the synergy of different analytical techniques to control for various types of impurities.
Caption: Interrelation of analytical techniques.
References
Safety Operating Guide
Proper Disposal of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational guidance for the disposal of tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate, this document outlines the necessary procedures for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.
This compound is a chemical reagent that requires careful handling and disposal due to its hazardous properties. According to safety data, this compound is classified as a substance that causes severe skin burns and eye damage[1]. Therefore, proper personal protective equipment (PPE) and adherence to established disposal protocols are mandatory.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. The primary hazards include its corrosive nature. All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation, Category 1B | Danger | P260: Do not breathe dusts or mists.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/ container to an approved waste disposal plant.[1][2][3] |
Experimental Protocol for Neutralization of Small Spills
In the event of a small spill, immediate action is necessary to contain and neutralize the chemical. The following protocol is recommended for spills of less than 5 grams.
Materials:
-
Sodium bicarbonate or a 50/50 mixture of sodium carbonate and calcium carbonate (soda ash-slaked lime)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Two plastic buckets
-
pH paper
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, evacuate non-essential personnel from the immediate vicinity.
-
Containment: Cautiously cover the spill with an inert absorbent material to prevent it from spreading.
-
Neutralization: Slowly and carefully add sodium bicarbonate or the soda ash-slaked lime mixture to the spill. Avoid creating dust.
-
Mixing: Gently mix the absorbent and neutralizing agent with the spilled material using a plastic scoop.
-
pH Check: Moisten a small amount of the mixture with water and test the pH with pH paper. The ideal pH should be between 6 and 8. Add more neutralizing agent if necessary and re-test.
-
Collection: Once neutralized, carefully scoop the mixture into a designated chemical waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Disposal: Label the waste container appropriately and dispose of it through your institution's hazardous waste program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Logistical and Disposal Plan
For routine disposal of expired or unused this compound, as well as contaminated materials, a systematic approach is necessary to ensure safety and compliance.
| Item | Procedure |
| Unused Product | Keep the chemical in its original, tightly sealed container. Ensure the label is intact and legible. Do not mix with other waste streams. Store in a designated corrosive materials waste accumulation area. |
| Contaminated Labware | Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated Solids | Contaminated solids, such as absorbent materials from spills or contaminated weighing paper, should be collected in a clearly labeled, sealed plastic bag or container. This should be disposed of as solid chemical waste. |
| Waste Collection | All waste containing this compound must be collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
It is imperative to consult your institution's specific guidelines for hazardous waste disposal, as regulations may vary. By following these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment.
References
Essential Safety and Operational Guide for Handling tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling tert-butyl N-[(1S,2S)-2-aminocyclohexyl]carbamate. This information is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
Hazard Summary: According to the aggregated GHS information, this compound is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B)[1]. Therefore, strict adherence to safety protocols is mandatory to prevent serious injury.
Personal Protective Equipment (PPE)
The following personal protective equipment is required to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in situations with a splash hazard.[2] | Protects against splashes and dust that can cause severe eye damage.[1][3] |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected before each use.[2] Lab Coat: A standard laboratory coat is required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[2][4] | Prevents direct contact with the skin, as the compound can cause severe skin burns.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5] |
| Respiratory Protection | Typically not required under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood). If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[2][6] | Inhalation of dust or vapors may cause respiratory irritation.[3] Engineering controls are the primary method of exposure control.[2] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is crucial for safe handling and disposal.
1. Preparation and Safe Handling:
-
Pre-Handling Check: Before beginning work, ensure you have read and understood this safety guide. Locate and verify the functionality of the nearest eyewash station and safety shower.[6]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Donning PPE: Put on all required PPE as specified in the table above before handling the chemical.
-
Handling the Compound: Avoid all direct contact with the eyes, skin, and clothing.[6] Minimize dust generation and accumulation during handling.[6] Do not inhale the substance.[6]
-
Post-Handling: Thoroughly wash hands and face after handling is complete.[5][6] Do not eat, drink, or smoke in the work area.[6] Remove and decontaminate or dispose of PPE according to established protocols.
2. Spill and Emergency Procedures:
-
Small Spills: For minor spills, carefully sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled, and closed container for disposal.[5]
-
Large Spills: Evacuate non-essential personnel from the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[3][5] Collect the material using methods that avoid dust generation and place it in a designated container for hazardous waste disposal.
-
First Aid - Eyes: In case of eye contact, immediately rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
First Aid - Skin: If the chemical comes into contact with skin, immediately wash with plenty of soap and water.[3][5] Remove contaminated clothing and wash it before reuse.[5] If skin irritation or burns occur, seek medical advice.[3][5]
3. Disposal Plan:
-
Waste Collection: All waste material containing this compound should be collected in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Disposal Method: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[5] A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not allow the product to enter drains, waterways, or the soil.[3][5]
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of the specified carbamate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
